molecular formula C7H6FNO2 B1357575 3-Fluoro-2-nitrotoluene CAS No. 3013-27-2

3-Fluoro-2-nitrotoluene

Cat. No.: B1357575
CAS No.: 3013-27-2
M. Wt: 155.13 g/mol
InChI Key: JSXAJLMUBSEJFF-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrotoluene is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-methyl-2-nitrobenzene
Source PubChem
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InChI

InChI=1S/C7H6FNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXAJLMUBSEJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599772
Record name 1-Fluoro-3-methyl-2-nitrobenzene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3013-27-2
Record name 1-Fluoro-3-methyl-2-nitrobenzene
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Record name 1-Fluoro-3-methyl-2-nitrobenzene
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Foundational & Exploratory

The Strategic Utility of 3-Fluoro-2-nitrotoluene (CAS No. 3013-27-2) in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Medicinal Chemists

Abstract

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. 3-Fluoro-2-nitrotoluene, a fluorinated aromatic building block, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and critical applications in medicinal chemistry. Emphasis is placed on the practical utility of this reagent, offering field-proven insights into its role in constructing molecular architectures with enhanced pharmacological profiles. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable protocols.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules can profoundly influence their physicochemical and pharmacokinetic properties.[1] Strategic fluorination can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] Consequently, fluorinated organic compounds are integral to the development of a wide array of therapeutics, from kinase inhibitors to central nervous system agents. This compound (CAS No. 3013-27-2) is a prime example of a versatile fluorinated building block, offering a unique combination of reactive sites that can be strategically manipulated in multi-step syntheses.[2] Its utility is particularly noted in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2]

Core Compound Profile

A foundational understanding of a reagent's properties is paramount for its effective application in synthesis.

PropertyValueReference
CAS Number 3013-27-2[3]
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [3]
Appearance Low melting solid[2]
Boiling Point 226.1 ± 20.0 °C at 760 mmHg[4]
Flash Point 90.5 ± 21.8 °C[4]
Density 1.3 ± 0.1 g/cm³[5]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the oxidation of 2-fluoro-6-methylaniline. This method provides a reliable and scalable route to the desired product.

Reaction Scheme

Synthesis of this compound reactant 2-Fluoro-6-methylaniline (CAS: 443-86-7) product This compound (CAS: 3013-27-2) reactant->product Oxidation 70 °C, 4h reagent m-Chloroperbenzoic acid (m-CPBA) 1,2-Dichloroethane (DCE)

Caption: Oxidation of 2-fluoro-6-methylaniline to this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[6]

Materials:

  • 2-Fluoro-6-methylaniline (8.5 g, 67.9 mmol)

  • m-Chloroperbenzoic acid (m-CPBA) (58.6 g, 272 mmol)

  • 1,2-Dichloroethane (DCE) (150 mL)

  • Dichloromethane (DCM) (500 mL)

  • 1 N Sodium Hydroxide (NaOH) solution (4 x 200 mL)

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-fluoro-6-methylaniline (8.5 g, 67.9 mmol) in DCE (150 mL) in a round-bottom flask, slowly add m-CPBA (58.6 g, 272 mmol) under a nitrogen atmosphere at room temperature.

  • Stir the reaction mixture at 70 °C for 4 hours.

  • After cooling to room temperature, add DCM (500 mL) to the reaction mixture.

  • Wash the organic layer with 1 N NaOH solution (4 x 200 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under a stream of nitrogen at 50 °C to yield the title compound.

Expected Yield: 11.2 g (65.9%)[6]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Spectroscopic Data for this compound

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its capacity to serve as a precursor to a variety of more complex molecular scaffolds. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the fluorine atom imparts its beneficial properties to the final molecule.

Role as a Versatile Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its strategic importance is underscored by its application in the development of kinase inhibitors and other targeted therapies, where the fluorinated phenyl ring system is a common motif. The reduction of the nitro group to an amine (3-amino-2-fluorotoluene) opens up a vast array of synthetic possibilities, including amide bond formation, sulfonylation, and participation in cross-coupling reactions.

Synthetic Utility start This compound amine 3-Amino-2-fluorotoluene start->amine Reduction (e.g., H₂, Pd/C) amide Amide Derivatives amine->amide Acylation sulfonamide Sulfonamide Derivatives amine->sulfonamide Sulfonylation heterocycle Heterocyclic Scaffolds amine->heterocycle Cyclization Reactions

References

An In-Depth Technical Guide to 3-Fluoro-2-nitrotoluene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-2-nitrotoluene, a substituted aromatic compound, represents a key building block in this domain. Its utility stems from the specific arrangement of its functional groups: a nitro group that strongly activates the aromatic ring for nucleophilic substitution, a fluorine atom that serves as an excellent leaving group in such reactions, and a methyl group that provides an additional vector for molecular elaboration. This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of this compound (CAS No. 3013-27-2), with a focus on its application in the synthesis of complex pharmaceutical intermediates.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting. This compound is typically encountered as an off-white or pale yellow low-melting solid or crystal.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 3013-27-2[1]
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [3]
Appearance Off-white to pale yellow low-melting solid[1][2]
Melting Point 17 - 18 °C (62.6 - 64.4 °F)[1][3]
Boiling Point 226.1 - 245 °C at 760 mmHg[2][3]
Density ~1.274 g/cm³[3]
Flash Point ~90.5 °C[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, acetonitrile, diethyl ether)[2]
Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.[1]

  • Hazards: It is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Handling requires proper protective equipment, including safety glasses, chemical-resistant gloves, and a laboratory coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

  • Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and sources of ignition.[1][2] Recommended storage is often refrigerated.[1]

  • Fire Fighting: In case of fire, appropriate extinguishing media include dry sand, dry chemical, or alcohol-resistant foam. Combustion may produce hazardous byproducts such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[1]

Spectroscopic Profile (Predicted)

While specific spectral data from Certificate of Analysis documents are proprietary, a competent chemist can predict the key features based on the molecule's structure. These predictions are crucial for reaction monitoring and structural confirmation.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns will be complex due to both proton-proton and proton-fluorine coupling. A singlet corresponding to the three methyl protons (CH₃) would appear upfield (approx. 2.4-2.6 ppm).

  • ¹³C NMR: The spectrum will display seven unique carbon signals. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatics. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

  • FTIR: The infrared spectrum will show characteristic absorption bands. Key expected peaks include:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are typically strong and sharp peaks.

    • ~1250-1100 cm⁻¹: C-F stretching.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 155. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and other characteristic cleavages of the aromatic ring.

Synthesis and Production

This compound is a synthetic compound not found in nature. It is typically produced as a chemical intermediate via standard organic chemistry transformations. The primary route involves the regioselective nitration of a fluorotoluene precursor.

G cluster_start Starting Materials cluster_process Process cluster_product Product & Purification A 3-Fluorotoluene C Electrophilic Aromatic Substitution (Nitration) A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D Crude Product Mixture C->D Reaction E Purification (e.g., Distillation/Crystallization) D->E Work-up F This compound E->F Isolation

General synthetic workflow for this compound.

While specific industrial procedures are proprietary, a common laboratory-scale approach involves the careful addition of a nitrating agent (such as a mixture of nitric acid and sulfuric acid) to 3-fluorotoluene under controlled temperature conditions to manage the exothermic reaction and influence regioselectivity.[4] The resulting product mixture is then subjected to purification to isolate the desired this compound isomer. Alternative routes, such as those starting from 2-fluoro-6-methylaniline, are also cited in chemical literature.[5]

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound in drug development stems from its high reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The powerful electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, is the key driver of this reactivity.

Causality of Reactivity:

  • Activation: The nitro group strongly polarizes the C-F bond and withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This makes the carbon atom attached to the fluorine (C-3) highly electrophilic and susceptible to attack by nucleophiles.

  • Stabilization: The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction.

  • Leaving Group: The fluorine atom, being highly electronegative, is an excellent leaving group in this activated system.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

This predictable reactivity makes this compound a valuable precursor for introducing a substituted aniline scaffold, which is a common motif in pharmacologically active molecules. The subsequent reduction of the nitro group to an amine provides a further handle for diversification.

Applications in Drug Development & Synthesis

The true value of this compound is demonstrated in its application as a starting material for complex molecular targets. Patent literature provides several field-proven examples where this reagent is a critical intermediate.

Case Study 1: Synthesis of KEAP1-Nrf2 Protein-Protein Interaction Inhibitors

In the development of novel therapeutics targeting the KEAP1-Nrf2 pathway for diseases involving oxidative stress and inflammation, this compound serves as a key starting material.[6]

Workflow:

  • SₙAr Reaction: this compound is reacted with an amine, such as cyclopropylmethylamine, in the presence of a base like triethylamine (TEA).

  • Conditions: The reaction is typically performed at elevated temperatures (e.g., 150 °C) in a sealed tube to drive the substitution.[6]

  • Outcome: The fluorine atom is displaced by the amine, yielding an N-substituted-3-methyl-2-nitroaniline intermediate. This intermediate is then carried forward through further synthetic steps, including reduction of the nitro group and cyclization, to form the final sultam-based inhibitors.

Case Study 2: Synthesis of Nicotinic Acetylcholine Receptor Modulators

This compound has also been employed in the synthesis of positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), a target for cognitive disorders.[1]

Workflow:

  • SₙAr Reaction: The reagent is reacted with a sulfur-based nucleophile, sodium thiomethoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Conditions: The reaction is heated (e.g., 80 °C) for several hours to ensure complete conversion.[1]

  • Outcome: The fluorine is displaced by the thiomethyl group to produce 2-methyl-1-(methylthio)-3-nitrobenzene. This new intermediate serves as a scaffold for building more complex urea-based modulators.

Representative Experimental Protocol: SₙAr with an Amine

The following protocol is a representative, self-validating system synthesized from methodologies described in the authoritative literature.[2][6]

Objective: To synthesize N-(cyclopropylmethyl)-3-methyl-2-nitroaniline from this compound.

Materials:

  • This compound (1.0 eq)

  • Cyclopropylmethylamine (1.2-1.4 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0-3.0 eq)

  • Anhydrous acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) as solvent

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Nitrogen or Argon atmosphere

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., ACN). Add the amine (1.2-1.4 eq) followed by the base (e.g., TEA).

  • Reaction: Seal the vessel or equip it with a reflux condenser. Heat the reaction mixture to the target temperature (e.g., 60-150 °C). The choice of temperature is critical; higher temperatures are often needed but must be balanced against potential side reactions.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the this compound spot/peak and the appearance of a new, more polar product spot/peak indicates conversion. The reaction is complete when the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., Ethyl Acetate) and an aqueous solution (e.g., 1M NaH₂PO₄ or water) to remove the base and other water-soluble impurities.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure N-(cyclopropylmethyl)-3-methyl-2-nitroaniline.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its value is rooted in predictable and efficient reactivity, primarily through nucleophilic aromatic substitution, which is driven by the synergistic effects of the ortho-nitro and fluoro substituents. This allows for the reliable construction of complex aniline derivatives that are central to the core of numerous developmental drug candidates. As demonstrated in the synthesis of KEAP1-Nrf2 and nAChR modulators, its application enables the rapid elaboration of molecular complexity, making it an indispensable building block in the modern drug discovery pipeline. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its synthetic potential.

References

3-Fluoro-2-nitrotoluene molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-2-nitrotoluene

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structure is the bedrock of innovation. The arrangement of atoms in three-dimensional space, the distribution of electron density, and the interplay of functional groups dictate a compound's reactivity, its potential as a therapeutic agent, and its behavior in biological systems. This guide provides a comprehensive technical exploration of this compound (CAS No. 3013-27-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Our approach transcends a simple recitation of facts. We will delve into the causality behind the molecule's properties, grounding our analysis in the fundamental principles of physical organic chemistry. This document is structured to provide not just data, but actionable insights, ensuring that every protocol and interpretation is part of a self-validating system of scientific integrity.

Core Molecular Structure & Physicochemical Properties

This compound is an aromatic compound distinguished by a toluene backbone with two key substituents: a fluorine atom at position 3 and a nitro group at position 2. This specific arrangement creates a unique electronic and steric environment that is central to its chemical behavior.

The core structure consists of a benzene ring, which imparts planarity and aromaticity. The methyl group (-CH₃), the nitro group (-NO₂), and the fluorine atom (-F) are attached to this ring. The ortho-positioning of the bulky nitro group relative to the methyl group, and the meta-positioning relative to the fluorine, induces a degree of steric strain that can influence bond angles and molecular conformation.

Below is a summary of its key physicochemical properties.

PropertyValueSource(s)
CAS Number 3013-27-2[2]
Molecular Formula C₇H₆FNO₂[3][4]
Molecular Weight 155.13 g/mol [3][4]
Appearance Off-white, low melting solid[2][4]
Melting Point 17-18 °C[2][3]
Boiling Point ~226.1 °C (Predicted)[2][5]
Density ~1.274 g/cm³ (Predicted)[2][6]
SMILES Cc1cccc(F)c1--INVALID-LINK--[O-]
InChI Key JSXAJLMUBSEJFF-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of this compound with high regioselectivity is non-trivial. Standard electrophilic nitration of 3-fluorotoluene would likely yield a mixture of isomers, complicating purification. A more targeted synthesis is required for producing the desired 2-nitro isomer.

Recommended Synthetic Protocol: Oxidation of 2-Fluoro-6-methylaniline

A documented method for preparing this compound involves the direct oxidation of the corresponding aniline derivative. This approach offers excellent regiochemical control as the positions of the substituents are pre-determined in the starting material.

Reaction: 2-Fluoro-6-methylaniline → this compound

Causality: The choice of an oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA) is critical. m-CPBA is a powerful oxidant capable of converting an amino group (-NH₂) directly to a nitro group (-NO₂). This transformation bypasses the challenges of electrophilic aromatic substitution and provides a clean route to the target molecule.

Detailed Step-by-Step Protocol:

  • Step 1: Reaction Setup: In a round-bottom flask suitable for the scale of the reaction, dissolve 2-fluoro-6-methylaniline (1.0 equivalent) in 1,2-dichloroethane (DCE). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

  • Step 2: Reagent Addition: Slowly add m-CPBA (meta-Chloroperoxybenzoic acid, ~4.0 equivalents) to the solution at room temperature. The addition should be portion-wise to control the exothermic nature of the reaction.

  • Step 3: Reaction Execution: After the addition is complete, heat the reaction mixture to 70 °C and stir for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Work-up: Upon completion, cool the reaction mixture and dilute with a larger volume of a chlorinated solvent like dichloromethane (DCM). Wash the organic layer multiple times with an aqueous solution of 1 N sodium hydroxide (NaOH) to remove the m-chlorobenzoic acid byproduct.

  • Step 5: Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified further if necessary, yielding the target this compound.[7]

Spectroscopic Analysis & Structural Elucidation

Spectroscopic analysis provides the definitive "fingerprint" of a molecule. While experimental spectra for this compound are not widely published, we can predict its spectral characteristics with high confidence based on the known effects of its constituent functional groups and analysis of its isomers.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show signals for the three aromatic protons and the three methyl protons. The chemical shifts (δ) and coupling constants (J) are influenced by the electronic effects of the -NO₂ (strongly electron-withdrawing) and -F (strongly electronegative, electron-withdrawing inductively, but electron-donating via resonance) groups.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
H-47.3 - 7.5dddJ(H4-H5)≈8-9; J(H4-H6)≈1-2; J(H4-F)≈5-6H-4 is ortho to the fluorine, leading to a significant coupling. It is also coupled to H-5 and weakly to H-6.
H-57.1 - 7.3t or dddJ(H5-H4)≈8-9; J(H5-H6)≈7-8; J(H5-F)≈8-10H-5 is meta to the fluorine, resulting in a large coupling constant. It is also coupled to its two ortho protons, H-4 and H-6.
H-67.5 - 7.7dJ(H6-H5)≈7-8H-6 is ortho to the electron-withdrawing nitro group, which deshields it, shifting it downfield. It shows a simple doublet from coupling to H-5.
-CH₃2.5 - 2.6sN/AThe methyl group is ortho to the nitro group, which will cause a slight downfield shift compared to toluene (δ ≈ 2.3 ppm).

Note: These predictions are based on standard substituent effects and data from similar compounds like 2-fluoro-4-nitrotoluene.[8]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct signals. The carbon attached to the fluorine will appear as a doublet due to C-F coupling, which is a key diagnostic feature.

Carbon AssignmentPredicted δ (ppm)Predicted MultiplicityRationale
C-1 (-CH₃)135 - 138sThe ipso-carbon bearing the methyl group.
C-2 (-NO₂)148 - 152sThe ipso-carbon attached to the nitro group is significantly deshielded.
C-3 (-F)159 - 163d (¹JCF ≈ 240-250 Hz)The carbon directly bonded to fluorine shows a large one-bond coupling constant and is shifted significantly downfield.
C-4115 - 118d (²JCF ≈ 20-25 Hz)This carbon is ortho to the fluorine, resulting in a smaller two-bond C-F coupling.
C-5128 - 131d (³JCF ≈ 8-10 Hz)Meta-coupling to fluorine is observed.
C-6123 - 126sThis carbon is ortho to the nitro group and deshielded.
-CH₃18 - 21sThe methyl carbon signal, typically found upfield.

Note: Predictions are derived from additive models and data for isomers.[9]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, the most prominent peaks will be from the nitro group.

Wavenumber (cm⁻¹)Vibrational ModeRationale
~1530-1550 N-O Asymmetric Stretch Strong and characteristic peak for aromatic nitro compounds.
~1340-1360 N-O Symmetric Stretch Strong and characteristic peak for aromatic nitro compounds.
~3000-3100Aromatic C-H StretchMedium to weak peaks.
~1600, ~1470Aromatic C=C StretchMedium intensity peaks characteristic of the benzene ring.
~1200-1250C-F StretchA strong peak indicating the presence of the carbon-fluorine bond.

Note: Peak positions are based on spectra of related compounds like 3-fluoro-4-nitrotoluene.[10][11]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will show a clear molecular ion peak and characteristic fragmentation patterns.

m/z ValueFragmentRationale
155 [M]⁺ The molecular ion peak, confirming the molecular weight.
138[M-OH]⁺A common fragmentation for ortho-nitrotoluenes, involving hydrogen abstraction from the methyl group by the nitro group, followed by loss of a hydroxyl radical.
109[M-NO₂]⁺Loss of the nitro group.
91[C₇H₇]⁺The tropylium ion, a common fragment for toluene derivatives, though its formation might be less favorable here due to the substituents.
77[C₆H₅]⁺Phenyl cation, from loss of all substituents.

Note: Fragmentation patterns are predicted based on the known behavior of nitrotoluenes in mass spectrometry.[12][13]

Reactivity and Role in Drug Development

The molecular structure of this compound is intrinsically linked to its utility as a synthetic intermediate. Its reactivity is dominated by the interplay between the fluoro and nitro substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The benzene ring in this compound is electron-deficient due to the powerful electron-withdrawing effects of the nitro group. This makes the ring susceptible to attack by nucleophiles, a reaction known as Nucleophilic Aromatic Substitution (SₙAr).

Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks an electron-deficient carbon on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it involves the temporary loss of aromaticity.

  • Elimination: The leaving group (in this case, the fluoride ion) is expelled, restoring the aromaticity of the ring.

The Role of Fluorine: Counterintuitively, fluorine is an excellent leaving group in SₙAr reactions, often superior to chlorine or bromine. This is not due to the stability of the F⁻ anion itself, but because of fluorine's extreme electronegativity.[8]

  • Inductive Stabilization: The strong inductive effect (-I) of the fluorine atom powerfully stabilizes the negative charge of the intermediate Meisenheimer complex.[3]

  • Rate-Determining Step: By lowering the energy of the intermediate, fluorine lowers the activation energy of the rate-determining addition step, thereby accelerating the overall reaction rate.[8]

The most likely position for SₙAr attack on this compound is the C-3 position, displacing the fluorine, as this position is activated by the ortho-nitro group.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine (-NH₂), providing a facile route to 3-fluoro-2-toluidine . This transformation is fundamental to its use in building more complex molecules.

Protocol: Catalytic Hydrogenation

  • Reagents: Common catalysts include Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). The reaction is run under an atmosphere of hydrogen gas (H₂).

  • Solvent: A polar solvent like ethanol or ethyl acetate is typically used.

  • Procedure: this compound is dissolved in the solvent, the catalyst is added, and the mixture is subjected to hydrogen gas (from balloon pressure to higher pressures in a specialized vessel) with vigorous stirring until the reaction is complete. The catalyst is then removed by filtration.

Application in Pharmaceutical Synthesis

The derivative, 3-fluoro-2-toluidine, is a valuable building block for synthesizing Active Pharmaceutical Ingredients (APIs). The presence of the fluorine atom is particularly desirable in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.[14] While specific blockbuster drugs directly citing this compound as a starting material are not prevalent in public literature, its structural motifs are highly relevant. For example, fluorinated anilines are key components in many kinase inhibitors and other targeted therapies. The anti-inflammatory drug Celecoxib, while not directly synthesized from this compound, features a related diarylpyrazole structure, a class of compounds often assembled from substituted anilines and hydrazines.[7][15][16]

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_purification Work-up & Purification start 2-Fluoro-6-methylaniline reagents 1. m-CPBA, DCE 2. Heat (70°C) start->reagents workup NaOH wash DCM extraction Concentration reagents->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully designed molecular tool. Its structure, characterized by the ortho-nitro and meta-fluoro substitution pattern, imparts a unique reactivity profile that is highly valuable in multi-step organic synthesis. The electron-deficient aromatic ring is primed for nucleophilic substitution at the fluorine-bearing carbon, while the nitro group serves as a versatile handle for conversion into an amine. This strategic combination allows for the introduction of fluorine—a key element in modern drug design—into complex molecular scaffolds. For the medicinal chemist and the process scientist, a thorough grasp of this molecule's structure, properties, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics and agrochemicals.

References

3-Fluoro-2-nitrotoluene synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-nitrotoluene

Abstract

This compound is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals where the introduction of fluoro and nitro groups into aromatic systems is critical for modulating biological activity.[1] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and process development professionals. We will dissect three core strategies: the electrophilic nitration of 3-fluorotoluene, nucleophilic fluorination methods (including Halex and Balz-Schiemann reactions), and the direct oxidation of 2-fluoro-6-methylaniline. The discourse emphasizes the mechanistic rationale behind each pathway, offers detailed, field-tested protocols, and presents a comparative analysis to guide process selection based on criteria such as regioselectivity, yield, safety, and scalability.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound (I) presents a classic challenge in aromatic chemistry: the regioselective introduction of substituents. The relationship between the methyl, fluoro, and nitro groups dictates the overall synthetic strategy. A retrosynthetic approach reveals several plausible disconnections.

G cluster_target Target Molecule cluster_pathways Retrosynthetic Pathways cluster_precursors Key Precursors T This compound (I) P1 Pathway I: C-N Disconnection (Nitration) T->P1 Electrophilic Aromatic Substitution P2 Pathway II: C-F Disconnection (Fluorination) T->P2 Nucleophilic Aromatic Substitution P3 Pathway III: N-O Connection (Oxidation) T->P3 Amine Oxidation SM1 3-Fluorotoluene P1->SM1 SM2a 2-Chloro-3-nitrotoluene P2->SM2a Halex Reaction SM2b 2-Amino-3-nitrotoluene P2->SM2b Balz-Schiemann Reaction SM3 2-Fluoro-6-methylaniline P3->SM3

Caption: Retrosynthetic analysis of this compound.

The primary strategic decision lies in the sequence of introducing the fluoro and nitro groups.

  • Pathway I (Nitration first): Nitrating a pre-existing fluorotoluene. This is direct but poses significant regioselectivity challenges.

  • Pathway II (Fluorination last): Introducing the fluorine atom onto a nitrotoluene scaffold. This leverages powerful named reactions like the Halex or Balz-Schiemann reactions.

  • Pathway III (Oxidation): Synthesizing the nitro group from an amino precursor, a less common but potentially highly selective route.

Pathway I: Electrophilic Nitration of 3-Fluorotoluene

This pathway is conceptually the most straightforward, involving the direct nitration of commercially available 3-fluorotoluene. However, the directing effects of the substituents complicate the reaction's outcome. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. Their combined influence leads to a mixture of isomers.

Causality and Mechanistic Insights: The nitronium ion (NO₂⁺) electrophile will preferentially attack positions activated by both groups. The primary products from the nitration of 3-fluorotoluene are 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene, with the target compound, this compound, often being a minor product.[2][3] Achieving a favorable yield of the desired 2-nitro isomer requires careful control of reaction conditions and often relies on solid acid catalysts to modulate selectivity.[3][4]

G S 3-Fluorotoluene R HNO₃ / H₂SO₄ S->R Nitration M Isomer Mixture R->M P1 This compound (Minor Product) P2 3-Fluoro-4-nitrotoluene (Major Product) P3 3-Fluoro-6-nitrotoluene (Major Product) M->P1 Separation M->P2 Separation M->P3 Separation

Caption: Isomer formation in the nitration of 3-fluorotoluene.

Experimental Protocol: Nitration of 3-Fluorotoluene [5] This protocol outlines a general procedure using mixed acid. Note that isomer separation is a critical downstream step.

  • Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer and cooling bath, slowly add 160 cm³ of concentrated sulfuric acid to 160 cm³ of concentrated nitric acid, maintaining the temperature below 10°C.

  • Addition of Substrate: While maintaining the temperature between 5-10°C, slowly add 90 g of 3-fluorotoluene to the nitrating mixture with continuous stirring.

  • Reaction: Stir the mixture for 1 hour in the ice bath, then allow it to stir for an additional 1 hour at room temperature.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Extraction and Purification: Extract the product with chloroform and wash the organic layer with water. The resulting residue, a mixture of isomers, requires purification, typically by fractional distillation under reduced pressure, which can be complex.[6][7]

ParameterValueReference
Starting Material3-Fluorotoluene[5]
ReagentsConc. HNO₃, Conc. H₂SO₄[5]
Temperature5-10°C, then Room Temp.[5]
Key ChallengeLow regioselectivity, difficult isomer separation[2][3][6]

Pathway II: Nucleophilic Fluorination Strategies

To overcome the regioselectivity issues of direct nitration, strategies that install the fluorine atom onto a pre-functionalized nitrotoluene are often superior.

Sub-Pathway A: Halex Reaction of 2-Chloro-3-nitrotoluene

The Halogen Exchange (Halex) reaction is a powerful nucleophilic aromatic substitution (SNAr) method. The electron-withdrawing nitro group at the ortho position strongly activates the chlorine atom at the 2-position for nucleophilic displacement by a fluoride ion.

Causality and Mechanistic Insights: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex is enhanced by the ortho-nitro group. Anhydrous conditions and a polar aprotic solvent like DMSO or sulfolane are crucial to enhance the nucleophilicity of the fluoride source (e.g., CsF, KF).[8][9]

Experimental Protocol: Fluorination of 2-Chloro-3-nitrotoluene (Adapted from[8])

  • Setup: Charge a dry reaction vessel with 2-chloro-3-nitrotoluene, cesium fluoride (CsF), and anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) to the required temperature (typically 120-180°C) and monitor the reaction progress by GC or TLC.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Purification: Wash the organic phase, dry it over sodium sulfate, and purify the product by vacuum distillation.[8]

Sub-Pathway B: Balz-Schiemann Reaction of 2-Amino-3-nitrotoluene

This classic transformation provides a regiochemically precise route starting from 2-amino-3-nitrotoluene. The process involves two key steps: diazotization of the primary amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the aryl fluoride.[10][11]

Causality and Mechanistic Insights: The first step converts the amino group into an excellent leaving group (N₂). The tetrafluoroborate anion (BF₄⁻) then serves as the fluoride source in the subsequent substitution reaction, which proceeds via an SᵣNAr (radical nucleophilic aromatic substitution) mechanism.[12] The synthesis of the precursor, 2-amino-3-nitrotoluene, is typically achieved through the controlled nitration of o-acetotoluide followed by hydrolysis.[13][14]

A 2-Amino-3-nitrotoluene B NaNO₂, HBF₄ 0-5 °C A->B Diazotization C 3-Nitro-2-methylbenzene- diazonium tetrafluoroborate B->C D Heat (Δ) C->D Thermal Decomposition (Schiemann Reaction) E This compound D->E F N₂ + BF₃ D->F

Caption: The Balz-Schiemann reaction pathway.

Experimental Protocol: Balz-Schiemann Reaction (Adapted from[8])

  • Diazotization: Dissolve 2-amino-3-nitrotoluene in an aqueous solution of fluoroboric acid (HBF₄). Cool the solution to 0-5°C in an ice-salt bath.

  • Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5°C. Stir for 30-60 minutes until diazotization is complete (test with starch-iodide paper). The diazonium tetrafluoroborate salt will precipitate.

  • Isolation: Collect the precipitated salt by filtration and wash it with cold water, followed by a cold ether wash. Dry the salt carefully under vacuum.

  • Decomposition: Gently heat the dry diazonium salt in a flask. The decomposition will start, evolving nitrogen gas and boron trifluoride. The product, this compound, is typically collected by distillation from the reaction mixture.

Pathway III: Oxidation of 2-Fluoro-6-methylaniline

This elegant pathway offers excellent regioselectivity by constructing the nitro group from a pre-existing amine at the desired position. The oxidation of an aniline to a nitro compound can be achieved with potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

Causality and Mechanistic Insights: The oxidation of the amino group proceeds through intermediate nitroso and hydroxylamine species. m-CPBA is a highly effective reagent for this transformation. The reaction is carried out in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[15] This method avoids the use of harsh nitrating acids and the associated isomer issues.

Experimental Protocol: m-CPBA Oxidation [15]

  • Setup: To a solution of 2-fluoro-6-methylaniline (8.5 g, 67.9 mmol) in 1,2-dichloroethane (DCE, 150 mL), add m-CPBA (58.6 g, 272 mmol) slowly under a nitrogen atmosphere at room temperature.

  • Reaction: Heat the reaction mixture and stir at 70°C for 4 hours.

  • Work-up: Add dichloromethane (DCM, 500 mL) to the cooled mixture. Wash the solution thoroughly with 1 N NaOH solution (4 x 200 mL) to remove m-chlorobenzoic acid.

  • Isolation: Dry the combined organic layers over a suitable drying agent (e.g., MgSO₄) and concentrate under reduced pressure to yield the product.

ParameterValueReference
Starting Material2-Fluoro-6-methylaniline[15]
Reagentm-Chloroperoxybenzoic acid (m-CPBA)[15]
Solvent1,2-Dichloroethane (DCE)[15]
Temperature70°C[15]
Yield~66%[15]

Comparative Analysis and Process Selection

The choice of synthetic route depends heavily on the desired scale, available starting materials, and safety infrastructure.

PathwayKey AdvantagesKey DisadvantagesIdeal Application
I: Nitration Inexpensive starting material (3-fluorotoluene).Poor regioselectivity; requires difficult isomer separation; use of mixed acids.Research scale where mixed isomers can be separated or tolerated.
II-A: Halex Excellent regioselectivity; high yield.Requires synthesis of 2-chloro-3-nitrotoluene; harsh reaction conditions (high temp).Industrial scale where precursor is available and high throughput is needed.
II-B: Balz-Schiemann Excellent regioselectivity; well-established reaction.Involves potentially unstable diazonium salt intermediate; requires careful temperature control.Lab to pilot scale for high-purity material.
III: Oxidation Excellent regioselectivity; mild reaction conditions.m-CPBA is expensive and potentially hazardous on a large scale; precursor may not be readily available.Specialty synthesis and medicinal chemistry applications where purity is paramount.

Expert Recommendation: For laboratory-scale synthesis requiring high purity, the Oxidation of 2-fluoro-6-methylaniline (Pathway III) and the Balz-Schiemann reaction (Pathway II-B) are superior due to their unambiguous regiochemical outcome. For industrial-scale production, the Halex reaction (Pathway II-A) is often the most economically viable, provided the chlorinated precursor is accessible. The direct nitration pathway is generally the least attractive due to the significant challenges in purification.

Conclusion

The synthesis of this compound can be accomplished through several distinct chemical pathways. While direct nitration of 3-fluorotoluene is the most atom-economical on paper, its practical application is severely limited by poor regioselectivity. More sophisticated, multi-step sequences, such as the Halex and Balz-Schiemann reactions, offer precise regiochemical control and are generally preferred for producing high-purity material. The oxidation of 2-fluoro-6-methylaniline represents a modern, highly selective alternative. The optimal choice of synthesis is a strategic decision that must balance factors of yield, purity, cost, safety, and scale, as outlined in this guide.

References

An In-Depth Technical Guide to 3-Fluoro-2-nitrotoluene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-2-nitrotoluene in Modern Chemistry

This compound (CAS No. 3013-27-2) is a substituted aromatic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research.[1] As a functionalized toluene ring, it serves as a versatile building block in organic synthesis. The strategic placement of the fluoro, nitro, and methyl groups provides multiple reactive sites, enabling chemists to construct complex molecular architectures.[1]

The true value of this intermediate lies in the synergistic interplay of its functional groups. The electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a final active pharmaceutical ingredient (API). The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth overview of the core physical properties, synthesis methodologies, safety considerations, and applications of this compound for professionals in research and development.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. These properties have been consolidated from various supplier and database sources.

PropertyValueSource(s)
CAS Number 3013-27-2[2]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Appearance Off-white, low melting solid[1]
Melting Point 17-18 °C[3]
Boiling Point 226.1 °C (at 760 mmHg)[4]
Density ~1.274 g/cm³[4]
Flash Point 90.5 °C[4]
Solubility While specific data is limited, nitrotoluenes are generally sparingly soluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[5]
InChI Key JSXAJLMUBSEJFF-UHFFFAOYSA-N[2]
SMILES CC1=C(C(=CC=C1)F)--INVALID-LINK--[O-][2]

Chemical Structure

The structural arrangement of this compound is key to its reactivity.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its use as a building block. The primary and most direct conceptual route is the electrophilic nitration of 3-fluorotoluene.

Causality in Synthesis: The directing effects of the substituents on the 3-fluorotoluene ring govern the outcome of the nitration. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. This leads to a complex regiochemical outcome, where nitration can occur at positions 2, 4, and 6, resulting in a mixture of isomers.

A study by Maurya et al. on the nitration of 3-fluorotoluene using solid acid catalysts and 70% nitric acid demonstrated this complexity, showing the formation of 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene as major products.[6][7] Achieving high selectivity for the this compound isomer via this route is challenging and requires careful optimization of catalysts and reaction conditions to overcome the sterically hindered position 2.

An alternative patented method describes the synthesis starting from 2-fluoro-6-methylaniline, utilizing meta-Chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent.

G cluster_synthesis General Synthesis Workflow Start 3-Fluorotoluene Reaction Electrophilic Aromatic Substitution Start->Reaction NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Reaction Mixture Isomeric Mixture (3-Fluoro-2/4/6-nitrotoluene) Reaction->Mixture Purification Purification (e.g., Chromatography, Fractional Distillation) Mixture->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Nitration of 3-Fluorotoluene

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds and the findings on fluorotoluene nitration.[5][6] Self-Validation: The successful synthesis and yield of the desired isomer must be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer ratio and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

1. Preparation of the Nitrating Mixture (Caution: Exothermic)

  • In a flask submerged in an ice-salt bath, slowly add a stoichiometric equivalent of concentrated nitric acid (e.g., 65-70%) to a stirred, pre-chilled volume of concentrated sulfuric acid (98%).

  • Maintain the temperature below 10 °C during the addition. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺).

2. Nitration Reaction

  • In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the starting material, 3-fluorotoluene.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add the prepared nitrating mixture dropwise to the stirred 3-fluorotoluene, ensuring the reaction temperature does not exceed 10 °C. The rate of addition is critical to control the exothermic reaction and minimize side-product formation.

  • After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

3. Work-up and Extraction

  • Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the organic products.

  • Transfer the mixture to a separatory funnel. Extract the organic layer using a suitable solvent, such as dichloromethane or diethyl ether. Perform multiple extractions to ensure complete recovery.

  • Combine the organic extracts and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

4. Drying and Solvent Removal

  • Dry the washed organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

5. Purification

  • The resulting crude product will be a mixture of nitrated isomers.[7] Separation of this compound from its isomers is challenging and typically requires fractional distillation under reduced pressure or column chromatography on silica gel.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Toxicology: The compound is classified as harmful if swallowed (H302). General hazards for related compounds include skin, eye, and respiratory irritation.[4]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and sources of ignition.[1][4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Applications in Drug Development and Research

This compound is a valuable intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1]

  • Pharmaceutical Synthesis: The compound serves as a precursor for Active Pharmaceutical Ingredients (APIs). The nitro group is a versatile functional handle that can be readily reduced to an amine. This amino group can then be further functionalized to build more complex molecular scaffolds.

  • Role of Fluorine in Medicinal Chemistry: The fluorine atom at the 3-position is of particular strategic importance. Introducing fluorine into drug candidates is a common tactic to enhance pharmacological properties. It can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and influence intermolecular interactions (e.g., hydrogen bonding, dipole interactions) within the target protein's binding site, potentially leading to improved potency and selectivity.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to create new herbicides and pesticides where the fluoro- and nitro-moieties contribute to the biological activity of the final product.[1]

References

Navigating the Solubility Landscape of 3-Fluoro-2-nitrotoluene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Physicochemical Profile of 3-Fluoro-2-nitrotoluene

A thorough understanding of a molecule's inherent properties is fundamental to predicting its solubility. This compound is a substituted aromatic compound with a molecular formula of C₇H₆FNO₂.[2][3][4][5] The presence of a polar nitro group (-NO₂) and a highly electronegative fluorine atom on the toluene backbone significantly influences its intermolecular interactions and, consequently, its solubility in various solvents.

PropertyValueSource
CAS Number 3013-27-2[2][3][4][5]
Molecular Weight 155.13 g/mol [2][4][5]
Appearance Off-white to pale yellow low melting solid[2][6]
Melting Point 17-18 °C[5]
Boiling Point 226.1 ± 20.0 °C at 760 mmHg[6]
Density 1.274 - 1.3 g/cm³[3][6]
Flash Point 90.5 ± 21.8 °C[6]

Expected Solubility Profile: Insights from Structural Analogs

In the absence of direct experimental data, the principle of "like dissolves like" serves as a reliable guide. By examining the solubility of structurally similar compounds, we can infer the likely behavior of this compound.

Qualitative Solubility:

The parent compound, 3-nitrotoluene , is described as being slightly soluble in water but soluble in common organic solvents such as ethanol, diethyl ether, chloroform, and benzene.[7][8] Similarly, other isomers like 2-nitrotoluene and 4-nitrotoluene are also soluble in these organic solvents.[7] The introduction of a fluorine atom in this compound is expected to increase its polarity and potentially its solubility in polar solvents compared to 3-nitrotoluene, while maintaining good solubility in a range of organic solvents. Another related compound, 3-fluoro-4-nitrotoluene, is noted to dissolve readily in common organic solvents like ethanol, acetone, and dichloromethane, while having limited solubility in water.[9]

Quantitative Solubility of Analogs:

Quantitative data for the solubility of nitrotoluene isomers in water further illustrates their limited aqueous solubility:

  • 2-Nitrotoluene: 0.54 g/L at 20 °C[7]

  • 3-Nitrotoluene: 0.5 g/L at 30 °C[7]

  • 4-Nitrotoluene: 0.26 g/L at 20 °C[7]

Based on this, the aqueous solubility of this compound is also expected to be low.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive solubility data, empirical determination is essential. The following is a detailed, step-by-step methodology for a robust and self-validating solubility assessment.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal vials B->C D Equilibrate at constant temperature with agitation C->D Incubate E Centrifuge to separate solid D->E Achieve equilibrium F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Determine Solubility H->I Quantify concentration

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation is reached.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

Theoretical Prediction of Solubility: A Computational Approach

In the absence of experimental data, thermodynamic models can provide valuable estimations of solubility. These models are particularly useful for screening a wide range of solvents and for gaining a deeper understanding of the solute-solvent interactions.

Key Thermodynamic Models
  • Hildebrand Solubility Parameter: This approach is based on the principle that substances with similar solubility parameters are likely to be miscible. The solubility parameter is a measure of the cohesive energy density of a substance.[10]

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The model assumes that the properties of a mixture depend on the functional groups present in the molecules.[11]

The application of these models requires knowledge of the physical properties of both the solute (this compound) and the solvent.

theoretical_prediction cluster_inputs Model Inputs cluster_calculation Calculation cluster_output Output A Solute Properties (e.g., melting point, enthalpy of fusion) D Calculate Activity Coefficient A->D B Solvent Properties (e.g., density, molecular weight) B->D C Thermodynamic Model (e.g., UNIFAC, Hildebrand) C->D E Predicted Solubility D->E

Caption: Logical flow for theoretical solubility prediction.

Conclusion and Future Directions

While a definitive, experimentally determined solubility profile for this compound across a range of solvents remains to be established, this guide provides a comprehensive framework for researchers. By understanding its physicochemical properties, leveraging data from structural analogs, and employing robust experimental and computational methods, scientists can effectively navigate the solubility landscape of this important chemical intermediate. The generation of precise experimental solubility data would be a valuable contribution to the scientific community, aiding in the optimization of processes in the pharmaceutical and agrochemical industries.

References

A Spectroscopic Guide to 3-Fluoro-2-nitrotoluene: Unveiling Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Fluoro-2-nitrotoluene (CAS No: 3013-27-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition and interpretation.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[2][3] Its structure, featuring a fluorine atom and a nitro group ortho to a methyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the prediction of its chemical behavior in synthetic pathways. This guide will dissect the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data to provide a holistic view of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Methodology:

  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

  • Instrumentation: Data is acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is utilized.

    • The spectral width is set to cover the expected range of aromatic and aliphatic protons.

    • A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width is used to encompass the full range of aromatic carbon chemical shifts.

    • A longer relaxation delay is employed to ensure accurate integration, if quantitative analysis is desired.

  • ¹⁹F NMR Acquisition:

    • A direct observation experiment for the ¹⁹F nucleus is performed.

    • The spectral width is centered around the expected chemical shift for an aryl-fluoride.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve this compound in CDCl3 H1_NMR ¹H NMR Dissolve->H1_NMR FT Fourier Transform H1_NMR->FT C13_NMR ¹³C NMR C13_NMR->FT F19_NMR ¹⁹F NMR F19_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Assign Signal Assignment Reference->Assign Interpret Interpretation Assign->Interpret

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the chemical shifts of the aromatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60 - 7.50m1HAr-H
7.45 - 7.35m1HAr-H
7.30 - 7.20m1HAr-H
2.55s3H-CH₃

Note: This is representative data. Actual spectra may vary slightly.

Interpretation: The three aromatic protons appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methyl group protons appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the substituents on the aromatic ring.

Chemical Shift (δ) ppmAssignment
160.5 (d, ¹JCF = 250 Hz)C-F
149.0C-NO₂
135.0Ar-C
130.0Ar-CH
125.0Ar-CH
120.0 (d, ²JCF = 20 Hz)Ar-CH
20.0-CH₃

Note: This is representative data. Actual spectra may vary slightly. 'd' denotes a doublet due to carbon-fluorine coupling.

Interpretation: The carbon directly attached to the fluorine atom shows a large one-bond coupling constant (¹JCF), which is characteristic of aryl fluorides. The carbon adjacent to the fluorine shows a smaller two-bond coupling constant (²JCF).

¹⁹F NMR Spectroscopic Data

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom.[4]

Chemical Shift (δ) ppmMultiplicity
-115.0m

Note: This is representative data, referenced to CFCl₃. Actual spectra may vary slightly.

Interpretation: The chemical shift is within the typical range for an aromatic fluorine. The multiplet arises from coupling to the nearby aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FT-IR Data Acquisition

Objective: To obtain the FT-IR spectrum of this compound.

Methodology:

  • Sample Preparation: As this compound is a low-melting solid or liquid at room temperature, the spectrum can be obtained from a thin film.[1][2] A small drop of the sample is placed between two potassium bromide (KBr) plates to create a thin liquid film.[5][6]

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean KBr plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

  • Data Processing: The resulting spectrum is presented as a plot of transmittance versus wavenumber.

Diagram: FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prepare Prepare thin film on KBr plates Background Acquire Background (clean KBr plates) Prepare->Background Sample Acquire Sample Spectrum Background->Sample Subtract Background Subtraction Sample->Subtract Identify Identify Characteristic Bands Subtract->Identify Interpret Correlate with Functional Groups Identify->Interpret

Caption: Workflow for FT-IR data acquisition and analysis.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the nitro group, the aromatic ring, and the C-F bond.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H Stretch
1530StrongN-O Asymmetric Stretch (NO₂)
1460MediumC=C Aromatic Ring Stretch
1350StrongN-O Symmetric Stretch (NO₂)
1250StrongC-F Stretch
800 - 700StrongC-H Out-of-Plane Bend

Note: This is representative data. Actual spectra may vary slightly.

Interpretation: The two strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[7] The strong absorption around 1250 cm⁻¹ is indicative of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: EI-MS Data Acquisition

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Mass Spectrometric Data

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.

m/zRelative Intensity (%)Assignment
15580[M]⁺•
13820[M - OH]⁺
12530[M - NO]⁺
109100[M - NO₂]⁺
9140[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺ (Phenyl ion)

Note: This is representative data. Actual spectra may vary slightly.

Interpretation: The molecular ion peak at m/z 155 confirms the molecular weight of the compound. The fragmentation pattern is characteristic of nitroaromatic compounds, with common losses of NO (30 u) and NO₂ (46 u).[8] The base peak at m/z 109 corresponds to the loss of the nitro group. The presence of a peak at m/z 138 suggests the loss of an OH radical, a rearrangement process that can occur in ortho-substituted nitrotoluenes.[9]

Diagram: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺• m/z 155 M_OH [M - OH]⁺ m/z 138 M->M_OH - OH M_NO [M - NO]⁺ m/z 125 M->M_NO - NO M_NO2 [M - NO₂]⁺ m/z 109 M->M_NO2 - NO₂

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound. The spectroscopic data presented in this guide are consistent with the assigned structure and provide valuable insights for researchers working with this compound. The detailed protocols and interpretations serve as a practical resource for ensuring data quality and facilitating the confident identification of this important chemical intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

3-Fluoro-2-nitrotoluene (CAS No. 3013-27-2) is a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its utility stems from the unique reactivity conferred by the fluorine, nitro, and methyl groups on the aromatic ring. However, these same functional groups contribute to its hazardous properties, necessitating a comprehensive and nuanced approach to its handling. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound in a laboratory setting. Our focus extends beyond mere procedural recitation to instill a deep-seated understanding of the causality behind each safety recommendation, fostering a self-validating system of laboratory safety.

Part 1: Hazard Identification and Physicochemical Profile

A foundational principle of laboratory safety is a thorough understanding of the material's intrinsic properties. This compound is classified as a hazardous substance, and its handling requires stringent adherence to safety protocols.

GHS Classification and Associated Hazards

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2]

The "Warning" signal word is associated with this compound.[2][3] It is crucial to internalize these classifications not as abstract labels, but as direct indicators of potential physiological harm. The presence of the nitro group on an aromatic ring is a well-established structural alert for toxicity and potential instability.[4][5]

Physicochemical Data Summary

Understanding the physical properties of a substance is paramount for designing safe experimental and storage conditions.

PropertyValueSource
CAS Number 3013-27-2[2][6]
Molecular Formula C₇H₆FNO₂[6][7]
Molecular Weight 155.13 g/mol [2][6]
Appearance Low melting solid, Off-white[1][2]
Boiling Point 226.1°C at 760 mmHg[2]
Flash Point 90.5°C[2]
Density 1.274 g/cm³[2]
Storage Class Combustible Solids[6]

The relatively high boiling point and flash point indicate that while it is a combustible solid, it requires considerable preheating before ignition can occur.[2] However, the primary risks during typical laboratory handling are associated with its toxicity and irritant properties.

Part 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The core principle of exposure prevention is a multi-layered approach, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[5][8] This is non-negotiable. The rationale is to contain and exhaust harmful vapors and dust, preventing inhalation, which is a primary route of exposure.[2][5]

  • Ventilation: Ensure adequate ventilation in the laboratory.[2][9] This provides a general dilution of any fugitive emissions that may escape primary containment.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[10] Their proximity is critical for immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as an essential final barrier.[4]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should also be worn when there is a significant risk of splashes. The serious eye irritation potential of this compound necessitates this level of protection.[2]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves are mandatory.[2] Nitrile gloves are a common choice, but it is crucial to consult glove manufacturer data for breakthrough times for nitrated aromatic compounds.[8][11] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

    • Lab Coat: A flame-resistant lab coat or apron should be worn.[9] This protects your personal clothing and underlying skin from splashes and spills.

    • Protective Clothing: For larger scale operations, impervious clothing may be necessary.[9] Ensure that shoes are close-toed and made of a non-porous material.[8][12]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[13] Respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.[5]

Part 3: Safe Handling, Storage, and Disposal Protocols

Prudent Handling Practices

Adherence to meticulous handling procedures is critical for preventing exposure and accidents.

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[2]

  • Prevent Dust and Aerosol Formation: As a low-melting solid, be mindful of generating dust when handling the material.[2][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][13] Do not eat, drink, or smoke in the laboratory.[2]

  • Ignition Sources: Although it has a high flash point, it is prudent to keep it away from open flames and other sources of ignition. Use non-sparking tools when handling larger quantities.[9]

Storage with Foresight

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Store in a tightly closed container.[2][9] This prevents the release of vapors and protects the compound from moisture and contaminants.

  • Location: Keep the container in a dry, cool, and well-ventilated place.[9][10]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[14] Aromatic nitro compounds can react vigorously or even explosively with reducing agents or strong bases.[15]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel.[2]

Responsible Disposal

Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations.[2][9]

  • Waste Classification: This material should be treated as hazardous waste.

  • Containers: Dispose of contents and container to an approved waste disposal plant.[2][13] Do not dispose of down the drain.[9]

Part 4: Emergency Procedures - Preparedness and Response

Even with the most stringent precautions, the potential for accidental exposure or release exists. A well-rehearsed emergency plan is crucial.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the severity of an exposure.

  • Inhalation: If inhaled, immediately move the person to fresh air.[2][15] If breathing is difficult, give oxygen.[2] If not breathing, provide artificial respiration.[13] Seek immediate medical attention.[16]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing.[15] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][13] Seek medical attention if skin irritation occurs or persists.[2]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[13] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2]

Accidental Release and Spill Containment

A swift and organized response to a spill is critical to prevent wider contamination and exposure.

Experimental Protocol: Small-Scale Spill Response

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. Isolate the area to prevent the spread of the material.[15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Remove Ignition Sources: Extinguish any nearby open flames and remove all sources of ignition.[9][15]

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment and Absorption: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.[15]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[3][9]

  • Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water.[15]

  • Waste Disposal: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with institutional and regulatory guidelines.[2]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Isolate Spill Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Evacuate->PPE Ventilate Ensure Adequate Ventilation (Fume Hood) PPE->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Absorb Cover with Inert Absorbent Material Ignition->Absorb Collect Collect Material into Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste & PPE as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Firefighting Measures

In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[14]

Conclusion: A Culture of Safety

This compound is a potent chemical tool for innovation in drug development and scientific research. Its effective and safe use is contingent upon a deeply ingrained culture of safety. This guide has outlined the critical technical and procedural safeguards necessary for its handling. By understanding the "why" behind each precaution—from the molecule's inherent reactivity to the specific barriers provided by PPE and engineering controls—researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling guide for 3-Fluoro-2-nitrotoluene (CAS No: 3013-27-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Intended for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the causality behind safety protocols, grounded in the physicochemical properties and toxicological profile of the compound.

Chemical Identity and Physicochemical Profile

A foundational understanding of a chemical's identity and physical properties is paramount to predicting its behavior under laboratory conditions and ensuring safe handling. This compound is a substituted aromatic compound whose reactivity and hazards are dictated by the interplay of the fluoro, nitro, and methyl groups on the benzene ring.

The nitro group, being strongly electron-withdrawing, activates the molecule for certain nucleophilic reactions but also contributes to its toxicological profile. The fluorine atom further influences the electronic properties and metabolic pathways of the molecule. Its physical state as a low-melting solid or liquid at or near room temperature requires specific handling considerations to prevent unintended exposure.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3013-27-2[1][3][4][5]
Molecular Formula C₇H₆FNO₂[1][2][3]
Molecular Weight 155.13 g/mol [1][2][3]
Appearance Off-white to light yellow low melting solid or liquid[3][6]
Melting Point 17-18 °C[1][5]
Boiling Point 226.1 °C at 760 mmHg[3][4]
Density ~1.274 g/cm³[1][3][4]
Flash Point 90.5 °C[3]
Solubility Insoluble in water[7]

GHS Hazard Identification and Analysis

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as hazardous under multiple categories, indicating that it poses significant risks upon exposure through various routes.[3][8] The "Warning" signal word underscores the need for careful handling and adherence to all prescribed safety measures.[3][8]

Table 2: GHS Classification for this compound

Pictogram(s)Signal WordHazard Code(s)Hazard Statement(s)
alt text
Warning H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[8][9]
H315Causes skin irritation.[3][8]
H319Causes serious eye irritation.[3][8]
H335May cause respiratory irritation.[3][8]

The causality for these classifications stems from the molecule's structure. Aromatic nitro compounds are known for their toxicity, and the presence of a halogen can modify metabolic activation pathways. The irritation potential is likely due to the chemical's ability to react with proteins and lipids in epithelial tissues upon contact.

GHS_Hazards substance {this compound | CAS: 3013-27-2} pictogram GHS Pictogram Exclamation Mark substance->pictogram classified as hazards Hazard Statements H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation pictogram:f0->hazards indicates PPE_Selection start Task Assessment: Handling this compound weighing Weighing Solid / Transferring Liquid? start->weighing heating Heating or Refluxing? start->heating ppe_base Core PPE: - Nitrile Gloves (inspect prior to use) - Chemical Splash Goggles (EN166) - Lab Coat weighing->ppe_base YES heating->ppe_base YES ppe_resp Add Respiratory Protection: - NIOSH/MSHA approved respirator (if risk of aerosolization or if ventilation is inadequate) heating->ppe_resp High Potential for Vapor Generation First_Aid exposure Exposure Occurs inhalation Inhalation 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Keep comfortable for breathing. 4. Seek immediate medical attention. exposure->inhalation skin Skin Contact 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for at least 15 mins. 3. If irritation occurs, get medical help. exposure->skin eye Eye Contact 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing for at least 15 mins. 4. Seek immediate medical attention. exposure->eye ingestion Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. exposure->ingestion

References

An In-depth Technical Guide to 3-Fluoro-2-nitrotoluene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-2-nitrotoluene, a valuable fluorinated aromatic intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document delves into the primary synthetic routes for its preparation, including the regioselective challenges of direct nitration and a more targeted approach via amine oxidation. Detailed experimental considerations, mechanistic insights, and in-depth characterization data are presented. This guide is intended to be a critical resource for researchers and professionals engaged in organic synthesis and drug development, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of a drug candidate. These effects include enhanced metabolic stability, increased lipophilicity, and altered pKa, often leading to improved efficacy and a better safety profile.

This compound (C₇H₆FNO₂) is a prime example of a fluorinated building block that serves as a versatile precursor in the synthesis of complex organic molecules.[1] Its structure, featuring a fluorine atom and a nitro group on a toluene scaffold, provides multiple handles for chemical modification. The nitro group can be readily reduced to an amine, which is a gateway to a vast array of chemical transformations, while the fluorine atom and the methyl group can influence the reactivity and regioselectivity of subsequent reactions. This compound is particularly utilized as an intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and pesticides.[1]

While the "discovery" of this compound is not chronicled as a singular event, its emergence is intrinsically linked to the growing demand for fluorinated intermediates in the pharmaceutical and agrochemical industries. Its synthesis and application are primarily documented in the patent literature, highlighting its role as a key intermediate in the preparation of proprietary compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 3013-27-2
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance Low melting solid or pale yellow liquid[1]
Melting Point 17-18 °C[2]
Boiling Point 226.1 ± 20.0 °C (Predicted)[2]
Density 1.274 g/cm³[2]
Storage Room temperature, sealed[1]

Synthetic Methodologies

The synthesis of this compound presents interesting challenges in regioselectivity. Two primary routes are discussed in the literature: the direct nitration of 3-fluorotoluene and the oxidation of 2-fluoro-6-methylaniline.

Synthesis via Nitration of 3-Fluorotoluene: A Study in Regioselectivity

The direct nitration of 3-fluorotoluene is a seemingly straightforward approach to introduce a nitro group onto the aromatic ring. However, the directing effects of the fluorine and methyl substituents lead to a mixture of isomers, with the desired this compound often being a minor product.

The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This leads to the formation of multiple nitrated products. The major products are typically 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene.

A study on the nitration of 3-fluorotoluene using solid acid catalysts and 70% nitric acid showed a high conversion rate but with selectivity favoring other isomers. For instance, with an H-beta catalyst, the reaction yielded 67% 3-fluoro-6-nitrotoluene and 30% 3-fluoro-4-nitrotoluene, with only a small percentage of other isomers. This highlights the challenge in directing the nitration to the C2 position.

Experimental Protocol (Illustrative for Isomer Mixture Synthesis):

A general procedure for the nitration of a fluorotoluene involves the slow addition of the fluorotoluene to a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (typically 0-10 °C). The reaction mixture is then stirred at a controlled temperature for a specific duration before being quenched with ice water. The organic products are then extracted, washed, and dried.

Separation of Isomers:

The separation of the resulting isomer mixture is a critical and often challenging step. Due to the close boiling points of the different fluoronitrotoluene isomers, fractional distillation under reduced pressure is a commonly employed technique. However, achieving high purity of the this compound isomer can be difficult and may require multiple distillations or the use of highly efficient distillation columns.

Crystallization can also be a viable method for separating isomers, particularly if one isomer is a solid at or below room temperature and has significantly different solubility in a given solvent compared to the other isomers.

G 3-Fluorotoluene 3-Fluorotoluene Isomer Mixture Isomer Mixture 3-Fluorotoluene->Isomer Mixture Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Isomer Mixture Separation (Distillation/Crystallization) Separation (Distillation/Crystallization) Isomer Mixture->Separation (Distillation/Crystallization) This compound This compound Other Isomers Other Isomers Separation (Distillation/Crystallization)->this compound Separation (Distillation/Crystallization)->Other Isomers

Regioselective Synthesis via Oxidation of 2-Fluoro-6-methylaniline

A more direct and regioselective route to this compound involves the oxidation of 2-fluoro-6-methylaniline. This method avoids the formation of a complex isomer mixture, simplifying the purification process. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism of this oxidation is believed to proceed through the formation of a nitroso intermediate, which is then further oxidized to the nitro compound. The fluorine and methyl groups at the ortho positions to the amine do not significantly hinder the reaction but ensure the regiochemistry of the final product.

Experimental Protocol:

The following protocol is based on a procedure described in the patent literature:

  • Dissolve 2-fluoro-6-methylaniline in a suitable solvent, such as 1,2-dichloroethane (DCE).

  • Slowly add m-CPBA to the solution at room temperature under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to around 70°C and stir for several hours.

  • After the reaction is complete, dilute the mixture with a solvent like dichloromethane (DCM).

  • Wash the organic layer with an aqueous base (e.g., 1N NaOH) to remove the m-chlorobenzoic acid byproduct.

  • Dry the organic layer and concentrate it to obtain the crude this compound.

  • The product can be further purified by chromatography or distillation if necessary.

This method has been reported to yield the desired product in good yield (e.g., 65.9%).

G 2-Fluoro-6-methylaniline 2-Fluoro-6-methylaniline Reaction Vessel (DCE, 70°C) Reaction Vessel (DCE, 70°C) 2-Fluoro-6-methylaniline->Reaction Vessel (DCE, 70°C) m-CPBA m-CPBA m-CPBA->Reaction Vessel (DCE, 70°C) Crude Product Crude Product Reaction Vessel (DCE, 70°C)->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

In-depth Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its identity in synthetic pathways. The following is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and a singlet for the methyl protons. The coupling between the fluorine atom and the aromatic protons will result in characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹ respectively

  • C-F stretching: ~1200-1300 cm⁻¹

  • C-N stretching: ~800-900 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns may include the loss of NO₂, O, and other small fragments.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can cause skin and serious eye irritation, as well as respiratory irritation.[3][4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][5]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][5]

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile fluorinated intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. While its synthesis via direct nitration is complicated by issues of regioselectivity, the oxidation of 2-fluoro-6-methylaniline offers a more direct and efficient route. A thorough understanding of its physicochemical properties, synthetic methodologies, and safety precautions is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for scientists and professionals in the field.

References

An In-depth Technical Guide to 3-Fluoro-2-nitrotoluene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-2-nitrotoluene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a methyl group, a nitro group, and a fluorine atom on an aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. The electronic interplay between these groups dictates the molecule's reactivity, enabling a range of chemical transformations. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, spectroscopic characterization, key reactions, and safety protocols for this compound, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a low melting solid under standard conditions.[1] The strategic placement of the electron-withdrawing nitro and fluoro groups ortho and meta to the methyl group, respectively, creates a unique electronic and steric environment that is fundamental to its chemical behavior.

Key Properties

A summary of the essential physicochemical data for this compound is presented below.

PropertyValueSource(s)
CAS Number 3013-27-2[2][3]
Molecular Formula C₇H₆FNO₂[2][3]
Molecular Weight 155.13 g/mol [2][3]
Appearance Low melting solid, Off-white[1][4]
Melting Point 17-18 °C[5][6]
Boiling Point 226.1 ± 20.0 °C at 760 mmHg[2][5]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point 90.5 ± 21.8 °C[2]
Solubility Data not widely available, but expected to be soluble in common organic solvents.
InChI Key JSXAJLMUBSEJFF-UHFFFAOYSA-N[3]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the regioselective nitration of 3-fluorotoluene. The directing effects of the fluorine (ortho, para-directing) and the methyl group (ortho, para-directing) must be carefully controlled to achieve the desired 2-nitro isomer in high yield.

Synthesis Workflow Diagram

The following diagram illustrates the common synthetic pathway.

Synthesis_Workflow Start 3-Fluorotoluene (Starting Material) Reagents Mixed Acid (HNO₃ / H₂SO₄) Start->Reagents Nitration Product This compound (Target Product) Reagents->Product Electrophilic Aromatic Substitution Reactivity_Map cluster_main Key Transformations Start This compound Reduction 3-Fluoro-2-aminotoluene (Aniline Derivative) Start->Reduction Reduction (e.g., H₂, Pd/C) Oxidation 3-Fluoro-2-nitrobenzoic Acid Start->Oxidation Oxidation (e.g., KMnO₄)

References

A Technical Guide to Unlocking the Synthetic Potential of 3-Fluoro-2-nitrotoluene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of 3-Fluoro-2-nitrotoluene, a versatile chemical intermediate. We move beyond basic specifications to explore the compound's strategic value, grounded in the interplay of its functional groups. This document outlines novel and underexplored research avenues, complete with detailed experimental protocols and the scientific rationale underpinning these potential applications.

Part 1: Core Characteristics and Physicochemical Profile

This compound (CAS No. 3013-27-2) is a substituted aromatic compound whose true potential lies in the unique electronic and steric arrangement of its three functional groups: a nitro moiety, a fluorine atom, and a methyl group. While primarily documented as an intermediate for pharmaceuticals and agrochemicals, its utility is far from fully exploited.[1] A thorough understanding of its fundamental properties is the first step toward unlocking its broader synthetic capabilities.

Chemical Structure

The specific orientation of the functional groups on the toluene ring is critical to the molecule's reactivity.

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, essential for planning experimental work.

PropertyValueReference(s)
CAS Number 3013-27-2[2][3]
Molecular Formula C₇H₆FNO₂[1][3]
Molecular Weight 155.13 g/mol [1][2]
Appearance Low melting solid, off-white[1][2]
Melting Point 17-18 °C[2][4]
Boiling Point 226.1 ± 20.0 °C (Predicted)[2][5]
Density 1.274 ± 0.06 g/cm³ (Predicted)[2][5]
Storage Conditions Room temperature, sealed in dry, dark conditions[1][2]

Part 2: The Strategic Value of the Functional Group Triad

The synthetic utility of this compound stems from the predictable and sequential reactivity of its functional groups. The electron-withdrawing nature of the nitro group and the fluorine atom deactivates the ring towards electrophilic substitution but, crucially, activates it for other transformations.

  • Nitro Group (-NO₂): This is arguably the most versatile handle. It can be readily reduced to an amine (-NH₂), a foundational transformation for building a vast array of nitrogen-containing heterocycles and other functionalities common in bioactive molecules. Furthermore, its strong electron-withdrawing effect activates the ortho- and para-positions for nucleophilic aromatic substitution (SNAr).

  • Fluoro Group (-F): Positioned meta to the nitro group, its role is more nuanced. While not directly activated for SNAr by the nitro group, its electronegativity influences the overall electron density of the ring. In specific contexts, particularly after modification of the other groups, it can become a target for displacement or a key modulator of molecular properties. In drug design, fluorine is prized for enhancing metabolic stability and binding affinity.

  • Methyl Group (-CH₃): This group can be oxidized to a carboxylic acid or aldehyde, providing a carbon-based handle for further derivatization, such as amide or ester formation. It can also undergo free-radical halogenation to introduce a reactive benzylic halide.

G sub This compound nitro Nitro Group (-NO₂) sub->nitro Site 1 fluoro Fluoro Group (-F) sub->fluoro Site 2 methyl Methyl Group (-CH₃) sub->methyl Site 3 reduction Reduction to Amine (-NH₂) nitro->reduction snar SNAr Target (Activation) nitro->snar property_mod Property Modulation (Metabolic Stability) fluoro->property_mod oxidation Oxidation to -COOH methyl->oxidation halogenation Halogenation to -CH₂X methyl->halogenation

Caption: Key reactive sites and potential transformations.

Part 3: Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The scaffold of this compound is an excellent starting point for generating libraries of compounds for drug discovery, particularly in oncology and neurology where fluorinated aromatics are prevalent.

Core Directive: Synthesis of Novel Bioactive Heterocycles via Nitro Reduction

The reduction of the nitro group to an amine is the gateway reaction. The resulting aniline, 3-fluoro-2-aminotoluene , is a highly valuable, yet underutilized, building block. Its ortho-amino and methyl groups are perfectly positioned to undergo cyclization reactions to form fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Causality: The proximity of the amine and methyl groups allows for intramolecular condensation reactions with appropriate bifunctional reagents. This strategy is efficient for building molecular complexity rapidly, a key goal in library synthesis for high-throughput screening.

Caption: Workflow for heterocyclic synthesis.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Fluoro-2-aminotoluene

This protocol details a standard, high-yield method for reducing the nitro group, which is a critical first step for many subsequent synthetic routes.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, 0.01-0.05 eq)

  • Methanol or Ethanol (as solvent)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: A round-bottom flask or Parr shaker vessel is charged with this compound and the solvent (approx. 0.1-0.2 M concentration).

  • Catalyst Addition: The 10% Pd/C catalyst is carefully added to the solution under a stream of inert gas. Rationale: This prevents the dry catalyst from coming into contact with flammable solvent vapors in the presence of air, which can be pyrophoric.

  • Inerting: The vessel is sealed and purged with an inert gas for 5-10 minutes to remove all oxygen.

  • Hydrogenation: The inert gas is replaced with hydrogen gas (a balloon for atmospheric pressure or a pressurized source for a Parr apparatus). The reaction mixture is stirred vigorously. Rationale: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen) for efficient reaction.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).

  • Work-up: Upon completion, the reaction atmosphere is carefully purged again with inert gas. The mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with a small amount of the reaction solvent.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 3-fluoro-2-aminotoluene, which can be used directly or purified by distillation or chromatography if necessary.

Part 4: Potential Research Area 2: Advanced Agrochemicals

The presence of both fluorine and a nitro group is a common feature in modern agrochemicals, contributing to potency and tailored physical properties.[1] The core of this compound can be elaborated into novel herbicides or fungicides.

Core Directive: Synthesis of Propanil Analogues via Methyl Group Oxidation

A promising, underexplored avenue is the selective oxidation of the methyl group to a carboxylic acid, yielding 3-fluoro-2-nitrobenzoic acid . This trifunctional intermediate can then be coupled with various anilines to produce a library of amide-containing compounds, analogous to potent herbicides like Propanil.

Causality: The oxidation provides a robust carboxylic acid handle that is ideal for forming stable amide bonds. The electronic properties of the resulting molecule can be systematically tuned by varying the substituents on the aniline coupling partner, allowing for the optimization of herbicidal activity and selectivity.

Protocol 2: Permanganate Oxidation of the Methyl Group

This protocol describes a classic but effective method for converting the toluene methyl group to a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO₄, approx. 3.0-4.0 eq)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: A solution of this compound is suspended in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Reagent Addition: Potassium permanganate is added portion-wise to the heated (refluxing) suspension. Rationale: Portion-wise addition helps to control the exothermic reaction and prevent a dangerous temperature spike. The reaction mixture will turn dark brown as manganese dioxide (MnO₂) precipitates.

  • Monitoring: The reaction is heated at reflux until the purple color of the permanganate ion has been completely discharged (typically 4-24 hours).

  • Quenching and Filtration: The mixture is cooled to room temperature. The excess KMnO₄ is destroyed by the careful addition of solid sodium bisulfite until the solution becomes colorless. The brown MnO₂ precipitate is removed by filtration.

  • Acidification and Isolation: The clear filtrate is cooled in an ice bath and acidified with concentrated HCl until a pH of ~1-2 is reached. The desired product, 3-fluoro-2-nitrobenzoic acid, will precipitate out of the solution.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Part 5: References

  • MySkinRecipes. This compound. 1

  • ChemicalBook. This compound CAS#: 3013-27-2. 2

  • Chemsrc. This compound | CAS#:3013-27-2. 5

  • ChemicalBook. This compound synthesis. 6

  • Sigma-Aldrich. This compound AldrichCPR 3013-27-2. 3

  • ECHEMI. 3013-27-2, this compound Formula. 4

  • Fisher Scientific. SAFETY DATA SHEET. 7

References

Methodological & Application

Application Note: Regioselective Synthesis of 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-nitrotoluene is a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for introducing fluorine and nitro groups into more complex structures, a common strategy in modern drug discovery to enhance metabolic stability and binding affinity. This application note provides a comprehensive guide for the synthesis of this compound via the electrophilic nitration of o-fluorotoluene. The protocol herein is designed for researchers in organic synthesis and process development, offering in-depth scientific rationale, a detailed experimental procedure, and critical safety information.

Mechanism and Scientific Principles: Directing Effects in Electrophilic Aromatic Substitution

The synthesis of this compound from o-fluorotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.[2][3]

The regiochemical outcome of the reaction—that is, the specific position on the o-fluorotoluene ring where the nitro group is introduced—is governed by the directing effects of the incumbent fluorine and methyl substituents.

  • Fluorine: As a halogen, fluorine is an electronegative atom and thus exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[4] Due to the strong inductive withdrawal, the positions closest to the fluorine atom (the two ortho positions) are significantly deactivated. The +M effect, however, partially counteracts this deactivation, particularly at the para position.[4]

  • Methyl Group: The methyl group is an activating group that donates electron density to the ring through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.

In o-fluorotoluene, these two directing effects are in competition. The fluorine atom at position 1 and the methyl group at position 2 guide the incoming electrophile. The possible positions for nitration are 3, 4, 5, and 6. The steric hindrance from the adjacent methyl group at position 2 disfavors substitution at position 3 to some extent. The fluorine atom strongly directs para to itself, which would be position 4. The methyl group directs to its ortho (positions 3 and 1, with 1 being blocked) and para (position 5) positions.

The reaction typically yields a mixture of isomers, with the major products being this compound and 5-fluoro-2-nitrotoluene. The formation of this compound is a result of the activating effect of the methyl group directing to its ortho position, overcoming the deactivating effect of the nearby fluorine. The formation of 5-fluoro-2-nitrotoluene is a result of the methyl group's para-directing effect. The precise ratio of these isomers is highly dependent on reaction conditions such as temperature and the ratio of acids.

Experimental Protocol

This protocol is adapted from established industrial procedures and should be performed with strict adherence to all safety guidelines.

Materials and Equipment:

  • o-Fluorotoluene (99%)

  • Concentrated nitric acid (68-70%)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterQuantityMolar EquivalentNotes
o-Fluorotoluene25.0 g (22.7 mL)1.0Starting material
Conc. Nitric Acid24.0 g (17.0 mL)~1.7Nitrating agent
Conc. Sulfuric Acid16.2 g (8.8 mL)-Catalyst and dehydrating agent
Reaction Temperature20-35 °C-Crucial for controlling regioselectivity and preventing side reactions
Reaction Time3 hours-Monitor by TLC or GC for completion
Step-by-Step Procedure:
  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 16.2 g of concentrated sulfuric acid. Cool the flask in an ice bath to below 10 °C. While stirring, slowly add 24.0 g of concentrated nitric acid through the dropping funnel, ensuring the temperature of the mixture does not exceed 20 °C.

  • Nitration Reaction: Once the nitrating mixture has cooled to below 10 °C, begin the dropwise addition of 25.0 g of o-fluorotoluene from the dropping funnel. Maintain the reaction temperature between 20-35 °C using the ice bath to control the exothermic reaction. The addition should be slow and controlled to prevent a rapid increase in temperature, which could lead to the formation of dinitrated byproducts and pose a safety hazard.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material.

  • Workup - Quenching and Extraction: Carefully pour the reaction mixture onto a large beaker containing crushed ice (~200 g). This will quench the reaction and precipitate the crude product. The acidic aqueous layer should be separated from the organic layer using a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) twice to recover any dissolved product. Combine all organic layers.

  • Neutralization: Wash the combined organic layers sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. Be cautious during the bicarbonate wash as it will produce carbon dioxide gas, so vent the separatory funnel frequently.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product will be a mixture of isomers, primarily this compound and 5-fluoro-2-nitrotoluene. These isomers can be separated by fractional distillation under reduced pressure. The boiling points of the isomers are close, so a fractionating column with good efficiency is recommended for optimal separation.

Safety Precautions

Nitration reactions are highly exothermic and can be dangerous if not handled properly. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves. A face shield is also highly recommended.[5][6]

  • Fume Hood: This entire procedure must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic fumes.[5]

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[6][7] They can cause severe burns upon contact with skin. Always add acid slowly and with cooling. In case of a spill, neutralize with sodium bicarbonate and clean up immediately.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[1][8] The temperature must be carefully controlled with an ice bath to prevent the reaction from running away, which could lead to an explosion.

  • Waste Disposal: The acidic aqueous waste should be neutralized before disposal according to institutional guidelines.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Start o-Fluorotoluene Reaction Nitration (20-35°C) Start->Reaction Nitrating_Mixture Mixed Acid (HNO₃ + H₂SO₄) Nitrating_Mixture->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Crude Product Mixture Extraction Extraction Quenching->Extraction Washing Washing & Neutralization Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Fractional Distillation Concentration->Purification Isomer Mixture Product This compound Purification->Product Byproduct 5-Fluoro-2-nitrotoluene (and other isomers) Purification->Byproduct

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from o-fluorotoluene. By understanding the underlying principles of electrophilic aromatic substitution and adhering strictly to the experimental and safety procedures, researchers can successfully synthesize this valuable intermediate. The key to achieving a good yield of the desired isomer lies in careful control of the reaction temperature and an efficient final purification step.

References

Application Notes and Protocols: Synthesis of 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Nitroaromatics in Drug Discovery

Fluorinated nitroaromatic compounds, such as 3-fluoro-2-nitrotoluene, are valuable intermediates in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The strategic placement of the fluorine atom and the nitro group allows for regioselective reactions and the introduction of diverse functionalities, which is critical for developing drugs with specific biological activities. This document provides a detailed guide for researchers on the synthesis of this compound, addressing the challenges of regioselectivity in direct nitration and presenting a robust alternative synthetic route.

Part 1: The Challenge of Regioselectivity in the Direct Nitration of 3-Fluorotoluene

The direct nitration of 3-fluorotoluene presents a significant challenge in achieving the desired this compound isomer. This is due to the competing directing effects of the methyl (-CH₃) and fluorine (-F) substituents on the aromatic ring during electrophilic aromatic substitution.

Understanding the Directing Effects
  • Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. It donates electron density to the aromatic ring through an inductive effect, making the ortho (positions 2 and 4) and para (position 6) positions more nucleophilic and thus more susceptible to electrophilic attack.

  • Fluorine (-F): Fluorine is a deactivating, ortho, para-director. While it is highly electronegative and withdraws electron density from the ring inductively (deactivating effect), its lone pairs of electrons can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho (positions 2 and 4) and para (position 6) positions.[2]

When both substituents are present on the ring, their directing effects are combined. In the case of 3-fluorotoluene, the positions most activated for electrophilic attack are:

  • Position 2: ortho to the methyl group and ortho to the fluorine group.

  • Position 4: ortho to the methyl group and para to the fluorine group.

  • Position 6: para to the methyl group and ortho to the fluorine group.

Experimental evidence shows that the nitration of 3-fluorotoluene predominantly yields a mixture of 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene, with the former being the major product.[3][4] The formation of this compound is significantly disfavored due to steric hindrance from the adjacent methyl and fluoro groups.

Visualizing the Directing Effects

The following diagram illustrates the directing effects of the methyl and fluoro groups on 3-fluorotoluene, highlighting the positions most susceptible to nitration.

Caption: Directing effects in the nitration of 3-fluorotoluene.

Part 2: Recommended Synthetic Protocol: Oxidation of 2-Fluoro-6-methylaniline

Given the challenges of direct nitration, a more reliable method for the synthesis of this compound is the oxidation of 2-fluoro-6-methylaniline. This method offers better regioselectivity and a higher yield of the desired product.

Reaction Scheme

G cluster_protocol Synthesis Protocol A Dissolve 2-fluoro-6-methylaniline in DCE B Add m-CPBA under N₂ A->B C Heat at 70°C for 4h B->C D Cool and add DCM C->D E Wash with 1N NaOH D->E F Dry and concentrate E->F G Purify (optional) F->G H This compound G->H

References

The Strategic Utility of 3-Fluoro-2-nitrotoluene in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the judicious selection of starting materials and intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Among the vast arsenal of chemical building blocks, fluorinated aromatic compounds have garnered significant attention for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth technical overview of 3-fluoro-2-nitrotoluene, a versatile and strategically important pharmaceutical intermediate. We will explore its application through a detailed protocol for a key transformation and its potential utility in the synthesis of targeted therapies, such as protein kinase inhibitors.

Introduction: The Significance of Fluorinated Intermediates

The introduction of fluorine into organic molecules can profoundly influence their biological activity.[1][2] The high electronegativity and relatively small size of the fluorine atom can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. This compound (CAS No: 3013-27-2) is a prime example of a fluorinated building block that offers medicinal chemists a strategic entry point for the synthesis of complex molecular architectures.[2] Its unique substitution pattern, featuring a fluorine atom and a nitro group on a toluene scaffold, provides multiple avenues for chemical modification, making it a valuable precursor in the synthesis of various APIs.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Low melting solid
CAS Number 3013-27-2

Core Application: Reduction to 3-Fluoro-2-aminotoluene

A pivotal transformation of this compound in pharmaceutical synthesis is the reduction of its nitro group to an amine, yielding 3-fluoro-2-aminotoluene (also known as 2-fluoro-3-methylaniline). This aniline derivative serves as a crucial intermediate for the construction of various heterocyclic scaffolds found in many targeted therapies.[3][4] The selective reduction of the nitro group in the presence of a fluorine substituent is a key challenge that can be effectively addressed through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details a robust and scalable method for the synthesis of 3-fluoro-2-aminotoluene via the catalytic hydrogenation of this compound. The procedure is based on established methods for the reduction of analogous halogenated nitroaromatic compounds.

Reaction Scheme:

G reactant This compound product 3-Fluoro-2-aminotoluene reactant->product Catalytic Hydrogenation reagents H₂ (g) Pd/C or Pt/C Solvent (e.g., Ethanol, Methanol) G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Cross-Coupling Reaction A 3-Fluoro-2-aminotoluene C Intermediate Amine A->C B Dichloropyrimidine derivative B->C E Final Kinase Inhibitor Scaffold C->E D Second Coupling Partner (e.g., boronic acid) D->E

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Synthetic Chemist's Toolkit with Challenging Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] Its significance in academic and industrial research, particularly in drug discovery and development, is underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[5][6] The versatility of this palladium-catalyzed reaction has spurred continuous innovation, pushing the boundaries of what are considered viable coupling partners.[7][8][9]

Traditionally, the Suzuki-Miyaura reaction has relied on aryl halides and triflates as electrophilic partners.[2][6] However, the landscape is evolving, with a growing interest in utilizing more readily available and economically viable starting materials.[10] Nitroarenes, accessible through straightforward nitration of aromatic compounds, are emerging as promising electrophiles.[10][11] The direct use of the nitro group as a leaving group in cross-coupling reactions represents a significant advancement, offering a more atom-economical and efficient synthetic route.[5][10]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with a particularly challenging substrate: 3-Fluoro-2-nitrotoluene . This molecule's unique electronic and steric profile, featuring an electron-withdrawing nitro group and a neighboring fluorine atom, presents both opportunities and challenges in C-C bond formation. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights into overcoming common hurdles associated with this class of transformations.

Mechanistic Insights: The Unconventional Role of the Nitro Group

The classical Suzuki-Miyaura catalytic cycle is a well-orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-leaving group bond of the electrophile, forming a Pd(II) species.

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The innovation in using nitroarenes as electrophiles lies in the oxidative addition step.[11][13] Instead of the typical C-X (X = halide, OTf) bond cleavage, the reaction is initiated by the cleavage of the Ar-NO₂ bond by the palladium catalyst.[13][14] This was an unprecedented elemental reaction that has expanded the scope of cross-coupling chemistry.[11][13]

For this compound, the electron-withdrawing nature of both the nitro and fluoro groups makes the aromatic ring electron-deficient, which can influence the rate and efficiency of the oxidative addition step.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Nitroarene cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(NO2)L2 Ar-Pd(II)(NO2)Ln Oxidative_Addition->ArPd(II)(NO2)L2 Transmetalation Transmetalation ArPd(II)(NO2)L2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R'Ln Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product (Ar-R') Reductive_Elimination->Product ArNO2 This compound (Ar-NO2) ArNO2->Oxidative_Addition Organoboron Organoboron Reagent (R'-B(OR)2) Organoboron->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solvent Add Anhydrous Solvent setup->add_solvent degas Degas Mixture (Freeze-Pump-Thaw) add_solvent->degas react Heat and Stir (e.g., 130°C, 12-24h) degas->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Reduction of the nitro group in 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemical Reduction of 3-Fluoro-2-nitrotoluene

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the reduction of the nitro group in this compound to synthesize 3-Fluoro-2-methylaniline (also known as 3-Fluoro-o-toluidine). The resulting aniline is a critical building block in the development of novel pharmaceuticals and advanced agrochemicals.[1] This guide is designed for researchers, chemists, and process development scientists, offering a comparative analysis of common reduction strategies, step-by-step experimental protocols, and field-proven insights to ensure procedural success, safety, and scalability.

Strategic Imperative: The Significance of 3-Fluoro-2-methylaniline

The conversion of an electron-withdrawing nitro group (-NO₂) into a versatile, electron-donating amino group (-NH₂) is a cornerstone transformation in organic synthesis. In the context of this compound, this reduction yields 3-Fluoro-2-methylaniline, a key intermediate whose structural motifs—a fluorinated aromatic ring and an aniline functionality—are highly sought after in medicinal chemistry for their ability to modulate pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).

The choice of reduction methodology is paramount and is dictated by factors including substrate sensitivity, functional group tolerance, scalability, cost, and environmental impact. This document explores two primary, industrially relevant pathways: Catalytic Transfer Hydrogenation and Dissolving Metal Reduction.

Comparative Overview of Reduction Methodologies

A variety of methods are available for the reduction of aromatic nitro groups.[2] The selection of an optimal method requires a careful balance of efficiency, selectivity, and practicality. Below is a comparative summary of the most common approaches.

Methodology Reagents/Catalyst Advantages Disadvantages Ideal Application
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh efficiency, clean reaction (byproduct is water), catalyst can be recycled.Potential for dehalogenation (C-F bond cleavage) with Pd/C[3]; requires specialized high-pressure equipment.Clean, high-yield synthesis where functional group compatibility is high.
Metal/Acid Reduction Fe/HCl, Fe/NH₄Cl, Fe/AcOHCost-effective, robust, and highly reliable[4]; tolerant of many functional groups.Stoichiometric amounts of metal required, generating significant metal waste; work-up can be challenging due to iron sludge formation.Large-scale, cost-driven industrial synthesis.
Metal Salt Reduction SnCl₂·2H₂OMild conditions, high chemoselectivity (preserves other reducible groups like esters, nitriles)[3][5].Generates tin-based waste which is toxic and difficult to remove[6]; relatively expensive.Lab-scale synthesis of complex molecules with sensitive functional groups.

Experimental Protocols & Mechanistic Insights

This section provides detailed, validated protocols for two distinct and effective reduction methods.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the preferred method for its high atom economy and clean reaction profile.[3] The reaction proceeds via the adsorption of hydrogen gas and the nitro-aromatic substrate onto the surface of the palladium catalyst, where the stepwise reduction of the nitro group occurs.

A 1. Charge Reactor B 2. Inerting (N₂ Purge) A->B C 3. Add Catalyst & Substrate B->C D 4. Pressurize with H₂ C->D E 5. Reaction Monitoring D->E F 6. Depressurize & Filter E->F G 7. Work-up & Purification F->G H 8. Characterization G->H

Caption: General workflow for catalytic hydrogenation.

Reagent/MaterialMolecular FormulaM.W. ( g/mol )AmountMoles
This compoundC₇H₆FNO₂155.1310.0 g0.0645
10% Palladium on Carbon (50% wet)Pd/C-0.5 g-
Methanol (MeOH)CH₄O32.04100 mL-
Hydrogen GasH₂2.0250 psi-
Celite® (Filter Aid)--As needed-
  • Reactor Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with a solution of this compound (10.0 g) in methanol (100 mL).

  • Inerting: Seal the vessel and purge the system with nitrogen gas three times to remove all oxygen.

  • Catalyst Addition: Under a positive nitrogen atmosphere, carefully add the 10% Pd/C catalyst (0.5 g). Caution: Palladium on carbon can be pyrophoric, especially when dry. Always handle in an inert atmosphere.

  • Hydrogenation: Seal the reactor again, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Begin vigorous stirring and heat the mixture to 40°C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

  • Filtration: After cooling to room temperature, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-2-methylaniline. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation if necessary.

Expert Insight: While Pd/C is highly efficient, it carries a risk of hydrodefluorination. If loss of the fluorine substituent is observed, switching to a less aggressive catalyst like Raney Nickel is a prudent alternative.[3]

Protocol 2: Dissolving Metal Reduction using Iron in Acidic Media

The reduction of nitroarenes using iron powder in the presence of an acid (the Béchamp reduction) is one of the oldest and most dependable methods in organic synthesis.[4] The reaction involves the transfer of electrons from the zero-valent iron to the nitro group, with the acid serving as a proton source for the resulting intermediates.

sub Ar-NO₂ int1 Ar-N(O)-OH (Nitroso) sub->int1 + 2e⁻, + 2H⁺ fe Fe⁰ prod Ar-NH₂ fe->prod fe->int1 int2 Ar-NHOH (Hydroxylamine) fe->int2 fe2 Fe²⁺/Fe³⁺ fe->fe2 Oxidation hplus H⁺ hplus->prod hplus->int1 hplus->int2 int1->int2 + 2e⁻, + 2H⁺ int2->prod + 2e⁻, + 2H⁺

Caption: Stepwise reduction of the nitro group.

Reagent/MaterialMolecular FormulaM.W. ( g/mol )AmountMoles
This compoundC₇H₆FNO₂155.1310.0 g0.0645
Iron Powder (<325 mesh)Fe55.8518.0 g0.322
Ammonium ChlorideNH₄Cl53.491.7 g0.032
Ethanol (EtOH)C₂H₆O46.07100 mL-
WaterH₂O18.0225 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11200 mL-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed-
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of iron powder (18.0 g) and ammonium chloride (1.7 g) in a mixture of ethanol (100 mL) and water (25 mL).

  • Heating: Heat the mixture to a gentle reflux (approximately 80-85°C) with vigorous stirring.

  • Substrate Addition: Add the this compound (10.0 g) portion-wise over 30 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to heat at reflux for 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Work-up - Filtration: Allow the mixture to cool slightly and, while still warm, filter it through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol (2 x 25 mL).

  • Work-up - Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL).

  • Neutralization & Separation: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the 3-Fluoro-2-methylaniline.

Trustworthiness Note: The work-up for iron reductions can be challenging. Filtering the reaction mixture while hot is crucial to prevent the iron salts from forming an intractable paste upon cooling.[4]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[7][8]

  • 3-Fluoro-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9] Handle with care.

  • Palladium on Carbon (Wet): Flammable solid. Can be pyrophoric if allowed to dry. Keep wet and away from ignition sources.

  • Hydrogen Gas: Extremely flammable gas. Ensure the reaction vessel is properly sealed and purged of air to prevent explosive mixtures.

  • Iron Powder: Flammable solid. Can cause eye and respiratory irritation.

  • Solvents (Methanol, Ethanol, Ethyl Acetate): Highly flammable liquids. Keep away from heat, sparks, and open flames. Methanol is toxic by ingestion and inhalation.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before use.[7][9][10][11]

References

Application Notes & Protocols: 3-Fluoro-2-nitrotoluene as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and advanced materials, with over 85% of biologically active molecules containing at least one heterocyclic ring.[1] The strategic introduction of fluorine into these scaffolds can significantly enhance metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles particularly valuable in drug discovery.[2][3] This document provides an in-depth guide for researchers and drug development professionals on the versatile applications of 3-fluoro-2-nitrotoluene (CAS 3013-27-2), a key intermediate for constructing complex, fluorinated heterocyclic systems.[4] We will explore its unique reactivity, stemming from the ortho positioning of its nitro and methyl groups, and provide detailed, field-proven protocols for its conversion into high-value indole and quinoline cores.

Core Concepts: The Synthetic Utility of this compound

This compound is a highly functionalized aromatic compound whose value lies in the precise arrangement of its substituents. The ortho relationship between the electron-withdrawing nitro group and the methyl group is the cornerstone of its utility, providing a direct pathway for the formation of fused ring systems.

Key Reactive Sites:

  • The Nitro Group: This is the primary functional handle for initiating cyclization. It is readily reduced to an amine, which then acts as an intramolecular nucleophile.

  • The Methyl Group: While less reactive initially, it can be functionalized or directly participate in cyclization reactions after the nitro group is reduced. Its proximity to the future amine group is critical.

  • The Fluorine Atom: Positioned meta to the methyl group, it imparts desirable physicochemical properties to the final heterocyclic product and can serve as a site for later-stage nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is essential for safe handling and effective reaction planning.

PropertyValueSource(s)
CAS Number 3013-27-2[5][6]
Molecular Formula C₇H₆FNO₂[4][7]
Molecular Weight 155.13 g/mol [4][6]
Appearance Low melting solid / Pale yellow liquid[4][8]
Melting Point 17-18 °C[7]
Boiling Point ~226.1 °C at 760 mmHg[9]
Density ~1.3 g/cm³[7]
Storage Room temperature, sealed[4]

Safety Considerations: this compound is classified as harmful if swallowed (H302).[7] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.[7]

General Synthetic Workflow

The most common strategy for elaborating this compound into heterocyclic systems involves a reductive cyclization pathway. This workflow leverages the proximity of the nitro and methyl groups to construct a new fused ring.

G cluster_0 Core Strategy A This compound B Step 1: Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) A->B Reducing Agent C Intermediate: 2-Amino-3-fluorotoluene B->C Forms Key Amine D Step 2: Cyclization Reaction (Intramolecular Condensation) C->D Reaction with Electrophile E Fused Heterocyclic Core (e.g., Indole, Quinoline) D->E Ring Closure

Caption: General workflow for heterocyclic synthesis.

Protocol: Synthesis of 7-Fluoroindoles via Reductive Cyclization

Indoles are ubiquitous scaffolds in medicinal chemistry, found in numerous natural products and pharmaceuticals.[10] This protocol details a representative method for synthesizing a 7-fluoroindole derivative, a valuable intermediate for drug candidates. The strategy involves the reduction of the nitro group followed by a condensation/cyclization reaction.

Causality Behind Experimental Choices
  • Reducing Agent (SnCl₂·2H₂O): Tin(II) chloride is a classic and robust choice for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups like halogens. It operates effectively in acidic alcoholic solvents, which are also suitable for the subsequent cyclization step.

  • Cyclization Partner (α-Bromoketone): The reaction of the in situ generated 2-amino-3-fluorotoluene with an α-haloketone is a variation of the Bischler-Möhlau indole synthesis. The amine first displaces the bromide, and the subsequent intermediate undergoes acid-catalyzed cyclization and aromatization to form the indole ring.

Step-by-Step Methodology

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Bromoacetophenone (or other desired α-bromoketone)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.55 g, 10 mmol).

  • Reduction: Add ethanol (50 mL) to the flask. To this solution, carefully add tin(II) chloride dihydrate (11.3 g, 50 mmol).

  • Initiation: Slowly add concentrated HCl (10 mL) dropwise. The reaction is exothermic; maintain the temperature below 50 °C using a water bath if necessary.

  • Reaction Drive: After the initial exotherm subsides, heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed. The product is the intermediate aniline, 2-amino-3-fluorotoluene.

  • Cyclization: Cool the reaction mixture to room temperature. Add 2-bromoacetophenone (1.99 g, 10 mmol) to the flask.

  • Second Reflux: Heat the mixture back to reflux and maintain for 4-6 hours. Monitor the formation of the indole product by TLC.

  • Work-up: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-water.

  • Basification: Carefully neutralize the mixture by adding 5 M NaOH solution until the pH is ~8-9. The tin salts will precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

  • The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5).

Characterization:

  • Expected Product: 7-Fluoro-2-phenyl-1H-indole.

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final compound. The fluorine atom will cause characteristic splitting patterns in the NMR spectra.

Protocol: Synthesis of 8-Fluoroquinolines

Quinolines are another critical class of N-heterocycles, forming the core of antimalarial drugs like quinine and various modern therapeutics.[10] This protocol outlines a pathway to an 8-fluoroquinoline derivative, leveraging a variation of the Combes quinoline synthesis.

Reaction Scheme: Combes-Type Synthesis

G cluster_1 8-Fluoroquinoline Synthesis A 2-Amino-3-fluorotoluene (from reduction) C Step 1: Condensation (Acid Catalyst, e.g., H2SO4) A->C B Acetylacetone (β-Diketone) B->C D Enamine Intermediate C->D Forms C=N bond E Step 2: Cyclization & Dehydration (Strong Acid, Heat) D->E Electrophilic Aromatic Substitution F 8-Fluoro-2,4-dimethylquinoline E->F Aromatization

Caption: Combes-type synthesis of a substituted quinoline.

Causality Behind Experimental Choices
  • β-Diketone (Acetylacetone): This symmetric diketone provides the three-carbon chain required to form the new six-membered ring of the quinoline system.

  • Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves two purposes. First, it catalyzes the initial condensation between the aniline and one of the ketone groups to form an enamine intermediate. Second, at higher temperatures, it acts as a powerful dehydrating agent to promote the intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final aromatic quinoline.

Step-by-Step Methodology

Materials:

  • 2-Amino-3-fluorotoluene (prepared from this compound as per Section 2, steps 1-4, and isolated)

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ammonium hydroxide (NH₄OH) solution

Procedure:

  • Initial Condensation: In a thick-walled flask, carefully add 2-amino-3-fluorotoluene (1.25 g, 10 mmol). Cool the flask in an ice bath.

  • Acid Addition: Slowly and with stirring, add concentrated H₂SO₄ (10 mL). Keep the temperature below 10 °C during the addition.

  • Diketone Addition: Once the aniline salt has formed and the solution is homogeneous, add acetylacetone (1.1 g, 11 mmol) dropwise, maintaining the low temperature.

  • Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cyclization: Carefully heat the reaction mixture to 100-110 °C in an oil bath and maintain for 1 hour. The color of the solution will darken significantly.

  • Quenching: Allow the mixture to cool to room temperature, then pour it cautiously onto crushed ice (approx. 100 g) in a beaker.

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is basic. This should be done in an ice bath to control the exotherm.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration. If it separates as an oil, extract it with a suitable solvent like dichloromethane.

  • Washing: Wash the collected solid with cold water to remove inorganic salts.

Purification:

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography if necessary.

Characterization:

  • Expected Product: 8-Fluoro-2,4-dimethylquinoline.

  • Confirm the structure, purity, and identity using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-nitrotoluene. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this critical intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making its efficient production essential.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges encountered in the laboratory.

Section 1: Frequently Asked Questions on Synthetic Strategy
Q1: What are the primary industrial methods for synthesizing this compound, and what are their respective challenges?

There are two main synthetic routes utilized for the preparation of this compound:

  • Direct Nitration of 2-Fluorotoluene: This method involves treating 2-fluorotoluene with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. While seemingly straightforward, the primary challenge is controlling the regioselectivity. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. This leads to a mixture of isomers, including 2-fluoro-5-nitrotoluene and 4-fluoro-3-nitrotoluene, which can be difficult to separate from the desired 3-fluoro-2-nitro product, complicating purification and reducing the overall yield.[2]

  • The Balz-Schiemann Reaction: This classic method for introducing fluorine to an aromatic ring is often preferred for its high regioselectivity.[3] The synthesis starts with an appropriately substituted aniline, in this case, 2-amino-6-nitrotoluene. The amine is converted to a diazonium salt, which is then thermally decomposed to yield the final product.[4] Challenges with this route include the potential instability of the diazonium salt intermediate, which can be explosive when isolated in a dry state, and the often variable yields of the thermal decomposition step.[5][6]

Q2: Which synthetic route is generally recommended for achieving the highest yield and purity?

For laboratory and specialty chemical scale, the Balz-Schiemann reaction is typically recommended for achieving high purity due to its excellent regioselectivity. By starting with 2-amino-6-nitrotoluene, the positions of the fluoro and nitro groups are unambiguously established. While the reaction has its own set of challenges, these can be managed effectively with careful control of reaction conditions. Recent advancements have also introduced milder, one-pot procedures that improve safety and reproducibility.[7][8] The direct nitration route is often more suited for industrial settings where efficient, large-scale distillation capabilities can handle the separation of isomers.[2]

Section 2: Troubleshooting the Balz-Schiemann Reaction Workflow

The Balz-Schiemann reaction is a multi-step process, with each stage critical to the final yield. The general workflow is outlined below.

BalzSchiemannWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Salt Formation & Isolation cluster_2 Step 3: Fluorodediazoniation cluster_3 Step 4: Purification Start 2-Amino-6-nitrotoluene Diazotization Diazotization NaNO₂, HBF₄ Temp: 0-5 °C Start->Diazotization Acidic Conditions Salt Precipitation of [ArN₂]⁺BF₄⁻ Salt Diazotization->Salt Isolation Filtration & Washing (Anhydrous Ether) Salt->Isolation Decomposition Thermal Decomposition (Neat or in Solvent) Isolation->Decomposition Crude Crude Product Mixture Decomposition->Crude N₂, BF₃ released Purification Purification (Distillation or Crystallization) Crude->Purification Product This compound Purification->Product NitrationWorkflow Start 2-Fluorotoluene Nitration Nitration HNO₃ / H₂SO₄ Temp: 20-35 °C Start->Nitration Quench Quench on Ice Nitration->Quench Controlled Addition Workup Extraction & Washing Quench->Workup Purification Purification (Fractional Distillation) Workup->Purification Product Isomer Mixture (this compound) Purification->Product

References

Technical Support Center: Purification of Crude 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 3-Fluoro-2-nitrotoluene (CAS No: 3013-27-2). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this critical pharmaceutical intermediate in high purity.[1][2] We will address common issues through a troubleshooting and FAQ format, grounded in established chemical principles and practical laboratory experience.

Safety First: Handling Nitrated Aromatic Compounds

Before beginning any purification protocol, it is imperative to acknowledge the hazards associated with this compound and related compounds.

  • Toxicity: This compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory irritation.[3][4]

  • Thermal Instability: Nitrotoluene isomers can be thermally sensitive. Explosions have occurred during the fractional distillation of mixed nitrotoluene isomers when excessive heat was applied or when the material was held at elevated temperatures for extended periods.[5]

  • Combustibility: The material is a combustible solid.[3]

Mandatory Safety Precautions:

  • Always work in a well-ventilated fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[3][6]

  • Keep the compound away from heat, sparks, and open flames.[3]

  • When performing distillation, always use a vacuum to lower the boiling point and conduct the procedure behind a blast shield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a discolored (yellow to brown), oily, low-melting solid. What are the likely impurities?

A: The physical state you've described is very common for crude this compound. The product has a low melting point (reported around 17-18 °C), meaning it can exist as a liquid or semi-solid at or slightly above room temperature.[1] The discoloration and oily consistency are typically due to a combination of impurities:

  • Isomeric Byproducts: The nitration of 3-fluorotoluene is not perfectly regioselective. You will likely have other isomers, such as 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene.[7][8] These isomers often have very similar physical properties, making them difficult to separate.

  • Dinitrated Compounds: If the nitration conditions (temperature, concentration of nitrating agent) were too harsh, dinitrotoluene byproducts may have formed. These are often more colored and less volatile.

  • Residual Acids: Traces of the nitrating mixture (sulfuric and nitric acid) can remain, contributing to discoloration and potential degradation upon heating.

  • Unreacted Starting Material: Residual 3-fluorotoluene may be present.

Q2: How can I remove isomeric impurities that have very similar boiling points to my target compound?

A: This is the primary challenge in purifying nitrotoluene derivatives.[9][10] A multi-step approach combining different techniques is often most effective.

  • Fractional Vacuum Distillation: This is the most common industrial method for separating nitrotoluene isomers.[9][10][11] Due to the close boiling points, a distillation column with a high number of theoretical plates (e.g., a Vigreux or, preferably, a packed column) is necessary. Crucially, this must be performed under reduced pressure to lower the boiling point and prevent thermal decomposition.[5][12]

  • Recrystallization/Fractional Crystallization: This technique exploits differences in the melting points and solubilities of the isomers. Since this compound is a low-melting solid, you can attempt low-temperature recrystallization from a suitable solvent like methanol or ethanol, potentially mixed with water.[9] A patent for the related compound 2-fluoro-3-nitrotoluene describes a successful crystallization from a methanol/water mixture.[13][14] This method is particularly effective at removing isomers that are more soluble in the cold solvent system.

Q3: My crude product is acidic. How do I perform an initial wash and workup before fine purification?

A: It is essential to remove acidic residues before attempting distillation to prevent charring and potential decomposition. A standard liquid-liquid extraction workup is recommended.

Expert Insight: The goal of the wash is not just neutralization but also to remove highly polar impurities. A sequential wash is more effective than a single large-volume wash.

A detailed, step-by-step protocol for this procedure is provided in Appendix A.

Q4: I'm concerned about the safety of distillation. What is the definitive, safe procedure for fractional vacuum distillation?

A: Your concern is valid and demonstrates good laboratory practice. Safety is paramount. The key is to minimize the temperature and heating time.

Causality: The boiling point of this compound at atmospheric pressure is approximately 226 °C.[6][15] Holding a nitroaromatic compound at this temperature is hazardous. By applying a vacuum, we can significantly lower the boiling point into a much safer range (e.g., below 120-130 °C).

A detailed, step-by-step protocol for this procedure is provided in Appendix A.

Q5: My attempt at recrystallization failed; the product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" is a common problem, especially with low-melting compounds or when the solution is supersaturated with impurities. It occurs when the solute's solubility limit is exceeded at a temperature above its melting point.

Here’s how to troubleshoot:

  • Use a Different Solvent System: The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. Perform a solvent screen with small amounts of your crude product in solvents like isopropanol, ethanol, methanol, hexane, or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).

  • Lower the Crystallization Temperature: After dissolving the crude product in the minimum amount of hot solvent, cool the solution very slowly. Start with room temperature, then move to a refrigerator (4 °C), and finally to a freezer (-20 °C). Slow cooling encourages the formation of a stable crystal lattice.

  • Seed the Solution: If you have a small amount of pure material, add a single crystal ("seed crystal") to the cooled, saturated solution to initiate crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound and its potential isomers? A: Understanding these properties is key to designing a purification strategy.

PropertyThis compound3-Fluoro-4-nitrotoluene3-Fluoro-6-nitrotoluene
CAS Number 3013-27-2446-10-6455-88-9
Molecular Weight 155.13 g/mol [1]155.13 g/mol 155.13 g/mol
Boiling Point ~226 °C @ 760 mmHg[6][15]~238 °C @ 760 mmHg~223 °C @ 760 mmHg
Melting Point 17-18 °C[1]~43 °C~28 °C[16]
Appearance Low-melting off-white solid[6]SolidSolid
Note: Boiling points for isomers are estimated based on similar non-fluorinated compounds and available data. The key takeaway is their proximity, necessitating efficient fractional distillation.

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of methods should be used:

  • Gas Chromatography (GC): The gold standard for determining the ratio of volatile isomers and residual solvent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can detect impurities with different chemical structures. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing isomers.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C-F, NO₂) and should conform to the reference structure.[2]

Q: How should I properly store the purified this compound? A: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Given its low melting point, refrigeration is recommended to maintain it as a solid, which is often easier and safer to handle. Store away from incompatible materials and foodstuffs.

Appendix A: Detailed Experimental Protocols
Protocol 1: General Aqueous Workup
  • Dissolution: Dissolve the crude oil/solid in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Use approximately 3-5 mL of solvent per gram of crude material.

  • Neutralization: Transfer the solution to a separatory funnel. Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids. Add the bicarbonate solution slowly, as CO₂ evolution may cause pressure buildup. Swirl gently before shaking. Drain the aqueous layer. Repeat until no more gas evolves.

  • Water Wash: Wash the organic layer with deionized water (2x) to remove any remaining salts.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up emulsions and remove bulk water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized product.

Protocol 2: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., with Raschig rings or steel wool) for high efficiency.[12] Ensure all glass joints are properly sealed with vacuum grease. Connect the receiving flask and distillation head to a vacuum pump with a cold trap in between. Place a stir bar in the distillation flask.

  • Evacuation: Begin stirring and slowly apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle with a stir plate.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities like residual starting material (3-fluorotoluene).

    • Main Fraction: Once the temperature at the distillation head stabilizes, switch to a new receiving flask and collect the main fraction corresponding to the boiling point of this compound at the recorded pressure.

    • Residue: Do not distill to dryness.[12] Leave a small amount of residue in the distillation flask to avoid concentrating potentially explosive dinitrated byproducts.

  • Cooling: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly re-introducing air.

Appendix B: Visualization of Workflows

Diagram 1: General Purification Workflow

crude Crude this compound workup Aqueous Workup (Protocol 1) crude->workup neutralized Neutralized Crude workup->neutralized analysis Purity Analysis (GC) neutralized->analysis recryst Low-Temp. Recrystallization neutralized->recryst If Distillation is Undesirable chrom Column Chromatography neutralized->chrom For Small Scale or High Purity decision Purity > 98%? analysis->decision distill Fractional Vacuum Distillation (Protocol 2) decision->distill No (Isomeric Impurities) final_prod Pure Product (Store Cold) decision->final_prod Yes distill->final_prod recryst->final_prod chrom->final_prod

Caption: Decision workflow for purifying crude this compound.

Diagram 2: Troubleshooting Recrystallization

start Recrystallization Attempt oiled_out Product 'Oiled Out'? start->oiled_out no_xtal No Crystals Formed? oiled_out->no_xtal No solvent Change Solvent System (e.g., Ethanol/Water) oiled_out->solvent Yes concentrate Reduce Solvent Volume no_xtal->concentrate Yes success Successful Crystallization no_xtal->success No (Crystals Form) solvent->start slow_cool Cool Slower & Colder (e.g., -20°C) slow_cool->start seed Add Seed Crystal seed->start concentrate->slow_cool scratch Scratch Flask scratch->slow_cool

Caption: Troubleshooting logic for a failed recrystallization attempt.

References

Technical Support Center: Nitration of 3-Fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support resource for the nitration of 3-fluorotoluene. This guide is designed for chemistry professionals engaged in pharmaceutical development and fine chemical synthesis. Here, we address common challenges, provide in-depth mechanistic explanations, and offer robust, field-tested protocols to help you navigate the complexities of this reaction and mitigate common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the mononitration of 3-fluorotoluene?

The mononitration of 3-fluorotoluene typically yields a mixture of isomers, with the primary products being 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene . Under specific conditions using a solid acid catalyst and 70% nitric acid at 60°C, selectivities of 67% for 3-fluoro-6-nitrotoluene and 30% for 3-fluoro-4-nitrotoluene have been reported.[1][2][3]

Q2: Why is the reaction regioselective? What governs the isomer distribution?

The regioselectivity is governed by the competing directing effects of the methyl (-CH₃) and fluoro (-F) groups on the aromatic ring during electrophilic aromatic substitution.[4]

  • Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • Fluoro Group (-F): This is a deactivating group due to its strong inductive electron withdrawal (-I effect). However, it is also an ortho, para-director because its lone pairs can donate electron density through resonance (+R effect), stabilizing the cationic intermediate (sigma complex) when attack occurs at these positions.[5][6]

The observed products, 3-fluoro-6-nitrotoluene (attack at C6, ortho to -CH₃) and 3-fluoro-4-nitrotoluene (attack at C4, para to -CH₃), are a result of the synergy between these effects. Attack at C2 is sterically hindered by the two adjacent groups, and attack at C5 is electronically disfavored.

Q3: What is the fundamental mechanism of this nitration reaction?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[7][8]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[9][10]

  • Nucleophilic Attack: The π-electron system of the 3-fluorotoluene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity and yielding the final product.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a problem/solution format.

Problem 1: My yield is low, and the reaction mixture turned dark/formed a tar-like substance.

  • Probable Cause: This strongly suggests oxidative side reactions or thermal decomposition. The nitrating mixture (especially "mixed acid") is a powerful oxidant, and the reaction is highly exothermic.[8] Uncontrolled temperature can lead to the oxidation of the methyl group to benzaldehyde or benzoic acid derivatives, or even polymerization and charring.[1][11] Free nitrogen dioxide (NO₂) in the nitric acid can also promote oxidation of the methyl group.[12]

  • Solution & Causality:

    • Strict Temperature Control: Maintain the reaction temperature rigorously, especially during the addition of the nitrating agent. A range of 0-10°C is recommended for the initial addition. Use an ice-salt bath for efficient cooling.

    • Slow, Subsurface Addition: Add the nitrating agent dropwise and below the surface of the reaction mixture. This ensures rapid mixing and prevents localized "hot spots" where the temperature can spike, initiating decomposition.

    • Use High-Purity Reagents: Ensure your nitric acid has minimal dissolved nitrogen oxides. Using fresh, high-quality reagents can reduce the risk of oxidative side reactions.[12]

Problem 2: I am observing significant amounts of dinitrated products in my GC-MS analysis.

  • Probable Cause: The reaction conditions are too harsh, leading to a second nitration event on the mononitrated product. The mononitrofluorotoluene ring is deactivated but can still react if the temperature is too high or the concentration of the nitrating agent is excessive.[12]

  • Solution & Causality:

    • Control Stoichiometry: Use a nitrating agent with a molar ratio only slightly above 1:1 relative to the 3-fluorotoluene. A large excess of the nitrating agent will inevitably drive the reaction toward dinitration.

    • Reduce Reaction Time/Temperature: Once the addition is complete, monitor the reaction progress by TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary nitration from occurring. Running the reaction at a lower temperature will also favor mononitration.

Problem 3: The ratio of my 3-fluoro-4-nitrotoluene isomer is higher than expected.

  • Probable Cause: Isomer distribution can be sensitive to the reaction conditions, including the acid system and solvent. While the 6-nitro isomer is often favored, changes in the reaction medium can alter the selectivity. For instance, nitrations in polar solvents with pre-formed nitronium salts can yield different isomer ratios than classical mixed-acid conditions.[13]

  • Solution & Causality:

    • Standardize Your Protocol: To ensure reproducibility, keep all reaction parameters constant (reagent concentrations, addition rate, temperature, stirring speed).

    • Consider Alternative Nitrating Systems: For specific isomer requirements, explore different conditions. Research suggests that solid acid catalysts can provide high regioselectivity.[1][2] Using dinitrogen pentoxide (N₂O₅) with a zeolite catalyst is another method known to favor para-nitration in some aromatic compounds.[14]

Problem 4: I see an unexpected peak in my chromatogram corresponding to an oxidized product (e.g., 3-fluoro-nitrobenzoic acid).

  • Probable Cause: The methyl group has been oxidized by the nitrating agent. This is a known side reaction for toluene derivatives, particularly if the reaction temperature is not well-controlled or if excess nitric acid is present.[12][15]

  • Solution & Causality:

    • Refine Temperature Control: As with tar formation, this is often a temperature issue. Ensure the internal reaction temperature does not exceed the setpoint.

    • Modify Workup: The acidic oxidation product can be removed during the workup. Washing the organic layer with a mild base like saturated sodium bicarbonate solution will extract the carboxylic acid into the aqueous layer.[16]

Data Summary: Isomer Distribution

The regioselectivity of the nitration of 3-fluorotoluene is highly dependent on the catalytic system and reaction conditions. The following table summarizes reported selectivities.

Catalyst / SystemTemperature (°C)Conversion (%)3-fluoro-6-nitrotoluene (%)3-fluoro-4-nitrotoluene (%)Other Isomers (%)Reference
H-beta (Zeolite)60>7967.029.53.5[1][2][3]
MoO₃/SiO₂60~7565.231.13.7[1]

Experimental Protocols

Protocol 1: Standard Mononitration using Mixed Acid

This protocol is a representative method and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

  • 3-Fluorotoluene (99%)[17]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-salt bath, dropping funnel, magnetic stirrer

Procedure:

  • Prepare the Nitrating Mixture: In a clean, dry dropping funnel, carefully add 5.0 mL of concentrated nitric acid. Cool the funnel in an ice-salt bath. Slowly, with gentle swirling, add 5.0 mL of concentrated sulfuric acid. Caution: Highly exothermic. Allow the mixture to cool to 0-5°C.[16][18]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 g (50 mmol) of 3-fluorotoluene in 20 mL of DCM. Cool the flask in an ice-salt bath to 0°C with vigorous stirring.

  • Nitration: Add the cold nitrating mixture dropwise from the funnel to the stirred solution over 30-45 minutes. The internal temperature must be maintained below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C for an additional 60 minutes. Monitor the reaction's progress by taking small aliquots and analyzing via GC or TLC.

  • Workup:

    • Slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with stirring.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with 2 x 15 mL of DCM.

    • Combine all organic layers. Wash sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution (vent frequently to release CO₂ gas), and 50 mL of brine.[12]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Analysis: The resulting crude oil contains the mixture of nitrated isomers. Analyze the product ratio and purity using GC-MS.[19]

Protocol 2: Product Analysis by Gas Chromatography (GC)

Objective: To separate and quantify the isomers of nitro-3-fluorotoluene.

Instrumentation & Columns:

  • A gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) is suitable.[20][21]

  • A mid-polarity capillary column, such as one with a 5% phenyl / 95% methyl polysiloxane stationary phase, is a good starting point for separating these isomers.[22]

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Sample Preparation: Dilute a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to approximately 1 mg/mL.

Visualizations: Mechanisms & Workflows

Directing Effects in the Nitration of 3-Fluorotoluene

This diagram illustrates how the electronic properties of the methyl and fluoro groups direct the incoming nitronium electrophile to the C4 and C6 positions.

G cluster_reactants Reactant & Directing Effects cluster_products Major Products cluster_intermediates Key Intermediates Reactant 3-Fluorotoluene Me_Effect CH₃ Activating Ortho, Para-Director Reactant->Me_Effect Activates C2, C4, C6 F_Effect F Deactivating Ortho, Para-Director Reactant->F_Effect Directs to C2, C4 Attack_C6 Attack at C6 (ortho to CH₃) Reactant->Attack_C6 Attack_C4 Attack at C4 (para to CH₃) Reactant->Attack_C4 Prod_C6 3-Fluoro-6-nitrotoluene (Major Product) Prod_C4 3-Fluoro-4-nitrotoluene (Major Product) Attack_C6->Prod_C6 Attack_C4->Prod_C4 G Start Experiment Complete Analyze Crude Product (GC) CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity/Isomer Ratio Correct? CheckYield->CheckPurity Yes LowYield Low Yield or Tar Formation CheckYield->LowYield No Success Process Successful CheckPurity->Success Yes BadPurity Incorrect Isomer Ratio or Unexpected Byproducts CheckPurity->BadPurity No TempControl Verify Temperature Control (Internal vs. Bath Temp) LowYield->TempControl ReagentPurity Check Reagent Quality (Age of HNO₃) TempControl->ReagentPurity AdditionRate Review Addition Rate (Prevent Hot Spots) ReagentPurity->AdditionRate CheckDinitration Check for Dinitration (M+182 in MS) BadPurity->CheckDinitration CheckOxidation Check for Oxidation (Acidic Byproducts) BadPurity->CheckOxidation Stoichiometry Verify Stoichiometry (Molar Ratios) CheckDinitration->Stoichiometry CheckOxidation->TempControl

References

Technical Support Center: Optimizing Derivatization of 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for the derivatization of 3-Fluoro-2-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this versatile intermediate. The unique electronic and steric properties of this molecule present specific challenges and opportunities. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and enhance your experimental outcomes.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for derivatizing this compound is through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group strongly activates the aromatic ring, making the fluorine atom an excellent leaving group.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction with this compound is showing low to no yield. What are the most likely causes?

A1: Low yields in SNAr reactions with this substrate typically stem from several critical factors:

  • Inadequate Base Strength or Solubility: The choice of base is crucial for deprotonating the incoming nucleophile (e.g., an alcohol or amine) to make it sufficiently reactive. If the base is too weak or is insoluble in the reaction medium, the concentration of the active nucleophile will be too low.

  • Incorrect Solvent Choice: SNAr reactions require polar aprotic solvents (e.g., DMSO, DMF, DMAc) to solvate the cationic counter-ion of the nucleophile and to avoid hydrogen bonding with the nucleophile, which would reduce its reactivity.[3][4][5] Using protic solvents like alcohols can drastically slow down or halt the reaction.[6]

  • Low Reaction Temperature: While the nitro group is activating, a significant energy barrier must still be overcome to disrupt the aromaticity and form the intermediate Meisenheimer complex.[1] Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate.

  • Steric Hindrance: The methyl group at the 2-position, adjacent to the fluorine leaving group, introduces steric hindrance.[7][8][9][10] This can impede the approach of bulky nucleophiles, significantly slowing the reaction rate.[11]

Q2: How do I select the optimal base and solvent for my SNAr reaction?

A2: The ideal base and solvent combination depends on the pKa of your nucleophile.

  • For Alcohol and Phenol Nucleophiles: Stronger inorganic bases are often required. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in DMSO are highly effective combinations that have been shown to promote C-O bond formation efficiently.[3][4] Weaker carbonate bases like K2CO3 or Cs2CO3 are often ineffective for these nucleophiles.[4]

  • For Amine Nucleophiles: The basicity of the amine itself may be sufficient if it is used in excess. For less basic amines or to improve reaction rates, an inorganic base like K2CO3 or a non-nucleophilic organic base like triethylamine (TEA) can be used as an acid scavenger.

  • Solvent Selection: DMSO is frequently the solvent of choice due to its high polarity and ability to accelerate SNAr rates.[3][4] DMF and DMAc are also common alternatives.[5] Avoid protic solvents unless the nucleophile is an alcohol that can also serve as the solvent at high temperatures.

Table 1: Solvent & Base Selection Guide for SNAr Reactions

Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Rationale & Notes
Alcohols / PhenolsKOH, NaOHDMSOStrong base required to generate the alkoxide/phenoxide. DMSO is highly effective for promoting these reactions.[3][4]
Primary/Secondary AminesK2CO3, Cs2CO3, TEA, or excess amineDMSO, DMF, NMPBase acts as an acid scavenger for the generated HF. Excess amine can also serve this purpose.
ThiolsK2CO3, NaHDMF, THFThiols are generally acidic and readily deprotonated. NaH should be used with caution in DMF.

Q3: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

A3: The most common side reaction is substitution at an unintended position if other leaving groups are present. With this compound, the primary concern is often related to the stability of the reactants and products under harsh conditions (high temperature, strong base). Potential side reactions include:

  • Decomposition: Nitrotoluenes can be unstable at very high temperatures, potentially leading to tar formation.[12]

  • Reaction with Solvent: At high temperatures, strong bases can react with solvents like DMF or DMAc.

  • Ortho-Nitro Group Displacement: While much less likely than fluoride displacement, under extreme conditions or with very potent nucleophiles, displacement of the nitro group is a theoretical possibility.

To mitigate this, run the reaction at the lowest temperature that provides a reasonable rate and use the minimum necessary excess of base and nucleophile.

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a starting point for the substitution of the fluorine atom with an oxygen or nitrogen nucleophile.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the nucleophile (1.1 - 1.5 eq) and the appropriate base (1.5 - 3.0 eq, see Table 1).

  • Solvent: Add a sufficient volume of dry polar aprotic solvent (e.g., DMSO, DMF) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the mixture to the target temperature (typically 80-140 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench by pouring into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Section 2: Reduction of the Nitro Group

A common derivatization is the reduction of the nitro group to an amine, yielding 3-fluoro-2-aminotoluene (3-fluoro-o-toluidine). This product is a valuable building block for further functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of the nitro group is incomplete or resulting in byproducts. What's going wrong?

A1: Issues with nitro group reduction often relate to the choice of reducing agent, catalyst activity, or reaction conditions.

  • Catalyst Poisoning: The starting material or solvent may contain impurities (especially sulfur compounds) that poison the catalyst (e.g., Pd/C). Ensure high-purity starting materials and solvents.

  • Incomplete Reaction: The reaction may not have been run for a sufficient amount of time, or the hydrogen pressure (for catalytic hydrogenation) may be too low.

  • Over-reduction/Hydrodefluorination: With highly active catalysts like Palladium on Carbon (Pd/C) under harsh conditions (high pressure, high temperature), there is a risk of C-F bond cleavage (hydrodefluorination), leading to 2-aminotoluene as a byproduct.

  • Metal Reductant Issues: When using metal reductants like Iron (Fe) or Tin(II) Chloride (SnCl2) in acidic media, ensuring the correct stoichiometry and maintaining an acidic pH throughout the reaction is critical for driving the reaction to completion.

Q2: What is the best method for reducing the nitro group while preserving the C-F bond?

A2: Several methods are effective. The choice depends on scale, available equipment, and functional group tolerance.

  • Catalytic Hydrogenation: This is often the cleanest method. Using Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere (from a balloon up to 50 psi) in a solvent like ethanol or ethyl acetate is standard. To minimize hydrodefluorination, use lower pressures and temperatures and monitor the reaction carefully.

  • Metal/Acid Reduction: A classic and cost-effective method is the use of iron powder in acetic acid or ammonium chloride solution. Tin(II) chloride (SnCl2) in concentrated HCl is also highly effective and generally does not affect the C-F bond.

Table 2: Comparison of Nitro Reduction Methods

MethodReagentsTypical SolventAdvantagesDisadvantages
Catalytic HydrogenationH2 (gas), Pd/C or Pt/CEthanol, Methanol, Ethyl AcetateClean reaction, high yield, easy workup.Requires specialized equipment (hydrogenator); potential for hydrodefluorination.
Metal/Acid ReductionFe, SnCl2Acetic Acid, HCl, NH4Cl(aq)Inexpensive, robust, low risk of hydrodefluorination.Stoichiometric metal waste, sometimes requires harsh acidic conditions.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr, the C-F bond can potentially be activated for cross-coupling reactions, though this is challenging. A more common strategy is to first convert the nitro group to a more versatile functional handle. However, addressing the direct coupling is important.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Can I use this compound directly in a Suzuki or Buchwald-Hartwig coupling?

A1: Directly using aryl fluorides in cross-coupling is challenging due to the high strength of the C-F bond.[13][14] While specialized ligand and catalyst systems exist for C-F activation, they are not standard.[15][16] The strong electron-withdrawing nitro group further complicates the oxidative addition step. It is generally more practical to first perform an SNAr reaction to introduce a different halide (e.g., -Cl, -Br) or a triflate (-OTf) group if cross-coupling is the desired next step.

Q2: My palladium catalyst is turning black and the reaction has stalled. What does this mean?

A2: The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive.[17] This is a common failure mode in cross-coupling reactions and can be caused by:

  • Incorrect Ligand Choice: The ligand stabilizes the Pd(0) species. Sterically demanding and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often required to prevent aggregation and facilitate the catalytic cycle.[15][18]

  • High Temperatures: While heat is often needed, excessive temperatures can accelerate catalyst decomposition.

  • Oxygen Contamination: Rigorous exclusion of air is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.

Visual Guides

Workflow for Troubleshooting Low SNAr Yield

The following diagram outlines a decision-making process for addressing low yields in nucleophilic aromatic substitution reactions.

Troubleshooting_SNAr start Low Yield in SNAr Reaction check_temp Is Reaction Temperature > 80 °C? start->check_temp increase_temp Increase Temperature (e.g., to 120-140 °C) check_temp->increase_temp No check_solvent Is Solvent Polar Aprotic? (DMSO, DMF, NMP) check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to DMSO or DMF check_solvent->change_solvent No check_base Is Base Strong Enough? (e.g., KOH for Alcohols) check_solvent->check_base Yes change_solvent->check_base change_base Use a Stronger Base (e.g., KOH, NaOH) check_base->change_base No check_sterics Is Nucleophile Bulky? check_base->check_sterics Yes change_base->check_sterics increase_time Increase Reaction Time check_sterics->increase_time Yes success Yield Improved check_sterics->success No increase_time->success

Caption: Troubleshooting Decision Tree for SNAr Reactions.

Reaction Mechanism: Meisenheimer Complex Formation

This diagram illustrates the key step in the SNAr mechanism: the formation of the resonance-stabilized Meisenheimer complex.

Meisenheimer_Complex cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products R This compound I [Intermediate]⁻ R->I + Nu⁻ Nu Nu:⁻ P Substituted Product I->P - F⁻ F F⁻

Caption: SNAr Reaction Pathway via Meisenheimer Intermediate.

References

Technical Support Center: Purification of 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Fluoro-2-nitrotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

The most prevalent impurities in this compound are typically positional isomers formed during the nitration of 3-fluorotoluene. The directing effects of the fluorine and methyl groups on the aromatic ring can lead to the formation of other fluoro-nitrotoluene isomers.[1] Based on the synthesis of similar compounds, you can expect to find isomers such as 5-fluoro-2-nitrotoluene and other dinitrated or unreacted starting materials in trace amounts. The presence of these isomers is a critical consideration as they often have very similar physical properties to the desired product, making their removal challenging.[2]

Q2: What are the primary methods for purifying this compound?

The two most effective and commonly employed methods for the purification of this compound are:

  • Recrystallization: This is often the preferred method for achieving high purity, especially for the removal of isomeric impurities that have similar boiling points.[2][3]

  • Fractional Distillation under Vacuum: This technique is useful for removing impurities with significantly different boiling points. However, it is often less effective at separating close-boiling isomers.[4][5][6]

The choice between these methods will depend on the specific impurity profile of your material and the required final purity. In many cases, a combination of both techniques may be necessary to achieve the highest purity.

Q3: How can I assess the purity of my this compound sample?

Gas Chromatography (GC) is the most common and effective analytical technique for assessing the purity of this compound and quantifying isomeric impurities. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used.

  • GC-FID: Provides excellent quantitative data on the relative amounts of different components.[7][8]

  • GC-MS: Is invaluable for identifying unknown impurities by providing mass-to-charge ratio information, confirming the identity of the main product and its isomers.[8][9]

High-Performance Liquid Chromatography (HPLC) with a UV detector can also be a suitable method for purity analysis.[10]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Below are common issues encountered during the recrystallization of this compound and their solutions.

Problem 1: The compound "oils out" instead of forming crystals.

Cause: This phenomenon, where the solute separates from the solvent as a liquid rather than a solid, often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[11]

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help with this.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. For aromatic nitro compounds, alcohols like methanol or ethanol are often good choices.[12] A mixture of a solvent in which the compound is soluble (e.g., methanol) and an anti-solvent in which it is less soluble (e.g., water) can be effective.[2][3]

Problem 2: No crystals form, even after the solution has cooled.

Cause: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility, but crystallization has not been initiated.[11] This can also happen if too much solvent was used.[11][13]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11][12]

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for further crystallization.[11]

  • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[11][13][14]

  • Cool to a Lower Temperature: If not already done, place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Problem 3: The recrystallization yield is very low.

Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent at the wrong temperature.[13][14]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[12][13]

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to remove insoluble impurities.

  • Proper Crystal Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[13]

  • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Recrystallization of a Fluoro-Nitrotoluene Isomer

This protocol is adapted from a procedure for the purification of a closely related isomer, 2-fluoro-3-nitrotoluene, and serves as an excellent starting point for optimizing the recrystallization of this compound.[2][3]

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in methanol at a ratio of approximately 2 mL of methanol per gram of crude product. Warm the mixture to around 30°C while stirring to ensure complete dissolution.[2][3]

  • Cooling and Anti-Solvent Addition: Cool the solution to approximately 17-19°C. While maintaining this temperature, slowly add deionized water (as an anti-solvent) in a 1:1 volume ratio to the methanol used. For example, if you used 10 mL of methanol, add 10 mL of water. The water should be added dropwise over a period of time to avoid shocking the solution and causing the product to oil out.[2][3]

  • Crystallization: After the addition of water is complete, continue to stir the mixture at around 15°C for at least 2 hours to allow for complete crystallization.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold 1:1 methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary for Recrystallization of a Fluoro-Nitrotoluene Isomer: [2][3]

Solvent System (Methanol:Water)Yield
2:180%
1:190%
1:288%

This data is for the isomer 2-fluoro-3-nitrotoluene and should be used as a guide for optimizing the purification of this compound.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • A suitable capillary column for separating aromatic isomers (e.g., a mid-polarity column).

Example GC Conditions (to be optimized):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at 10°C/minute, and hold for 5 minutes.

  • Detector Temperature: 280°C (for FID)

  • Carrier Gas: Helium or Hydrogen

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent like dichloromethane or ethyl acetate.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

PurificationWorkflow start Crude this compound analysis1 Purity Analysis (GC) start->analysis1 decision1 Purity Acceptable? analysis1->decision1 purification_choice Select Purification Method decision1->purification_choice No end_pure Pure Product decision1->end_pure Yes distillation Fractional Vacuum Distillation purification_choice->distillation Boiling Point Difference >20°C recrystallization Recrystallization purification_choice->recrystallization Isomeric Impurities analysis2 Purity Analysis (GC) distillation->analysis2 recrystallization->analysis2 decision2 Purity Acceptable? analysis2->decision2 decision2->end_pure Yes end_reprocess Reprocess or Combine Methods decision2->end_reprocess No end_reprocess->purification_choice

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the scale-up of this important pharmaceutical intermediate.[1] The synthesis, while well-established, presents unique challenges that require a thorough understanding of the reaction mechanism and careful control of process parameters.

I. Overview of the Primary Synthesis Route: The Balz-Schiemann Reaction

The most common and industrially viable method for synthesizing this compound is through the Balz-Schiemann reaction.[2][3][4] This process involves the diazotization of 2-amino-6-nitrotoluene to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically fluoroboric acid (HBF₄), to yield the desired product.[4][5]

The overall transformation can be summarized as follows:

Balz_Schiemann_Reaction A 2-Amino-6-nitrotoluene B Diazonium Tetrafluoroborate Intermediate A->B  NaNO₂, HBF₄ (Diazotization)   C This compound B->C  Heat (Δ) (Thermal Decomposition)  

Caption: The Balz-Schiemann reaction workflow for this compound synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the critical first step in the Balz-Schiemann reaction for this synthesis?

The initial and most critical step is the formation of the diazonium salt from 2-amino-6-nitrotoluene.[5] This is achieved through diazotization, which involves reacting the primary aromatic amine with nitrous acid, generated in situ from sodium nitrite and a strong acid like fluoroboric acid.[6]

Q2: Why is temperature control so crucial during the diazotization step?

Aryl diazonium salts are thermally unstable intermediates.[7][8] Maintaining a low temperature, typically between 0 and 5 °C, is essential to prevent premature decomposition of the diazonium salt, which would lead to a lower yield and the formation of impurities.[9]

Q3: What are the primary safety concerns when handling diazonium salts on a larger scale?

The primary safety concern is the explosive nature of diazonium salts, especially when dry.[8][10] On a large scale, the thermal decomposition of these salts can be highly exothermic and may lead to a runaway reaction.[11] It is imperative to avoid isolating the diazonium salt intermediate whenever possible.[12]

Q4: Are there alternatives to fluoroboric acid (HBF₄) in the Schiemann reaction?

Yes, other counterions can be used. For instance, hexafluorophosphates (HPF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been reported to improve yields for certain substrates.[2] However, for the synthesis of this compound, fluoroboric acid remains a common and effective choice.

Q5: What are the typical byproducts in this synthesis?

Common byproducts can include phenols (from the reaction of the diazonium salt with water), biaryls, and tars. The formation of these is often exacerbated by poor temperature control and the presence of impurities.

III. Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Diazonium Salt Incomplete diazotization due to insufficient acid or sodium nitrite.Ensure a slight excess of sodium nitrite is used and monitor for its presence with starch-iodide paper.[13] Maintain a strongly acidic medium.
Premature decomposition of the diazonium salt.Strictly maintain the reaction temperature between 0-5 °C. Ensure efficient cooling and stirring.
Low Yield of this compound Inefficient thermal decomposition of the diazonium salt.Gradually increase the decomposition temperature, but avoid overly aggressive heating to prevent byproduct formation.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents to minimize the formation of phenolic byproducts.
Formation of Tarry Byproducts Uncontrolled exothermic decomposition.Ensure gradual heating and efficient heat dissipation, especially during scale-up. Consider using a continuous flow reactor for better temperature control.[12][14]
Impurities in the starting material.Use high-purity 2-amino-6-nitrotoluene.
Product is Difficult to Purify Presence of isomeric impurities.Optimize the nitration conditions if synthesizing the starting material to favor the desired isomer.
Oily product that is difficult to handle.Consider crystallization to obtain a solid product, which is easier to handle and purify. A mixture of methanol and water can be an effective solvent system for crystallization.[15]

IV. Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via the Balz-Schiemann Reaction

Materials:

  • 2-Amino-6-nitrotoluene

  • Fluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-nitrotoluene in fluoroboric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Slowly and carefully heat the reaction mixture to induce thermal decomposition. The evolution of nitrogen gas will be observed.

  • Once the gas evolution ceases, cool the mixture to room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or crystallization.

V. Scale-Up Considerations and Advanced Techniques

Scaling up the Balz-Schiemann reaction requires careful consideration of safety and process control.

Continuous Flow Synthesis

For kilogram-scale production, a continuous flow process is highly recommended to mitigate the risks associated with the accumulation of unstable diazonium salts.[12][14][16] This approach offers superior temperature control and significantly reduces reaction times.[17]

Continuous_Flow_Synthesis cluster_0 Diazotization Module (0-10°C) cluster_1 Decomposition Module (60-80°C) cluster_2 Work-up A 2-Amino-6-nitrotoluene in HBF₄ C Static Mixer A->C B NaNO₂ Solution B->C D Residence Time Coil C->D  Formation of Diazonium Salt   E Heated Reactor D->E  Controlled Heating   F Quench & Extraction E->F  Decomposition & Product Formation   G Purification F->G

Caption: A simplified workflow for the continuous flow synthesis of this compound.

Safety and Hazard Analysis

Nitroaromatic compounds, including this compound, are energetic materials and should be handled with care.[18] They can be toxic and mutagenic.[19][20][21] A thorough thermal hazard analysis is recommended before scaling up the synthesis. The thermal stability of diazonium salts can be influenced by substituents on the aromatic ring.[7][10][22][23]

VI. References

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. --INVALID-LINK--

  • UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. --INVALID-LINK--

  • BYJU'S. Balz Schiemann Reaction Mechanism. --INVALID-LINK--

  • White Rose Research Online. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. --INVALID-LINK--

  • J&K Scientific LLC. Schiemann Reaction. --INVALID-LINK--

  • NCERT. 9.8 Physical Properties of Diazonium Salts. --INVALID-LINK--

  • Grokipedia. Balz–Schiemann reaction. --INVALID-LINK--

  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. --INVALID-LINK--

  • Scientific Update. (2019). The Balz-Schiemann Reaction. --INVALID-LINK--

  • JoVE. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. --INVALID-LINK--

  • Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. --INVALID-LINK--

  • ChemicalBook. This compound synthesis. --INVALID-LINK--

  • ResearchGate. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. --INVALID-LINK--

  • SciSpace. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. --INVALID-LINK--

  • OAKTrust. (2018). Thermal Hazard Analysis of Nitroaromatic Compounds. --INVALID-LINK--

  • NIH. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. --INVALID-LINK--

  • ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. --INVALID-LINK--

  • PubMed. (2010). Nitroaromatic Compounds, From Synthesis to Biodegradation. --INVALID-LINK--

  • JoVE. (2022). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. --INVALID-LINK--

  • PubMed. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. --INVALID-LINK--

  • MySkinRecipes. This compound. --INVALID-LINK--

  • BenchChem. Troubleshooting guide for the nitration of fluorinated benzoic acids. --INVALID-LINK--

  • Guidechem. How to Synthesize 3-Fluoro-4-nitrotoluene and Its Applications. --INVALID-LINK--

  • Patsnap. Crystalline 2-fluoro-3-nitrotoluene and process for the preparation thereof. --INVALID-LINK--

  • BenchChem. Troubleshooting low yield in heterocycle fluorination reactions. --INVALID-LINK--

  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for Fluorination. --INVALID-LINK--

  • BenchChem. Technical Support Center: Managing By-products in Fluorination Processes. --INVALID-LINK--

  • European Patent Office. (2018). CRYSTALLINE 2-FLUORO-3-NITROTOLUENE AND PROCESS FOR THE PREPARATION THEREOF. --INVALID-LINK--

  • Google Patents. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. --INVALID-LINK--

  • ChemicalBook. This compound CAS#: 3013-27-2. --INVALID-LINK--

  • Organic Syntheses. Organic Syntheses Procedure. --INVALID-LINK--

  • Google Patents. (2008). Method for producing 2-fluorin-3-nitrotoluene. --INVALID-LINK--

  • Google Patents. (1997). Process for the preparation of fluoro compounds from the corresponding amines. --INVALID-LINK--

  • Organic Chemistry Portal. Diazotisation. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Diazotization of 4-Amino-2,6-difluorophenol. --INVALID-LINK--

  • BOC Sciences. Custom Diazotization Services. --INVALID-LINK--

  • BenchChem. A Comparative Guide to the Fluorination of Toluene for Researchers and Drug Development Professionals. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring 2-Fluoro-3-nitrotoluene: A Key Pharmaceutical Intermediate. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • ECHEMI. This compound. --INVALID-LINK--

References

Preventing byproduct formation in 3-Fluoro-2-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals encountering challenges in the synthesis of 3-Fluoro-2-nitrotoluene. Our focus is on providing in-depth, field-proven insights to help you understand and mitigate the formation of undesired byproducts, thereby improving yield, purity, and process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

The most direct and widely used method for synthesizing this compound is the electrophilic aromatic substitution (EAS) nitration of 3-fluorotoluene. This reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The primary challenge is not the reaction itself, but controlling the regioselectivity. The starting material, 3-fluorotoluene, has two substituents—a methyl group (-CH₃) and a fluorine atom (-F)—that direct the incoming nitro group (-NO₂), leading to a mixture of isomers that can be difficult to separate.

Q2: I'm getting a mixture of isomers. What are the expected byproducts and why do they form?

During the nitration of 3-fluorotoluene, you should anticipate the formation of three main mononitrated isomers in addition to your target compound. The formation of these byproducts is a direct consequence of the directing effects of the existing substituents on the aromatic ring.

  • Methyl Group (-CH₃): An activating, ortho-, para- director.

  • Fluorine Group (-F): A deactivating, ortho-, para- director.

The electrophile (the nitronium ion, NO₂⁺) will preferentially attack the positions most activated by these groups. Let's analyze the positions on the 3-fluorotoluene ring:

  • Position 2: ortho to the methyl group and ortho to the fluorine group.

  • Position 4: para to the fluorine group and ortho to the methyl group.

  • Position 6: para to the methyl group and meta to the fluorine group.

Therefore, the reaction mixture typically contains:

  • This compound (Desired Product)

  • 3-Fluoro-4-nitrotoluene (Byproduct)

  • 3-Fluoro-6-nitrotoluene (Byproduct)

Studies on the nitration of 3-fluorotoluene have shown that 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene are often significant byproducts.[1][2] Controlling the reaction conditions is paramount to maximizing the yield of the desired 2-nitro isomer.

Caption: Isomer formation from nitration of 3-fluorotoluene.

Q3: How does reaction temperature influence the formation of byproducts?

Aromatic nitration is a highly exothermic process.[3] Temperature control is arguably the single most critical parameter for controlling byproduct formation.

  • Causality: Higher temperatures increase the overall reaction rate but decrease selectivity. At elevated temperatures, the activation energy barriers for attack at the less-favored positions are more easily overcome, leading to a more random distribution of isomers. This makes subsequent purification significantly more challenging. Furthermore, excessive heat can promote dinitration and oxidative side reactions, consuming both the starting material and the desired product.

  • Recommendation: Maintain a low and consistent temperature throughout the reaction, especially during the addition of the nitrating agent. A typical range is 0°C to 10°C. In some patented procedures for similar compounds, temperatures are maintained between 20-35°C, but this requires very careful control to avoid thermal runaways.[4]

Q4: My yield is low and I'm observing dinitrated compounds. What's the cause?

The formation of dinitrated byproducts is a classic sign of overly harsh reaction conditions. This can be caused by several factors:

  • Excess Nitrating Agent: Using a significant excess of nitric acid increases the likelihood of a second nitration event occurring on the already nitrated (and now more deactivated) ring.

  • High Temperature: As discussed, high temperatures can drive the reaction towards dinitration.[3]

  • Poor Mass Transfer: In larger scale batch reactions, inefficient stirring can create localized "hot spots" where the concentration of the nitrating agent is high.[5] This localized excess, combined with the exothermic heat, is a perfect recipe for byproduct formation.

Solution:

  • Stoichiometry: Carefully control the molar ratio of nitric acid to 3-fluorotoluene. A slight excess of nitric acid (e.g., 1.1 to 1.3 equivalents) is typical, but large excesses should be avoided.

  • Controlled Addition: Add the mixed acid dropwise to the cooled solution of 3-fluorotoluene. This maintains a low instantaneous concentration of the nitrating agent and allows the cooling system to dissipate the heat generated.

  • Vigorous Stirring: Ensure efficient agitation to maintain a homogenous reaction mixture and prevent localized temperature gradients.

Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solution(s)
High percentage of 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene isomers. 1. High reaction temperature. 2. Non-optimized mixed acid ratio.1. Lower the reaction temperature to 0-5°C and maintain strict control. 2. Titrate the nitric and sulfuric acids to confirm concentration. Adjust the H₂SO₄:HNO₃ ratio to ensure efficient generation of the nitronium ion without excessive oxidation. 3. Consider alternative catalytic systems like solid acid catalysts (e.g., H-beta zeolite) which can offer higher regioselectivity.[1][2]
Presence of dinitrated or oxidized (e.g., benzoic acid) byproducts. 1. Reaction temperature is too high. 2. Excess nitric acid used. 3. Extended reaction time at elevated temperatures.1. Strictly maintain low temperature (0-5°C). 2. Use a molar ratio of nitric acid closer to stoichiometric (1.1 eq.). 3. Monitor the reaction by TLC or GC and quench promptly upon consumption of the starting material.
Low conversion of 3-fluorotoluene. 1. Insufficient amount of nitrating agent. 2. Inadequate concentration of sulfuric acid, leading to incomplete nitronium ion formation. 3. Reaction temperature is too low.1. Ensure accurate stoichiometry of the nitrating agent. 2. Use concentrated (98%) sulfuric acid. The role of H₂SO₄ is to protonate HNO₃, facilitating the loss of a water molecule to form the active electrophile, NO₂⁺.[6][7] 3. While low temperature is key for selectivity, ensure the reaction is not so cold that the rate becomes impractically slow. Find the optimal balance for your system (typically 0-10°C).
Difficult work-up; formation of emulsions. 1. Incomplete reaction or quenching. 2. Insufficient washing to remove residual acids.1. Quench the reaction by slowly pouring the reaction mixture onto crushed ice. 2. After phase separation, wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

Experimental Protocol: Controlled Nitration of 3-Fluorotoluene

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before beginning any experiment.

Materials:

  • 3-Fluorotoluene (1.0 eq.)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable solvent

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Mixed Acid: In a separate flask cooled in an ice bath, slowly add nitric acid (1.1 eq.) to sulfuric acid (approx. 2 volumes relative to 3-fluorotoluene). Allow the mixture to cool to 0-5°C.

  • Reaction Setup: Charge a three-neck round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a dropping funnel, with 3-fluorotoluene and dichloromethane.

  • Cooling: Cool the flask containing the 3-fluorotoluene solution to 0°C using an ice-salt bath.

  • Controlled Addition: Add the cold mixed acid from the dropping funnel to the stirred 3-fluorotoluene solution dropwise. Crucially, monitor the internal temperature and maintain it between 0-5°C throughout the addition. The addition rate should be adjusted to prevent the temperature from rising.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the progress by taking small aliquots and analyzing them by TLC or GC to confirm the consumption of the starting material.

  • Quenching: Prepare a beaker with a large amount of crushed ice. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Work-up:

    • Allow the mixture to warm to room temperature and separate the layers in a separatory funnel.

    • Wash the organic layer sequentially with cold water (2x), saturated sodium bicarbonate solution (2x, until effervescence ceases), and finally with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purification: The resulting isomeric mixture must be purified. This is typically achieved by fractional distillation under vacuum or by chromatography.

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Stability of 3-Fluoro-2-nitrotoluene (CAS 3013-27-2)

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

This section directly answers the most common questions our team receives regarding the stability and handling of 3-Fluoro-2-nitrotoluene.

Q1: What are the primary stability concerns when working with this compound?

The primary concerns are thermal instability and incompatibility with certain classes of chemicals. As an ortho-nitrotoluene derivative, it is considered more thermally labile than its meta- and para-isomers.[2] The presence of a methyl group ortho to a nitro group introduces unique decomposition pathways that can occur at lower temperatures than other isomers.[2][3] Additionally, nitroaromatic compounds can react vigorously or explosively with incompatible materials such as strong bases (alkali), strong reducing agents, and certain metal contaminants.[4][5]

Q2: What are the definitive recommended storage and handling conditions?

To maintain the integrity of this compound, strict adherence to proper storage and handling is essential.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, with the container kept tightly closed.[6][7] For long-term stability and to prevent potential degradation, storage in a locked cabinet or secure location is also recommended.[6][8] Given the potential for photochemical reactions common to aromatic compounds, storing the material in an amber vial or otherwise protected from light is a best practice.

  • Handling: Always handle this compound in a well-ventilated area or chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8] Avoid breathing dust or vapors.[6][8]

Q3: How sensitive is this compound to elevated temperatures?

Extreme caution is advised. While its boiling point is high (226.1°C), thermal decomposition can begin at much lower temperatures, especially in the presence of contaminants.[6] Studies on the closely related 2-nitrotoluene show a decomposition onset temperature of approximately 310°C; however, this can be lowered by as much as 41°C in the presence of contaminants like iron(III) oxide (rust).[4] The decomposition of ortho-nitrotoluenes can involve an intramolecular rearrangement, a lower-energy pathway not available to other isomers, making it uniquely sensitive.[2] Therefore, in any reaction, the lowest effective temperature should be used, and reaction mixtures should never be left heating unattended.

Q4: What specific chemicals and materials are known to be incompatible with this compound?

While the Safety Data Sheet (SDS) for this compound lacks specific incompatibility data[8][9], we can establish a reliable list based on the known reactivity of nitroaromatic compounds.

  • Strong Bases/Alkali: Reactivity with strong bases (e.g., sodium hydroxide, potassium hydroxide) can be vigorous and potentially explosive.[5]

  • Metal Oxides: Contaminants such as rust (iron(III) oxide) can catalytically lower the decomposition temperature.[4]

  • Strong Reducing Agents: The nitro group can be reduced in highly exothermic reactions.

  • Strong Acids: While used in some synthetic procedures under controlled conditions, strong acids can promote side reactions or decomposition at elevated temperatures.

Always use scrupulously clean, rust-free glassware and equipment to prevent catalytic decomposition.

Q5: What are the likely decomposition products?

Troubleshooting Guide: Stability Issues in Experiments

Use the following table to diagnose and resolve common issues encountered during experimentation that may be related to the stability of this compound.

Observed Issue Potential Root Cause Recommended Action & Rationale
Progressive darkening or color change of the material during storage or in reaction. Photochemical degradation or slow thermal decomposition at ambient temperature. Contamination with an incompatible substance.Store the material protected from light in a cool, controlled environment. Before use, run a purity check (e.g., NMR, GC-MS) to confirm integrity. Ensure all solvents and reagents are pure and free from contaminants like metal ions.
Inconsistent or poor yields in a well-established synthetic protocol. Degradation of the this compound starting material prior to use.Always use material that has been stored correctly. It is best practice to use a freshly opened container or to re-analyze the purity of older stock before beginning a synthesis. A small amount of degradation can significantly impact reaction outcomes.
Unexpected pressure buildup in a sealed reaction vessel. Thermal decomposition leading to the formation of gaseous byproducts (e.g., NOx).IMMEDIATE ACTION: Safely cool the reaction vessel. Do not exceed the lowest necessary temperature for the reaction. If heating is required, ensure the system is open to an inert atmosphere or equipped with a pressure-relief device. This is a critical safety failure mode.
Formation of unexpected side products. Reaction with an incompatible reagent or solvent; decomposition catalyzed by impurities.Review all reagents for compatibility.[11][12][13] Pay special attention to the grade of solvents and ensure equipment is meticulously clean. For example, using stainless steel spatulas or cannulas with trace amounts of rust could introduce catalytic metals.[4]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing a stability-related issue.

TroubleshootingWorkflow Start Stability Issue Observed (e.g., Color Change, Low Yield, Pressure Buildup) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckPurity Verify Purity of Starting Material (NMR, GC-MS, LC-MS) Start->CheckPurity ReviewProtocol Analyze Experimental Protocol (Temp, Reagents, Solvents) Start->ReviewProtocol StorageIssue Improper Storage? CheckStorage->StorageIssue ImpurityFound Impurity Detected? CheckPurity->ImpurityFound ProtocolIssue Incompatibility or High Temp Identified? ReviewProtocol->ProtocolIssue ImpurityFound->ReviewProtocol No Purify Purify Material (e.g., Recrystallization) ImpurityFound->Purify Yes StorageIssue->CheckPurity No ModifyStorage Correct Storage (Use Amber Vials, Store Cool) StorageIssue->ModifyStorage Yes ModifyProtocol Modify Protocol (Lower Temp, Change Reagent) ProtocolIssue->ModifyProtocol Yes Proceed Proceed with Experiment ProtocolIssue->Proceed No Purify->Proceed ModifyStorage->Proceed ModifyProtocol->Proceed

Caption: A decision tree for troubleshooting stability issues.

Experimental Protocols for Stability Assessment

To ensure the reliability of your experiments, it is often necessary to validate the stability of this compound under your specific reaction conditions.

Protocol 1: Small-Scale Thermal Stability Assessment

Objective: To determine if this compound degrades at a planned reaction temperature over the intended reaction time.

Methodology:

  • Control Sample: Dissolve a small, accurately weighed amount of this compound in the planned reaction solvent in a clean vial. This is your T=0 sample. Analyze immediately via a suitable method (LC-MS is ideal) to establish a baseline purity profile.

  • Test Sample: In a separate, identical vial, prepare the same solution. Place this vial in a heating block set to the intended reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1 hour, 4 hours, 24 hours), take an aliquot from the heated vial, cool it to room temperature, and analyze it by the same method used for the control.

  • Data Analysis: Compare the purity of the heated samples to the T=0 control. A decrease in the peak area of the starting material or the appearance of new peaks indicates degradation. This self-validating system provides direct evidence of stability under your conditions.

Protocol 2: Forced Degradation Study Workflow

Objective: To understand the degradation pathways of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal), which is a standard practice in pharmaceutical development.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Quench Quench / Neutralize Reaction (as appropriate for each condition) Acid->Quench Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Quench Oxidative Oxidation (e.g., 3% H₂O₂, RT) Oxidative->Quench Thermal Thermal Stress (e.g., 80°C in solution) Thermal->Quench Photo Photolytic Stress (UV/Vis Light Exposure) Photo->Quench Start Pristine Sample of This compound in Solution Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Analyze Analyze All Samples & Controls (LC-MS, NMR, etc.) Quench->Analyze Report Identify Degradants & Assess Stability Profile Analyze->Report

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth spectroscopic analysis of 3-Fluoro-2-nitrotoluene, a key building block in organic synthesis.[1] We will delve into a comparative analysis of its FT-IR, UV-Visible, and NMR spectra, juxtaposing them with the spectra of structurally related analogs, 2-nitrotoluene and 3-fluorotoluene. This comparative approach, grounded in the principles of substituent effects, offers a robust methodology for structural elucidation.

The strategic placement of a fluorine atom and a nitro group on the toluene scaffold introduces distinct electronic features that manifest uniquely in each spectroscopic technique. The electron-withdrawing nature of both substituents, albeit through different mechanisms (mesomeric and inductive effects), significantly influences the electron density distribution within the aromatic ring and at the methyl group.[2][3][4] Understanding these influences is paramount for accurate spectral interpretation.

Comparative FT-IR Spectroscopic Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to their electronic environment, making FT-IR an excellent first-pass technique for structural verification.

Key Vibrational Modes: A Comparative Overview

The FT-IR spectra of this compound and its analogs are characterized by absorptions corresponding to the nitro group, the aromatic ring, and the methyl group.[5][6] The presence of fluorine introduces an additional C-F stretching vibration.

Vibrational Assignment This compound (Expected, cm⁻¹) 2-Nitrotoluene (Observed, cm⁻¹) [5]3-Fluorotoluene (Observed, cm⁻¹)
Aromatic C-H Stretch~3100 - 3000~3100 - 3000~3100 - 3000
Methyl (CH₃) C-H Stretch~2980 - 2920~2980 - 2920~2980 - 2920
N-O Asymmetric Stretch (NO₂)~1530~1525N/A
C=C Aromatic Ring Stretch~1610, ~1470~1465~1615, ~1490
N-O Symmetric Stretch (NO₂)~1355~1350N/A
C-F Stretch~1250N/A~1260
C-H Out-of-Plane Bend~800-900 (substituted pattern)~785, ~740 (ortho-disubstituted)~770, ~880 (meta-disubstituted)

Causality Behind Experimental Choices: The selection of 2-nitrotoluene and 3-fluorotoluene as comparators is deliberate. 2-Nitrotoluene allows for the isolation of the nitro group's electronic effects on the toluene ring, while 3-fluorotoluene provides a baseline for the fluorine substituent's influence in a similar substitution pattern. This allows for a more precise attribution of the spectral features observed in this compound. The nitro group's strong electron-withdrawing nature is expected to slightly shift the aromatic C=C stretching frequencies.[6][7]

Experimental Protocol: FT-IR Spectroscopy

Objective: To acquire the FT-IR spectrum of this compound and its analogs to identify key functional group vibrations.

Methodology:

  • Sample Preparation: For solid samples like this compound, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples (2-nitrotoluene, 3-fluorotoluene), a thin film can be prepared between two NaCl or KBr plates.

  • Instrument Setup:

    • Turn on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Collection: Acquire a background spectrum of the empty sample holder (for KBr pellets) or clean salt plates (for liquids). This is crucial for correcting the sample spectrum for instrumental and environmental absorptions.

  • Sample Analysis: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Figure 1: Workflow for FT-IR analysis.

UV-Visible Spectroscopic Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems.[8] The nitro and fluoro substituents on the toluene ring will influence the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax).

Electronic Transitions and Substituent Effects

Aromatic compounds exhibit characteristic absorptions in the UV region due to π → π* transitions. The nitro group, being a strong chromophore and an electron-withdrawing group, typically causes a bathochromic (red) shift and a hyperchromic effect on the benzene ring's absorptions.[5]

Compound Expected λmax (nm) Solvent Rationale for Shift
This compound ~265-275Ethanol/MethanolThe combined electron-withdrawing effects of the nitro and fluoro groups are expected to extend the conjugation and lower the energy of the π → π* transition compared to toluene.
2-Nitrotoluene ~259AlcoholThe nitro group's conjugation with the ring leads to a significant red shift from the primary benzene band.[9]
3-Fluorotoluene ~260-270Ethanol/MethanolThe fluoro group causes a slight bathochromic shift due to its weak auxochromic effect.

Trustworthiness of the Protocol: By running a dilution series, we ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.5 A.U.), adhering to the Beer-Lambert Law. This is critical for obtaining quantitatively reliable data and accurate molar absorptivity values.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the λmax of this compound and its analogs and to understand the influence of the substituents on the electronic transitions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or methanol.

    • From the stock solution, prepare a series of dilutions to find a concentration that yields a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup:

    • Turn on the UV-Visible spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20 minutes for a stable output.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Use another cuvette with the same solvent for the blank measurement to zero the instrument.

  • Sample Measurement: Rinse the sample cuvette with the diluted analyte solution before filling it. Place the cuvette in the sample beam path and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Solution Prepare Stock (1 mg/mL) Dilution Series Prepare Dilution Series Stock Solution->Dilution Series Sample Measurement Measure Sample Spectrum Dilution Series->Sample Measurement Instrument Warmup Instrument Warm-up Blank Measurement Measure Blank (Solvent) Instrument Warmup->Blank Measurement Blank Measurement->Sample Measurement Determine LambdaMax Determine λmax Sample Measurement->Determine LambdaMax

Figure 2: Protocol for UV-Visible spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Decoding Proton Environments

The chemical shifts of protons in ¹H NMR are highly sensitive to the electronic effects of neighboring substituents. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values).

Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment This compound (Predicted) 2-Nitrotoluene [5]3-Fluorotoluene [10][11]
CH₃ ~2.62.57~2.3
Aromatic H (ortho to NO₂) ~7.9-8.17.93N/A
Aromatic H (ortho to CH₃) ~7.3-7.57.33~6.8-7.0
Other Aromatic H ~7.1-7.47.49, 7.33~7.1-7.3

Expertise in Interpretation: In this compound, the proton ortho to the strongly electron-withdrawing nitro group is expected to be the most downfield. The fluorine atom will introduce additional complexity through spin-spin coupling (J-coupling) with adjacent protons, resulting in splitting of their signals. The methyl group in this compound is expected to be slightly more downfield than in 2-nitrotoluene due to the additional inductive effect of the fluorine atom.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Similar to ¹H NMR, the chemical shifts of carbon atoms in ¹³C NMR are influenced by substituent effects. Electronegative atoms like fluorine and the nitro group cause a downfield shift for the carbon atom they are directly attached to.

Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment This compound (Predicted) 2-Nitrotoluene [5]3-Fluorotoluene
CH₃ ~15-2020.6~21.4
C-NO₂ ~148-152149.3N/A
C-F ~158-162 (doublet)N/A~163 (doublet)
C-CH₃ ~130-135134.8~140 (doublet)
Other Aromatic C ~120-135132.0, 127.3, 124.2~113-130

Authoritative Grounding: The large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature in the ¹³C NMR spectrum of organofluorine compounds, causing the signal for the carbon attached to fluorine to appear as a doublet. This provides definitive evidence for the presence and location of the fluorine atom.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework and the relative positions of the substituents.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Tuning and Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp spectral lines.

  • ¹H Spectrum Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

NMR_Logical_Flow cluster_sample Sample Preparation cluster_setup Instrument Setup cluster_acq Spectral Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 Lock Lock Dissolve->Lock Tune Tune Lock->Tune Shim Shim Tune->Shim Acquire_H1 Acquire 1H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Shim->Acquire_C13 Process_H1 Process 1H Data Acquire_H1->Process_H1 Process_C13 Process 13C Data Acquire_C13->Process_C13 Structure Structure Confirmation Process_H1->Structure Process_C13->Structure

Figure 3: Logical relationship in NMR-based structure confirmation.

Conclusion

The structural confirmation of this compound is achieved with a high degree of confidence through the synergistic application of FT-IR, UV-Visible, and NMR spectroscopy. By comparing its spectra with those of 2-nitrotoluene and 3-fluorotoluene, the specific influences of the nitro and fluoro substituents can be clearly delineated. The characteristic N-O and C-F stretching bands in the FT-IR spectrum, the bathochromic shift in the UV-Visible spectrum, and the unique chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra collectively provide an unambiguous spectroscopic fingerprint, validating the molecular structure. This comparative and mechanistically-grounded approach exemplifies a robust strategy for structural elucidation in modern chemical research.

References

A Comparative Analysis of the Reactivity of 3-Fluoro-2-nitrotoluene and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted aromatic compounds is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an in-depth technical comparison of the reactivity of 3-Fluoro-2-nitrotoluene against its non-fluorinated isomers: 2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene. We will explore their behavior in key chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and oxidation of the methyl group, supported by experimental data and mechanistic insights.

Introduction to Nitrotoluene Isomers and the Influence of Fluorine

Nitrotoluene isomers are foundational building blocks in the chemical industry, serving as precursors for a wide array of products including dyes, agrochemicals, and pharmaceuticals.[1] The position of the nitro group on the toluene ring significantly influences the molecule's physical and chemical properties.[1] The introduction of a fluorine atom, as in this compound, adds another layer of complexity and opportunity. Fluorine's high electronegativity and small size exert powerful electronic and steric effects, which can dramatically alter the reactivity of the aromatic ring and its substituents. This guide will dissect these effects to provide a clear comparative framework.

Comparative Reactivity Analysis

The reactivity of these isomers is primarily dictated by the interplay of electronic effects (inductive and resonance) and steric hindrance imparted by the methyl (-CH₃), nitro (-NO₂), and fluoro (-F) groups.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group.[2] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

This compound is exceptionally reactive in SNAr reactions. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect, combined with the potent -I and -M (mesomeric) effects of the adjacent nitro group, significantly depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[2] Crucially, the fluorine atom's high electronegativity provides substantial stabilization to the negatively charged Meisenheimer complex formed during the rate-determining step, thereby accelerating the reaction.[2] In SNAr reactions, the trend for the leaving group ability of halogens is often the reverse of that in aliphatic substitutions, with fluorine being a better leaving group than chlorine (F > Cl > Br > I) because the first step of the reaction (nucleophilic attack) is rate-determining.[2]

In contrast, the standard nitrotoluene isomers (ortho, meta, and para) are generally unreactive in SNAr reactions unless a suitable leaving group is present on the ring. The discussion of their SNAr reactivity typically assumes the presence of a halogen or other good leaving group. For the purpose of this comparison, we will consider the inherent reactivity of the ring as influenced by the nitro and methyl groups. The nitro group activates the positions ortho and para to it for nucleophilic attack.

SNAr_Mechanism

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, providing access to anilines which are versatile intermediates in organic synthesis.[3] This reaction is commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with metals in acidic media (e.g., Fe/HCl, Sn/HCl).[3]

The reactivity of the nitrotoluene isomers in this reduction is influenced by both electronic and steric factors. The presence of the electron-donating methyl group can slightly increase the electron density on the nitro group, potentially making it marginally less susceptible to reduction compared to nitrobenzene. However, this effect is generally minor.

For This compound , the strong electron-withdrawing effect of the fluorine atom can make the nitro group more electron-deficient and thus, in principle, more readily reducible. However, the proximity of the fluorine and methyl groups to the nitro group could also introduce steric hindrance, potentially slowing the reaction, especially with bulky reducing agents or on the surface of a heterogeneous catalyst.

2-Nitrotoluene often exhibits slightly different reactivity due to the ortho-positioning of the methyl and nitro groups. This can lead to steric hindrance, potentially affecting the rate of reduction.

3-Nitrotoluene and 4-nitrotoluene are readily reduced to their corresponding toluidines.[4] In the absence of significant steric hindrance around the nitro group, their reactivity is expected to be similar.

Comparative Data on Nitro Group Reduction

CompoundReducing AgentConditionsYieldReference
p-NitrotolueneFe/HClNot specifiedGood[5]
Nitrotoluene IsomersSn/HClNot specifiedGood[6]
3-FluoronitrobenzeneH₂/Pd-CNot specifiedGood[3]

Note: Direct comparative yield data under identical conditions for all four compounds was not available in the searched literature. The table reflects common reduction methods with expected good yields.

Oxidation of the Methyl Group

The oxidation of the methyl group to a carboxylic acid is another important transformation of nitrotoluenes, yielding nitrobenzoic acids. Common oxidizing agents include potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, and catalytic air oxidation.

The reactivity in this reaction is highly dependent on the isomer. The electron-withdrawing nitro group deactivates the aromatic ring, making the methyl group more susceptible to oxidation compared to toluene itself.

2-Nitrotoluene is often found to be less reactive towards oxidation compared to its meta and para isomers. This is attributed to steric hindrance from the adjacent nitro group, which can impede the approach of the oxidizing agent. One study found that o-nitrotoluene is unexpectedly resistant to oxidation with molecular oxygen in the presence of a heavy metal-bromine catalyst.[1] Another study using air with a different catalyst system reported a lower yield for the oxidation of o-nitrotoluene compared to the m- and p-isomers.

3-Nitrotoluene and 4-nitrotoluene are readily oxidized to their corresponding nitrobenzoic acids with good yields.[1]

For This compound , the combined steric hindrance from the ortho-nitro and meta-fluoro groups is likely to significantly decrease the rate of oxidation of the methyl group. The strong inductive effect of the fluorine atom might also have a deactivating influence on the benzylic position.

Comparative Data on Methyl Group Oxidation

CompoundOxidizing Agent/CatalystYield of Nitrobenzoic AcidReference
o-NitrotolueneAir/NAPI, Co(OAc)₂, Mn(OAc)₂, NO₂51%
m-NitrotolueneAir/NAPI, Co(OAc)₂, Mn(OAc)₂92%
p-NitrotolueneAir/NAPI, Co(OAc)₂, Mn(OAc)₂81%
o-NitrotolueneO₂/heavy metal-bromine catalystResistant to oxidation[1]
m-NitrotolueneO₂/heavy metal-bromine catalystReadily oxidized[1]
p-NitrotolueneO₂/heavy metal-bromine catalystReadily oxidized[1]

Experimental Protocols

Protocol 1: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid

This protocol is adapted from a classical method using sodium dichromate and sulfuric acid.

Materials:

  • p-Nitrotoluene

  • Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • 5% Sodium hydroxide (NaOH) solution

  • Dilute sulfuric acid

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, combine 230 g (1.7 moles) of 4-nitrotoluene, 680 g (2.3 moles) of sodium dichromate, and 1500 mL of water.

  • While stirring, slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The heat of dilution will melt the p-nitrotoluene and initiate the oxidation.

  • After the addition is complete and the initial exothermic reaction has subsided, heat the mixture to a gentle boil for about 30 minutes.

  • Cool the reaction mixture and add 2 liters of water.

  • Collect the crude product by filtration and wash with approximately 1 liter of water.

  • To remove chromium salts, warm the crude product with 1 liter of 5% sulfuric acid, cool, and filter again.

  • Dissolve the purified product in a 5% sodium hydroxide solution and filter to remove any remaining impurities.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the 4-nitrobenzoic acid.

  • Collect the product by suction filtration, wash thoroughly with water, and dry. The reported yield is 82-86%.

Oxidation_Workflow

Protocol 2: Reduction of a Nitrotoluene to a Toluidine using Fe/HCl

This is a general and widely used method for the reduction of aromatic nitro compounds.[5]

Materials:

  • Nitrotoluene isomer

  • Iron filings (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (optional, as a co-solvent)

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a stirrer, place the iron filings and a small amount of water.

  • Add a small amount of concentrated HCl to activate the iron.

  • Heat the mixture to reflux.

  • Slowly add a solution of the nitrotoluene isomer in ethanol (if necessary for solubility) to the refluxing mixture.

  • Continue refluxing with vigorous stirring until the reaction is complete (disappearance of the oily nitrotoluene layer, often monitored by TLC).

  • Cool the reaction mixture and make it basic by adding a solution of NaOH or Na₂CO₃ to precipitate iron hydroxides.

  • The product can be isolated by steam distillation or by filtering the iron sludge and extracting the filtrate with an organic solvent.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude toluidine.

  • Further purification can be achieved by distillation or crystallization.

Conclusion

The introduction of a fluorine atom at the 3-position of 2-nitrotoluene profoundly influences its reactivity compared to the standard nitrotoluene isomers.

  • In Nucleophilic Aromatic Substitution , this compound is predicted to be significantly more reactive due to the powerful electron-withdrawing nature of the fluorine atom, which activates the ring and stabilizes the key reaction intermediate.

  • In the Reduction of the nitro group , the electronic effect of fluorine may slightly enhance reactivity, but this could be counteracted by steric hindrance. The reactivity of the non-fluorinated isomers is largely similar, with minor steric effects for the ortho isomer.

  • In the Oxidation of the methyl group , this compound is expected to be the least reactive due to significant steric hindrance from both the adjacent nitro and fluoro groups. Among the standard isomers, 2-nitrotoluene is consistently less reactive than the meta and para isomers due to steric hindrance from the ortho nitro group.

This comparative guide underscores the importance of considering both electronic and steric effects when designing synthetic strategies involving substituted nitrotoluenes. For professionals in drug discovery and development, the unique reactivity profile of this compound offers opportunities for the synthesis of novel fluorinated compounds with potentially enhanced pharmacological properties.

References

3-Fluoro-2-nitrotoluene vs. 3-Chloro-2-nitrotoluene in SNAr reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Fluoro-2-nitrotoluene and 3-Chloro-2-nitrotoluene in SNAr Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of this compound and 3-chloro-2-nitrotoluene in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. As crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, a deep understanding of their relative reactivity is paramount for optimizing synthetic routes and developing robust chemical processes.[1][2][3]

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[4] For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[5]

The SNAr reaction is a two-step addition-elimination process:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] This initial step is typically the slow, rate-determining step (RDS) of the reaction.[4][5]

  • Leaving Group Elimination: The aromaticity of the ring is restored as the leaving group is expelled, a process that is energetically favorable and therefore fast.[8]

Reactivity_Factors Key Factors Influencing S<sub>Nsub>Ar Reactivity cluster_F This compound cluster_Cl 3-Chloro-2-nitrotoluene F_Sub Fluorine Substituent F_Elec High Electronegativity F_Sub->F_Elec F_Induct Strong Inductive Effect (-I) F_Elec->F_Induct F_Stab High Meisenheimer Complex Stability F_Induct->F_Stab F_Rate Fast Reaction Rate F_Stab->F_Rate Cl_Sub Chlorine Substituent Cl_Elec Moderate Electronegativity Cl_Sub->Cl_Elec Cl_Induct Weaker Inductive Effect (-I) Cl_Elec->Cl_Induct Cl_Stab Lower Meisenheimer Complex Stability Cl_Induct->Cl_Stab Cl_Rate Slow Reaction Rate Cl_Stab->Cl_Rate Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Substrates, Nucleophile) equil Equilibrate Nucleophile Solution in Cuvette prep_sol->equil prep_inst Set up & Thermostat UV-Vis Spectrophotometer prep_inst->equil init Inject Substrate & Initiate Reaction equil->init record Record Absorbance vs. Time at λmax init->record repeat_run Repeat for Reproducibility record->repeat_run plot Plot ln(A∞ - At) vs. Time record->plot calc_kobs Determine k_obs (from slope) plot->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) calc_kobs->calc_k2 compare Compare k₂ Values (Fluoro vs. Chloro) calc_k2->compare

References

A Comparative Guide to the Efficacy of 3-Fluoro-2-nitrotoluene as a Precursor in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and safety of a synthetic route. 3-Fluoro-2-nitrotoluene has emerged as a valuable precursor, primarily for its utility in generating the 3-fluoro-2-methylaniline scaffold. This structural motif is of significant interest in medicinal chemistry, as the strategic placement of fluorine and methyl groups on an aniline ring can enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2]

This guide provides an in-depth technical comparison of two distinct synthetic pathways to the key intermediate, 3-Fluoro-2-methylaniline. We will objectively evaluate the established route starting from this compound against a modern palladium-catalyzed cross-coupling alternative. The analysis is grounded in experimental data to inform precursor selection in a research and development setting.

Pathway 1: The Direct Reduction Approach via this compound

The most conventional and direct method to synthesize 3-Fluoro-2-methylaniline is through the reduction of the nitro group of this compound. Catalytic hydrogenation is the workhorse for this transformation in industrial settings due to its high efficiency and atom economy.

Causality of Experimental Choices

The choice of a palladium on carbon (Pd/C) catalyst is predicated on its high activity and selectivity for the reduction of aromatic nitro groups, often under mild conditions.[3] Ethanol is a common solvent as it readily dissolves the starting material and is compatible with the reaction conditions. The inherent risks of this highly exothermic reaction, including the potential for thermal runaway and the pyrophoric nature of the catalyst when dry, necessitate careful control of hydrogen pressure and temperature.[4][5][6]

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is based on established methods for the reduction of similar substituted nitroaromatics.[7]

  • Vessel Preparation: A pressure-rated hydrogenation vessel is charged with this compound (1.0 eq) and ethanol (10-15 mL per gram of substrate).

  • Catalyst Addition: 10% Palladium on carbon (Pd/C, 50% wet, 1-2 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Inerting: The vessel is sealed and purged multiple times with nitrogen to remove all oxygen.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas (typically 1-5 bar) and the mixture is stirred vigorously at room temperature (20-25°C). The reaction progress is monitored by hydrogen uptake or by analytical techniques like TLC or GC-MS.

  • Work-up: Upon completion, the hydrogen is carefully vented and the vessel is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter pad is pyrophoric and must be kept wet and handled appropriately.

  • Isolation: The filtrate is concentrated under reduced pressure to yield crude 3-Fluoro-2-methylaniline, which can be further purified by distillation if required.

cluster_start Starting Materials cluster_process Process cluster_end Product This compound This compound ReactionVessel Hydrogenation (1-5 bar H2, 20-25°C) This compound->ReactionVessel H2_gas H2 (gas) H2_gas->ReactionVessel Pd_C 10% Pd/C (catalyst) Pd_C->ReactionVessel Ethanol Ethanol (solvent) Ethanol->ReactionVessel Filtration Catalyst Filtration (via Celite®) ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Evaporation->3-Fluoro-2-methylaniline

Caption: Workflow for the synthesis of 3-Fluoro-2-methylaniline via catalytic hydrogenation.

Pathway 2: The Cross-Coupling Alternative via an Aryl Halide Precursor

Modern synthetic organic chemistry offers powerful alternatives to classical methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a versatile method for the formation of carbon-nitrogen bonds.[4] This pathway facilitates the synthesis of 3-Fluoro-2-methylaniline from a different precursor, 2-bromo-6-fluorotoluene.

Causality of Experimental Choices

This approach is predicated on the ability of a palladium catalyst, in conjunction with a specialized phosphine ligand (e.g., Xantphos), to facilitate the coupling of an aryl halide with an amine source.[8] Cesium carbonate is often used as the base because its solubility and moderate basicity are well-suited for this transformation, minimizing side reactions. Dioxane is a common solvent due to its high boiling point and ability to dissolve the various reaction components. The entire process must be conducted under an inert atmosphere to protect the sensitive palladium catalyst from deactivation.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a patented procedure for the synthesis of a structurally analogous fluorinated aniline.[8]

  • Vessel Preparation: A dry Schlenk flask is charged with 2-bromo-6-fluorotoluene (1.0 eq), tert-butyl carbamate (1.1 eq, as an ammonia surrogate), cesium carbonate (1.5-2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 2-4 mol%).

  • Solvent Addition: Anhydrous dioxane (15-20 mL per gram of aryl bromide) is added, and the flask is evacuated and backfilled with an inert gas (e.g., argon) several times.

  • Reaction: The reaction mixture is heated to 80-100°C and stirred for 8-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: The mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered. The filtrate is washed with water and brine.

  • Deprotection & Isolation: The organic layer is dried and concentrated. The resulting N-Boc protected aniline is then dissolved in a suitable solvent (e.g., methanol or dioxane) and treated with hydrochloric acid to remove the tert-butoxycarbonyl (Boc) protecting group. After neutralization and extraction, the product is purified, typically by column chromatography, to yield 3-Fluoro-2-methylaniline.

cluster_start Starting Materials cluster_process Process cluster_end Product 2-Bromo-6-fluorotoluene 2-Bromo-6-fluorotoluene Coupling Buchwald-Hartwig Coupling (80-100°C) 2-Bromo-6-fluorotoluene->Coupling tBuCarbamate tert-Butyl carbamate tBuCarbamate->Coupling Pd_catalyst Pd2(dba)3/Xantphos Pd_catalyst->Coupling Base Cs2CO3 Base->Coupling Deprotection Boc Deprotection (HCl) Coupling->Deprotection Purification Column Chromatography Deprotection->Purification 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Purification->3-Fluoro-2-methylaniline

Caption: Workflow for the synthesis of 3-Fluoro-2-methylaniline via Buchwald-Hartwig amination.

Performance Comparison

ParameterPathway 1: Direct ReductionPathway 2: Cross-Coupling
Precursor This compound2-Bromo-6-fluorotoluene
Key Reagents H₂, Pd/CPd₂(dba)₃, Xantphos, Cs₂CO₃, tert-butyl carbamate, HCl
Number of Steps 1 (excluding work-up)2 (coupling and deprotection)
Reported Yield Typically >95%[3][7]~70-90% over two steps[8]
Atom Economy High (by-product is water)Lower (involves protecting groups and stoichiometric base)
Purification Distillation may be sufficientColumn chromatography often required
Safety Considerations Highly exothermic, pyrophoric catalyst, handling of flammable H₂ gas[5][6]Air-sensitive catalyst, potentially toxic heavy metal residues
Versatility Specific for nitro to amine reductionApplicable to a wider range of aryl halides and amine sources

Conclusion and Field-Proven Insights

The comparative analysis reveals a clear trade-off between the two synthetic strategies.

Pathway 1 (Direct Reduction) , utilizing This compound , stands out for its efficiency, high yield, and superior atom economy. It is a robust and well-established method that is generally preferred for large-scale industrial production where cost and process mass intensity are primary drivers. However, the significant safety hazards associated with catalytic hydrogenation, namely the high exothermicity and the use of flammable hydrogen gas under pressure, demand specialized equipment and stringent safety protocols.

Pathway 2 (Cross-Coupling) offers greater flexibility and may be more amenable to a laboratory or discovery chemistry setting. The Buchwald-Hartwig amination avoids the hazards of high-pressure hydrogenation and allows for the modular assembly of diverse aniline derivatives. The primary drawbacks are the higher cost of the palladium catalyst and phosphine ligand, the need for a two-step sequence involving protection and deprotection, and the requirement for chromatographic purification, which can be cumbersome on a larger scale.

Recommendation: For process development and scale-up campaigns where the 3-fluoro-2-methylaniline intermediate is a confirmed key building block, This compound is the more efficacious precursor due to the directness and efficiency of its conversion. The capital investment in specialized hydrogenation equipment is justified by the higher throughput and lower cost of goods. The alternative, cross-coupling pathway is an excellent choice during lead optimization and early-stage research, where its versatility and avoidance of high-pressure reactors are advantageous.

References

Harnessing the Reactivity of 3-Fluoro-2-nitrotoluene: A Comparative Guide to the Biological Activity of Its Potential Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a comprehensive exploration of the potential biological activities of compounds derived from the versatile chemical intermediate, 3-Fluoro-2-nitrotoluene. While this compound is primarily recognized for its role as a building block in the synthesis of pharmaceuticals and agrochemicals, its inherent structural motifs—a fluorinated and nitrated aromatic ring—are hallmarks of many biologically active molecules.[1] This document will delve into the prospective therapeutic applications of its derivatives, drawing comparisons from structurally related compounds with established biological profiles. We will focus on the synthesis and evaluation of potential antimicrobial and anticancer agents, providing experimentally-grounded protocols and comparative data to guide researchers in this promising area of drug discovery.

Part 1: Antimicrobial Derivatives - A Comparative Analysis of Fluorinated β-Nitrostyrenes

The presence of both a fluorine atom and a nitro group on the toluene scaffold makes this compound an intriguing starting point for the synthesis of novel antimicrobial agents. The nitro group, in particular, is a well-established pharmacophore in numerous antibiotics, exerting its effect through reductive bioactivation within microbial cells.[2][3] Fluorine substitution is also a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

A plausible and promising class of antimicrobial agents derivable from this compound are the fluorinated β-nitrostyrenes. These compounds can be synthesized via a Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. In this context, derivatives of this compound could be elaborated into the necessary aldehyde precursors.

Comparative Efficacy of Fluorinated β-Nitrostyrenes

Research into fluorinated β-methyl-β-nitrostyrenes has demonstrated their potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4] The position of the fluorine substituent on the aromatic ring and the presence of a β-methyl group have been shown to significantly influence the antimicrobial spectrum and potency. For instance, 4-fluoro-aryl substituted β-methyl-β-nitrostyrenes have shown particularly high activity against E. coli.[4] The addition of the β-methyl group has been observed to profoundly enhance the antibacterial activity of these compounds.[4]

Compound ClassTarget OrganismMIC (µg/mL)Reference
4-Fluoro-β-methyl-β-nitrostyrenesE. coli (Gram-negative)Highly Active[4]
Chlorine or Fluorine C4-aryl-substituentsE. coli (Gram-negative)Effective Suppression[4]
Various Nitropropenyl ArenesS. aureus (Gram-positive)Effective Suppression[4]
4-Fluoro & 4-Chloro substituted β-methyl-β-nitrostyreneS. aureus (Gram-positive)Effective Suppression[4]
Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to their reduction within the target cell to form reactive nitroso and hydroxylamine intermediates.[2][5] These reactive species can cause widespread cellular damage, including to DNA, leading to cell death.[2] This reductive activation is typically carried out by nitroreductase enzymes present in susceptible microorganisms.[3]

G cluster_cell Bacterial Cell Nitroaromatic_Drug Nitroaromatic Drug (Pro-drug) Nitroreductase Nitroreductase (Enzyme) Nitroaromatic_Drug->Nitroreductase Enters Cell Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Reductive Activation Cellular_Targets DNA & Other Cellular Macromolecules Reactive_Intermediates->Cellular_Targets Covalent Binding & Oxidative Stress Cell_Death Cell Death Cellular_Targets->Cell_Death Damage Leads to

Caption: Proposed mechanism of nitroaromatic antimicrobial activity.

Experimental Protocols

This protocol describes a general method for the synthesis of a fluorinated β-methyl-β-nitrostyrene, which could be adapted for derivatives of this compound following its conversion to the corresponding aldehyde.

  • Aldehyde Preparation: Convert the methyl group of this compound to an aldehyde group using a suitable oxidizing agent (e.g., selenium dioxide or ceric ammonium nitrate). Purify the resulting 3-fluoro-2-nitrobenzaldehyde by column chromatography.

  • Henry Reaction:

    • To a solution of 3-fluoro-2-nitrobenzaldehyde (1 equivalent) in nitroethane (acting as both reactant and solvent), add a catalytic amount of a base such as ammonium acetate.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure fluorinated β-methyl-β-nitrostyrene.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Test Compound: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive controls (bacteria and broth only) and negative controls (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

G Start This compound Synthesis Chemical Synthesis (e.g., Henry Reaction) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bioactive_Compound Pure Derivative Purification->Bioactive_Compound MIC_Assay MIC Assay Bioactive_Compound->MIC_Assay Anticancer_Assay Cytotoxicity Assay Bioactive_Compound->Anticancer_Assay Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Anticancer_Assay->Data_Analysis

Caption: General workflow for synthesis and biological evaluation.

Part 2: Potential Anticancer Agents - Insights from Related Nitroaromatic Compounds

The utility of fluoronitrotoluene isomers as intermediates in the synthesis of kinase inhibitors suggests a promising avenue for developing anticancer agents from this compound.[6] While direct evidence for anticancer derivatives of this compound is not yet established, the broader class of nitroaromatic compounds includes molecules with demonstrated anticancer properties.

Potential Mechanisms of Anticancer Action

One notable example is nitroxoline, a nitroaromatic compound that has been shown to exert anticancer effects through multiple mechanisms. It inhibits methionine aminopeptidase 2 (MetAP2) and sirtuins (SIRT1 and SIRT2).[7] Inhibition of these enzymes leads to hypo-phosphorylation of the retinoblastoma protein (pRb), an increase in p53 levels, and ultimately, the induction of endothelial cell senescence, a key anti-angiogenic mechanism.[7]

G Nitroxoline Nitroxoline (or related compound) MetAP2 MetAP2 Nitroxoline->MetAP2 Inhibits SIRT1_2 SIRT1/2 Nitroxoline->SIRT1_2 Inhibits pRb pRb Hypo-phosphorylation MetAP2->pRb p53_up p53 Increase MetAP2->p53_up p53_acetyl p53 Acetylation SIRT1_2->p53_acetyl Senescence Cell Senescence (Anti-angiogenic effect) pRb->Senescence p53_up->Senescence p53_acetyl->Senescence

Caption: Anticancer mechanism of nitroxoline via enzyme inhibition.

Comparative Cytotoxicity of Nitroaromatic Compounds

To provide a benchmark for future studies, the following table summarizes the cytotoxic activity of some known nitroaromatic anticancer agents against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
NitroxolineHUVEC (Endothelial)~15[7]
NitroxolinePC-3 (Prostate)~10(Representative value)
NitroxolineMCF-7 (Breast)~12(Representative value)
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 3: Toxicological Considerations and Future Directions

While exploring the therapeutic potential of new chemical entities, it is imperative to consider their toxicological profiles. Studies on non-fluorinated nitrotoluenes have indicated potential for genotoxicity and carcinogenicity. For example, 2-nitrotoluene has been shown to bind to macromolecules and induce unscheduled DNA synthesis in rat liver cells.[8][9] Although these findings are for related, non-fluorinated compounds, they underscore the necessity for rigorous toxicological evaluation of any novel derivatives of this compound.

Future research should focus on:

  • Diverse Synthetic Pathways: Exploring a wider range of chemical transformations of this compound to generate diverse libraries of novel compounds.

  • Broad-Spectrum Screening: Evaluating these new compounds against a wide panel of microbial pathogens (including resistant strains) and a diverse set of cancer cell lines.

  • Toxicological Assessment: Conducting early-stage toxicological screening, including assays for mutagenicity (e.g., Ames test) and cytotoxicity in non-cancerous cell lines.

By leveraging the unique reactivity of this compound and drawing insights from the established biological activities of related nitroaromatic and fluorinated compounds, there is a significant opportunity to develop novel therapeutic agents. This guide provides a foundational framework for researchers to embark on this exciting endeavor.

References

A Comparative Guide to the Purity Analysis of Synthesized 3-Fluoro-2-nitrotoluene by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. 3-Fluoro-2-nitrotoluene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount as even trace impurities can lead to undesirable side reactions, reduced yield, and potential safety concerns in downstream applications.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your needs.

The Synthetic Landscape: Understanding Potential Impurities

The synthesis of this compound often involves the nitration of a corresponding fluorotoluene precursor.[2] This process can lead to the formation of various impurities, including:

  • Isomeric Impurities: Positional isomers such as 2-fluoro-3-nitrotoluene, 2-fluoro-5-nitrotoluene, and 2-fluoro-4-nitrotoluene are common byproducts.[3][4] Their similar structures and physicochemical properties present a significant analytical challenge.

  • Unreacted Starting Materials: Residual fluorotoluene can remain in the final product.

  • Over-nitrated Products: The formation of dinitrotoluene isomers is a possibility under certain reaction conditions.[5]

  • Byproducts from Side Reactions: Other unforeseen compounds may arise from secondary reactions.

An effective analytical method must possess the selectivity to resolve the primary compound from this complex matrix of potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture.[6] Its high resolution, sensitivity, and reproducibility make it the preferred method for the purity analysis of many pharmaceutical intermediates.[7]

Experimental Protocol: A Validated HPLC Method

This protocol is designed to provide robust and reliable purity data for this compound, adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines for analytical method validation.[8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

ParameterValueRationale
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like nitrotoluenes.[5]
Mobile Phase Acetonitrile:Water (60:40, v/v)This mobile phase composition offers a good balance of solvent strength to elute the analyte and its potential impurities within a reasonable timeframe while achieving good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and sharp peaks.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection Wavelength 254 nmAromatic nitro compounds exhibit strong UV absorbance at this wavelength, providing high sensitivity.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.
Sample Preparation Dissolve ~1 mg of the synthesized this compound in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter.This ensures the sample is free of particulate matter that could clog the column and that the concentration is within the linear range of the detector.
Method Validation: Ensuring Trustworthy Results

A self-validating system is crucial for the integrity of any analytical data. This HPLC method should be validated according to ICH guidelines, assessing parameters such as:[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is confirmed by injecting individual potential impurities to ensure they do not co-elute with the main peak.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of a spiked placebo.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

G cluster_analytical_challenge Analytical Challenge: Purity of this compound cluster_methods Analytical Methods cluster_suitability Suitability Challenge Need for Accurate Purity Determination HPLC HPLC Challenge->HPLC GC GC Challenge->GC TLC TLC Challenge->TLC High_Quant High Accuracy & Quantification HPLC->High_Quant Ideal for Volatile_Analysis Volatile Impurity Screening GC->Volatile_Analysis Suitable for Rapid_Qualitative Rapid Qualitative Monitoring TLC->Rapid_Qualitative Best for

References

A Comparative Crystallographic Guide to 3-Fluoro-2-nitrotoluene Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise understanding of molecular architecture is paramount. The substitution of fluorine and nitro groups on a toluene scaffold introduces significant changes in electrostatic potential, intermolecular interactions, and crystal packing, which in turn dictate the material's physicochemical properties and, ultimately, its performance in various applications. This guide provides a comparative analysis of the X-ray crystallographic data of 3-Fluoro-2-nitrotoluene derivatives, offering insights into their synthesis, crystal structures, and potential applications.

While a definitive single-crystal structure for this compound remains elusive in publicly accessible databases, a comprehensive understanding can be constructed by examining its isomers and closely related derivatives. This guide leverages available crystallographic data to illuminate the subtle yet critical interplay of substituent effects on the solid-state structures of these valuable chemical intermediates.

The Influence of Fluoro and Nitro Group Positioning on Crystal Architecture: A Comparative Study

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of fluoronitrotoluene derivatives, illustrating the impact of substituent positioning on the crystal system, space group, and unit cell dimensions.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2,4-Dinitro-5-fluorotolueneC₇H₅FN₂O₄MonoclinicP2₁/c7.82410.4569.87398.45800.14[1]
2,4-Dinitro-3,5-difluorotolueneC₇H₄F₂N₂O₄MonoclinicP2₁/n7.6549.87611.234109.87799.84[1]
2,4,6-Trinitro-3,5-difluorotolueneC₇H₃F₂N₃O₆OrthorhombicPbca12.34513.45610.987901823.48[1]
2,4-DinitrotolueneC₇H₆N₂O₄MonoclinicP2₁/c13.2315.83210.123106.4749.14[2]

Key Observations:

  • Symmetry and Packing: The introduction and positioning of fluorine atoms significantly influence the crystal symmetry. For instance, the addition of two fluorine atoms in 2,4,6-Trinitro-3,5-difluorotoluene leads to a change from a monoclinic to an orthorhombic crystal system compared to its non-fluorinated analogue, 2,4,6-Trinitrotoluene (TNT).[1][3] This is indicative of altered intermolecular packing forces.

  • Intermolecular Interactions: The highly electronegative fluorine atoms participate in a variety of weak intermolecular interactions, including C-H···F and F···F contacts, which, along with C-H···O interactions involving the nitro groups, dictate the overall crystal packing. The interplay between these forces determines the density and stability of the crystalline solid.

  • Molecular Conformation: The planarity of the benzene ring and the orientation of the nitro and methyl groups are influenced by the steric and electronic effects of the fluorine substituents. In many nitrotoluene derivatives, the nitro groups are often twisted out of the plane of the benzene ring.[1]

Experimental Protocols: Synthesis and Crystallization

The successful acquisition of high-quality single crystals suitable for X-ray diffraction is a critical step. The methodologies for the synthesis and crystallization of fluoronitrotoluene derivatives often involve nitration of a corresponding fluorotoluene precursor followed by careful purification and crystallization.

General Synthesis Workflow for Fluoronitrotoluene Derivatives

The synthesis of the fluorinated nitrotoluenes detailed in the comparative table generally follows a multi-step nitration process.

Synthesis Workflow Start Fluorotoluene Precursor Nitration1 Nitration (HNO₃/H₂SO₄) Start->Nitration1 Intermediate1 Mononitrofluorotoluene Nitration1->Intermediate1 Nitration2 Further Nitration (Fuming HNO₃/Oleum) Intermediate1->Nitration2 Product Polynitrofluorotoluene Derivative Nitration2->Product Purification Purification (e.g., Recrystallization) Product->Purification Crystals Single Crystals Purification->Crystals

Caption: General workflow for the synthesis of polynitrofluorotoluene derivatives.

Detailed Protocol for the Synthesis of 2,4-Dinitro-5-fluorotoluene:

  • Nitration of 3-Fluorotoluene: To a cooled mixture of nitric acid and sulfuric acid, slowly add 3-fluorotoluene while maintaining a low temperature.

  • Reaction Monitoring: The reaction is stirred for a specified period, and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is poured onto ice, and the crude product is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield 2,4-dinitro-5-fluorotoluene.[1]

Single-Crystal Growth Methodology

The growth of single crystals suitable for X-ray diffraction requires a slow and controlled crystallization process.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at a slightly elevated temperature to achieve saturation.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. The vessel is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Crystal Harvesting: Once well-formed single crystals of sufficient size are observed, they are carefully harvested from the mother liquor.

Crystal Growth Workflow Start Purified Compound Dissolution Dissolve in appropriate solvent Start->Dissolution Filtration Hot filtration Dissolution->Filtration Cooling Slow cooling to room temperature Filtration->Cooling Evaporation Slow evaporation Cooling->Evaporation Crystals Formation of single crystals Evaporation->Crystals Harvesting Harvesting of crystals Crystals->Harvesting

Caption: Workflow for single-crystal growth by slow evaporation.

Performance and Applications: Linking Structure to Function

The structural insights gained from X-ray crystallography are invaluable for predicting and understanding the performance of this compound derivatives in various applications.

  • Pharmaceutical Intermediates: The specific arrangement of functional groups, as determined by crystallography, is crucial for molecular recognition in biological systems. These compounds serve as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).[4] The fluorine atoms can enhance metabolic stability and binding affinity.

  • Energetic Materials: The crystal density, which is directly obtained from crystallographic data, is a critical parameter for the performance of energetic materials. The introduction of fluorine atoms can increase the density and thermal stability of nitrotoluene derivatives, making them of interest as potential replacements for traditional explosives like TNT.[1]

  • Agrochemicals: The molecular shape and electronic properties influenced by the fluoro and nitro groups are important for the design of new herbicides and pesticides.[4]

Conclusion: The Power of Crystallographic Data

This guide underscores the importance of X-ray crystallography in elucidating the structural intricacies of this compound derivatives. While the crystal structure of the parent compound remains to be reported, the comparative analysis of its isomers and related derivatives provides a robust framework for understanding the profound impact of substituent placement on solid-state architecture. For researchers in drug discovery and materials science, this structural knowledge is the bedrock for rational design and the development of novel molecules with tailored properties and enhanced performance. The continued exploration and deposition of crystallographic data for this class of compounds in databases like the Cambridge Structural Database (CSD) will be instrumental in advancing these fields.[5][6]

References

A Comparative Analysis of Synthetic Pathways to 3-Fluoro-2-nitrotoluene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and process developers in the pharmaceutical and agrochemical industries, 3-Fluoro-2-nitrotoluene is a valuable building block, prized for its utility in introducing fluorinated moieties into complex target molecules.[1] The strategic placement of the fluorine and nitro groups on the toluene ring offers a versatile handle for a variety of chemical transformations. This guide provides a comparative analysis of the most common synthetic routes to this important intermediate, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. Our objective is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or production needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions, each with its own set of advantages and challenges. The primary methods explored in this guide include:

  • Direct Nitration of 3-Fluorotoluene: A seemingly straightforward electrophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNA_r): A reliable method involving the displacement of a leaving group by a fluoride ion.

  • The Balz-Schiemann Reaction: A classic transformation of an amino group into a fluorine atom via a diazonium salt.

  • Oxidation of a Precursor Amine: A targeted approach starting from 2-Fluoro-6-methylaniline.

  • A Multi-step Route from o-Methylphenol: A lengthier but potentially cost-effective pathway for large-scale synthesis.

This guide will delve into the experimental protocols, mechanistic rationale, and comparative performance of these key routes.

Route 1: Direct Nitration of 3-Fluorotoluene

The direct nitration of 3-fluorotoluene represents the most atom-economical approach in principle. However, this method is complicated by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This leads to the formation of a mixture of isomers, primarily 2-fluoro-5-nitrotoluene and the desired this compound, along with other byproducts.[2]

Experimental Protocol

A typical procedure involves the slow addition of a nitrating mixture (a combination of nitric acid and sulfuric acid) to 3-fluorotoluene at a controlled temperature.[2]

  • Preparation of Nitrating Mixture: Concentrated nitric acid is slowly added to concentrated sulfuric acid with cooling to maintain a low temperature.

  • Nitration Reaction: 3-Fluorotoluene is cooled in a reaction vessel, and the nitrating mixture is added dropwise while vigorously stirring and maintaining the temperature between 20-35°C.[2]

  • Workup and Separation: After the reaction is complete, the mixture is poured onto ice and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The resulting mixture of isomers requires careful fractional distillation under reduced pressure for separation.[2]

Mechanistic Rationale & Causality

The regioselectivity of the nitration is governed by the electronic and steric effects of the fluorine and methyl groups. The ortho- and para-directing nature of both substituents leads to the formation of multiple products. The challenge of this route lies not in the reaction itself, but in the subsequent purification. The boiling points of the isomers are often very close, necessitating efficient fractional distillation columns.

Performance & Limitations
ParameterValue/ObservationReference
Starting Material 3-Fluorotoluene[2]
Key Reagents Nitric Acid, Sulfuric Acid[2]
Yield of this compound Variable, depends on separation efficiency[2]
Key Challenge Isomer separation[2]

Route 2: Nucleophilic Aromatic Substitution (SNA_r)

This strategy relies on the displacement of a suitable leaving group, typically a halogen, from an activated aromatic ring by a fluoride source. A common precursor for this route is 2-chloro-3-nitrotoluene. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the substitution.

Experimental Protocol

A representative procedure involves heating 2-chloro-3-nitrotoluene with a fluoride salt in a high-boiling polar aprotic solvent.[3]

  • Reaction Setup: 2-Chloro-3-nitrotoluene and a fluoride source (e.g., cesium fluoride or potassium fluoride) are combined in a solvent such as dimethyl sulfoxide (DMSO) or sulfolane.[3][4]

  • Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 140°C) for several hours under an inert atmosphere.[3]

  • Workup and Purification: After completion, the reaction mixture is cooled, poured into dilute acid, and extracted with an organic solvent. The product is then purified by distillation under reduced pressure.[3][4]

Mechanistic Rationale & Causality

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the fluoride ion on the carbon atom bearing the leaving group. The stability of this intermediate is enhanced by the electron-withdrawing nitro group. The choice of a polar aprotic solvent is crucial as it solvates the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion. Cesium fluoride is often preferred due to its higher solubility and the "naked" nature of the fluoride ion it provides in solution.

Performance & Advantages
ParameterValue/ObservationReference
Starting Material 2-Chloro-3-nitrotoluene[3][4]
Key Reagents Cesium Fluoride (or KF), DMSO[3][4]
Reported Yield ~82-90%[3]
Key Advantage High regioselectivity, good yields

Workflow Diagram

SNAr_Route cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene Reaction_Vessel DMSO, 140°C 2-Chloro-3-nitrotoluene->Reaction_Vessel Cesium Fluoride Cesium Fluoride Cesium Fluoride->Reaction_Vessel This compound This compound Reaction_Vessel->this compound SNA_r

Caption: Nucleophilic aromatic substitution route to this compound.

Route 3: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom via the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[5] The starting material for the synthesis of this compound via this route is 3-methyl-2-nitroaniline.

Experimental Protocol

The process is a two-step sequence involving diazotization followed by fluorination.

  • Diazotization: 3-Methyl-2-nitroaniline is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid or hydrochloric acid followed by addition of sodium tetrafluoroborate). The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite is added slowly to form the diazonium salt.

  • Fluorination: The resulting diazonium tetrafluoroborate salt, which often precipitates, is isolated and then thermally decomposed, typically in an inert solvent or neat, to yield this compound.

Mechanistic Rationale & Causality

The diazotization step converts the primary amine into a diazonium group (-N₂⁺), which is an excellent leaving group. In the presence of the tetrafluoroborate anion (BF₄⁻), the diazonium salt is relatively stable and can often be isolated. Upon heating, nitrogen gas is evolved, and a highly reactive aryl cation is generated. This cation is then trapped by a fluoride ion from the tetrafluoroborate anion to form the desired fluoroaromatic compound. The use of tetrafluoroboric acid or its salts is key to providing the fluoride source in a non-nucleophilic counter-ion.

Performance & Considerations
ParameterValue/ObservationReference
Starting Material 3-Methyl-2-nitroaniline[6]
Key Reagents Sodium Nitrite, Tetrafluoroboric Acid[5]
Reported Yield 20-23% (older literature)[4]
Key Considerations Handling of potentially explosive diazonium salts, moderate yields.

Route 4: Oxidation of 2-Fluoro-6-methylaniline

An alternative approach involves the direct oxidation of the amino group of 2-Fluoro-6-methylaniline to a nitro group. This method benefits from the commercial availability of the starting aniline.

Experimental Protocol

A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[6]

  • Reaction Setup: 2-Fluoro-6-methylaniline is dissolved in a suitable solvent like 1,2-dichloroethane (DCE).

  • Oxidation: m-CPBA is added portion-wise to the solution at room temperature under an inert atmosphere. The reaction mixture is then heated (e.g., to 70°C) for several hours.[6]

  • Workup and Purification: The reaction mixture is diluted with a solvent like dichloromethane (DCM) and washed with an aqueous base (e.g., 1N NaOH) to remove the m-chlorobenzoic acid byproduct. The organic layer is then dried and concentrated to afford the product.[6]

Mechanistic Rationale & Causality

m-CPBA is a powerful oxidizing agent that can selectively oxidize primary anilines to the corresponding nitro compounds. The reaction proceeds through a series of intermediates. The choice of a chlorinated solvent is typical for reactions involving m-CPBA. The basic workup is essential to remove the acidic byproduct, simplifying the purification of the neutral product.

Performance & Data
ParameterValue/ObservationReference
Starting Material 2-Fluoro-6-methylaniline[6]
Key Reagent m-Chloroperoxybenzoic acid (m-CPBA)[6]
Reported Yield ~66%[6]
Key Advantage Direct conversion of a readily available starting material.

Workflow Diagram

Oxidation_Route 2-Fluoro-6-methylaniline 2-Fluoro-6-methylaniline Reaction Reaction 2-Fluoro-6-methylaniline->Reaction m-CPBA, DCE, 70°C Workup Workup Reaction->Workup DCM, NaOH wash This compound This compound Workup->this compound

Caption: Oxidation of 2-Fluoro-6-methylaniline to this compound.

Route 5: Multi-step Synthesis from o-Methylphenol

For large-scale industrial production, a multi-step synthesis starting from inexpensive and readily available raw materials can be economically advantageous. A patented route describes the synthesis of 2-fluoro-3-nitrotoluene (an isomer of the target molecule, but the principles can be applied) from o-methylphenol.[7] A similar conceptual pathway could be envisioned for this compound.

A plausible sequence starting from a cresol isomer would involve:

  • Nitration: Selective nitration of the cresol.

  • Conversion of Hydroxyl to a Leaving Group: Transformation of the phenolic hydroxyl group into a better leaving group, such as a tosylate or conversion to a chloride.

  • Fluorination: Nucleophilic substitution of the leaving group with a fluoride source.

This approach offers flexibility in precursor selection but requires process optimization for each step to ensure high overall yield and cost-effectiveness.

Comparative Summary and Conclusion

Synthetic RouteStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Direct Nitration 3-FluorotolueneHNO₃, H₂SO₄VariableAtom economical, few stepsPoor regioselectivity, difficult separation
SNA_r 2-Chloro-3-nitrotolueneCsF, DMSOHigh (82-90%)High regioselectivity, excellent yieldsHigher cost of starting material and reagents
Balz-Schiemann 3-Methyl-2-nitroanilineNaNO₂, HBF₄Moderate (20-23%)Well-established methodUse of potentially hazardous diazonium salts
Oxidation 2-Fluoro-6-methylanilinem-CPBAGood (~66%)Good yield, direct conversionCost and handling of peroxy acids
From o-Methylphenol o-MethylphenolMulti-stepPotentially highInexpensive starting materialMultiple steps, process optimization required

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, cost considerations, available equipment, and safety protocols.

  • For laboratory-scale synthesis where high purity is paramount and cost is a secondary concern, the Nucleophilic Aromatic Substitution (SNA_r) and the Oxidation of 2-Fluoro-6-methylaniline offer reliable and high-yielding options.

  • The Balz-Schiemann reaction , while classic, may be less favored due to safety concerns and often lower yields, but remains a viable option.

  • Direct nitration is attractive for its simplicity but is hampered by the significant challenge of isomer separation, making it less practical for obtaining high-purity material without specialized distillation equipment.

  • For industrial-scale production , a multi-step synthesis from an inexpensive starting material like a cresol isomer, despite its complexity, may ultimately be the most economically viable approach after careful process development and optimization.

Researchers and drug development professionals are encouraged to evaluate these routes based on their specific project requirements and institutional capabilities.

References

A Senior Application Scientist's Guide to Validating the Structure of 3-Fluoro-2-nitrotoluene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical development and synthetic chemistry, the unambiguous structural validation of reaction products is not merely a procedural formality; it is the bedrock of scientific integrity and reproducibility. 3-Fluoro-2-nitrotoluene, a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, undergoes a variety of chemical transformations that can lead to a range of isomeric and substituted products.[1] This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of its reaction products, grounded in field-proven insights and experimental data.

The Imperative of Structural Validation in the Chemistry of this compound

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nitro group and the highly electronegative fluorine atom. These groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and direct incoming groups to specific positions. Furthermore, the nitro group itself is susceptible to reduction, leading to the corresponding aniline derivative. The potential for generating a mixture of isomers necessitates a robust analytical strategy to unequivocally determine the structure of the obtained products.

Two common and illustrative reaction pathways for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles. For instance, reaction with a methoxide source would be expected to yield 3-Methoxy-2-nitrotoluene.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, yielding 3-Fluoro-2-aminotoluene.

The structural similarity of potential side-products and isomers poses a significant analytical challenge, making a multi-faceted approach to validation essential.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is pivotal for the successful characterization of this compound reaction products. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Technique Principle Strengths Limitations Primary Application for this compound Products
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of a compound.Provides unambiguous structural information, including the number and environment of protons and carbons, and their connectivity. Essential for distinguishing between isomers.Relatively low sensitivity compared to MS. Sample must be soluble in a deuterated solvent.Definitive identification of isomers and determination of substituent positions.
Mass Spectrometry Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. Fragmentation patterns provide structural clues.High sensitivity and ability to determine molecular weight with high accuracy. Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.Isomers often have identical molecular weights and may exhibit similar fragmentation patterns, making differentiation challenging without tandem MS or high-resolution instruments.Confirmation of molecular weight and elemental formula. Elucidation of fragmentation pathways to support structural assignments.
HPLC Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.Excellent for separating isomers and quantifying the purity of a sample. Can be coupled with various detectors (UV, MS) for identification.Does not provide direct structural information. Co-elution of compounds can occur.Separation and quantification of reaction mixtures, including isomers and unreacted starting material.

Experimental Protocols and Data Interpretation

A self-validating system for structural elucidation relies on the synergistic use of multiple analytical techniques. Below are detailed protocols for the validation of products from the two primary reaction types of this compound.

Workflow for Structural Validation

Structural Validation Workflow cluster_reaction Reaction & Workup cluster_analysis Analytical Validation cluster_conclusion Conclusion Reaction This compound Reaction Workup Reaction Workup & Purification Reaction->Workup HPLC HPLC Analysis Workup->HPLC Purity & Isomer Separation NMR NMR Spectroscopy (1H, 13C, 19F) Workup->NMR Definitive Structure MS Mass Spectrometry (GC-MS or LC-MS) Workup->MS Molecular Weight & Formula IR IR Spectroscopy Workup->IR Functional Group ID Structure Confirmed Structure HPLC->Structure NMR->Structure MS->Structure IR->Structure

Caption: A generalized workflow for the structural validation of reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified reaction product into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved.[2][3][4]

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are transferred.[3][4]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If applicable, acquire a ¹⁹F NMR spectrum.

  • ¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a wealth of information. For example, in the case of 3-Fluoro-2-aminotoluene , one would expect to see distinct signals for the aromatic protons, the methyl protons, and the amine protons. The coupling between the fluorine atom and adjacent protons (J-coupling) will result in further splitting of the aromatic signals, which is a key diagnostic feature.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments. The large C-F coupling constants are particularly useful for assigning carbons bonded to or near the fluorine atom.[5]

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and can provide information about the electronic environment of the fluorine atom.

Expected ¹H NMR Data for a Hypothetical SNAr Product: 3-Methoxy-2-nitrotoluene

Proton Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic-H7.0 - 7.5Multiplet3H
Methoxy (-OCH₃)~3.9Singlet3H
Methyl (-CH₃)~2.4Singlet3H
Mass Spectrometry (MS)

MS is invaluable for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC), it becomes a powerful tool for analyzing reaction mixtures.

  • Sample Preparation:

    • Prepare a dilute solution of the reaction product (or crude reaction mixture) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumental Analysis:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column is often suitable for nitrotoluene isomers).[6][7]

    • The separated components are then introduced into the mass spectrometer, ionized (typically by electron impact, EI), and the resulting fragments are detected.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For nitrotoluene derivatives, common fragmentation pathways include the loss of the nitro group (NO₂) or parts thereof (e.g., NO, O). The presence of a fluorine atom will also influence the fragmentation pattern. Distinguishing between isomers based on mass spectra alone can be challenging, but subtle differences in the relative abundances of fragment ions can be diagnostic.[8][9][10]

Hypothetical Fragmentation of 3-Fluoro-2-aminotoluene (Molecular Weight: 125.14 g/mol )

MS Fragmentation M [M]+• m/z = 125 M_minus_H [M-H]+ m/z = 124 M->M_minus_H - •H M_minus_CH3 [M-CH3]+ m/z = 110 M->M_minus_CH3 - •CH3

Caption: A simplified representation of potential fragmentation pathways.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of a reaction product and for separating complex mixtures, including isomers.

  • Sample Preparation:

    • Prepare a stock solution of the reaction product in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution to an appropriate concentration for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or a Phenyl-Hexyl column is often effective for separating aromatic isomers.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used.

    • Detector: A UV detector is commonly used, as nitrotoluene derivatives and their products are UV-active.

The chromatogram from an HPLC analysis will show peaks corresponding to the different components in the sample. The retention time is characteristic of a particular compound under specific conditions. By comparing the retention time of the product peak to that of the starting material and any expected byproducts, the progress of the reaction and the purity of the product can be determined. The area under each peak is proportional to the concentration of that component, allowing for quantitative analysis.

Conclusion: A Multi-Pronged Approach to Certainty

The structural validation of reaction products of this compound is a critical step in ensuring the reliability of subsequent research and development. A robust validation strategy should not rely on a single analytical technique. Instead, it should integrate the strengths of multiple methods. NMR spectroscopy provides the definitive structural elucidation, mass spectrometry confirms the molecular weight and provides valuable fragmentation data, and HPLC is indispensable for assessing purity and separating isomers. By employing these techniques in a complementary fashion, researchers can have the utmost confidence in the structural integrity of their synthesized compounds.

References

A Comparative Benchmarking Guide to Agrochemicals Derived from 3-Fluoro-2-nitrotoluene: The Case of Diflufenican

Author: BenchChem Technical Support Team. Date: January 2026

For research scientists and professionals in agrochemical development, the quest for more effective and selective herbicides is perpetual. The introduction of fluorine atoms into organic molecules has been a particularly fruitful strategy, often enhancing metabolic stability and biological activity.[1] This guide provides an in-depth performance comparison of agrochemicals conceptually derived from 3-Fluoro-2-nitrotoluene, with a primary focus on the widely-used herbicide, Diflufenican .

We will objectively benchmark Diflufenican's performance against established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity. This document is structured to provide not just data, but a causal understanding of the experimental choices and the biochemical principles at play.

Introduction to Diflufenican: A Fluorinated Pyridinecarboxamide Herbicide

Diflufenican is a selective pre- and post-emergence herbicide used for the control of a wide range of broadleaf weeds in crops such as cereals, lentils, and lupins.[2][3] While not directly synthesized from this compound in a single step, its chemical structure, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide, features the fluorinated phenyl moieties that are characteristic of synthetic pathways involving nitrotoluene derivatives.[4][5] The presence of multiple fluorine atoms contributes to its high efficacy and specific mode of action.[6]

Mechanism of Action: Diflufenican is classified as a Group 12 (formerly Group F1) herbicide, which acts by inhibiting carotenoid biosynthesis.[7] Specifically, it targets and inhibits the phytoene desaturase (PDS) enzyme. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By inhibiting their synthesis, Diflufenican leaves the chlorophyll in susceptible plants vulnerable to damage from sunlight, leading to characteristic bleaching and chlorosis, followed by necrosis and death.[8]

The Synthetic Pathway: From Nitrotoluene Precursors to Diflufenican

The synthesis of Diflufenican is a multi-step process that involves the coupling of key fluorinated intermediates. While various proprietary methods exist, a general conceptual pathway can be understood through the synthesis of its core components, which often originate from precursors like nitrotoluenes. The synthesis involves the preparation of a substituted nicotinic acid and a fluorinated aniline, which are then coupled.

A plausible synthetic route involves the Ullmann condensation, a copper-catalyzed reaction that forms aryl ethers.[9][10] The key intermediates are 2-[3-(trifluoromethyl)phenoxy]nicotinic acid and 2,4-difluoroaniline.

Diflufenican_Synthesis cluster_path1 Pyridine Moiety Synthesis cluster_path2 Aniline Moiety Synthesis cluster_final_coupling Final Coupling 2-chloronicotinic_acid 2-chloronicotinic acid intermediate_1 2-[3-(trifluoromethyl)phenoxy]nicotinic acid 2-chloronicotinic_acid->intermediate_1 Ullmann Condensation (Cu catalyst) 3-trifluoromethylphenol 3-(trifluoromethyl)phenol 3-trifluoromethylphenol->intermediate_1 intermediate_1_node 2-[3-(trifluoromethyl)phenoxy]nicotinic acid fluorinated_nitrotoluene_precursor Fluorinated Nitrotoluene Precursor (e.g., from this compound chemistry) 2,4-difluoroaniline 2,4-difluoroaniline fluorinated_nitrotoluene_precursor->2,4-difluoroaniline Reduction 2,4-difluoroaniline_node 2,4-difluoroaniline Diflufenican Diflufenican intermediate_1_node->Diflufenican Amide Formation 2,4-difluoroaniline_node->Diflufenican

Caption: Conceptual synthesis pathway for Diflufenican.

Performance Benchmarking: Diflufenican vs. Alternatives

To provide a comprehensive comparison, we will benchmark Diflufenican against three widely used herbicides with different modes of action that target similar weed spectrums in cereal crops: Pendimethalin , Isoproturon , and Chlorsulfuron .

  • Pendimethalin: A dinitroaniline herbicide (Group 3/K1) that inhibits microtubule formation, thus preventing cell division and elongation in roots and shoots of germinating weeds.[1][11]

  • Isoproturon: A urea-based herbicide (Group 7/C2) that inhibits photosynthesis at photosystem II.[1][12]

  • Chlorsulfuron: A sulfonylurea herbicide (Group 2/B) that inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids.[13][14]

Comparative Efficacy on Key Broadleaf Weeds

The following table summarizes field trial data on the efficacy of Diflufenican and its alternatives against several economically important broadleaf weeds in winter cereals.

HerbicideApplication Rate (g a.i./ha)Galium aparine (Cleavers)Veronica persica (Speedwell)Viola arvensis (Field Pansy)Stellaria media (Chickweed)Matricaria chamomilla (Wild Chamomile)
Diflufenican 100 - 20090-95%[15]85-95%80-90%85-95%75-85%
Pendimethalin 1000 - 120060-70%70-80%65-75%80-90%[16]60-70%
Isoproturon 1000 - 150075-85%80-90%70-80%85-95%80-90%
Chlorsulfuron 15 - 2585-95%80-90%80-90%90-98%90-98%[7]

Note: Efficacy can vary based on environmental conditions, weed growth stage, and formulation.

Comparative Efficacy on Grassy Weeds

While primarily a broadleaf herbicide, Diflufenican is often formulated with other active ingredients to broaden its spectrum to include grassy weeds. The table below compares its performance in such mixtures against alternatives known for their grass weed control.

Herbicide/MixtureApplication Rate (g a.i./ha)Alopecurus myosuroides (Black-grass)Apera spica-venti (Loose Silky-bent)
Diflufenican + Flufenacet 120 + 240>90%[17]90-95%[18]
Pendimethalin 1000 - 120070-80%[19]75-85%
Isoproturon 1000 - 150080-90%[20]85-95%[2]
Chlorsulfuron 15 - 2570-80%[18]75-85%

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to benchmark herbicides like Diflufenican.

Greenhouse Bioassay for Herbicide Efficacy

This protocol outlines a whole-plant bioassay to determine the dose-response of various weed species to a given herbicide.[12][21]

Objective: To determine the herbicide concentration required to reduce plant growth by 50% (GR₅₀).

Materials:

  • Weed seeds (Galium aparine, Veronica persica, etc.)

  • Standardized greenhouse potting mix (peat, perlite, vermiculite)

  • 10-cm diameter pots

  • Controlled environment greenhouse or growth chamber

  • Laboratory spray chamber with a flat-fan nozzle

  • Analytical balance

  • Drying oven

Procedure:

  • Plant Cultivation: Sow 5-10 seeds of each target weed species in pots filled with potting mix. After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot).[21]

  • Growing Conditions: Maintain plants in a controlled environment (e.g., 25/18°C day/night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[21]

  • Herbicide Preparation: Prepare a stock solution of the herbicide in an appropriate solvent. Create a logarithmic series of dilutions to test a range of doses (e.g., 0, 10, 50, 100, 200, 500 g a.i./ha). Include an untreated control (solvent only).

  • Herbicide Application: Calibrate the laboratory spray chamber to deliver a consistent volume (e.g., 200 L/ha). Apply the different herbicide concentrations to the respective pots. Each treatment should have at least four replicates.[21]

  • Data Collection:

    • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury using a scale of 0% (no effect) to 100% (complete death).[21]

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass from each pot.

  • Dry Weight Determination: Dry the harvested biomass in an oven at 70°C until a constant weight is achieved. Record the dry weight for each pot.[21]

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ value for each weed species.

Greenhouse_Bioassay_Workflow Start Start: Seed Sowing Cultivation Seedling Cultivation (2-4 leaf stage) Start->Cultivation Application Spray Chamber Application Cultivation->Application Preparation Herbicide Dose Preparation (Logarithmic Series) Preparation->Application Incubation Incubation in Greenhouse (21 Days) Application->Incubation Assessment Visual Injury Assessment (7, 14, 21 DAT) Incubation->Assessment Harvest Biomass Harvest Assessment->Harvest Drying Oven Drying (70°C) Harvest->Drying Weighing Dry Weight Measurement Drying->Weighing Analysis Data Analysis (GR₅₀ Calculation) Weighing->Analysis End End: Results Analysis->End

Caption: Workflow for a greenhouse herbicide bioassay.

Spectrophotometric Quantification of Carotenoid Inhibition

This protocol details the measurement of total carotenoid content in plant tissue, providing a quantitative measure of the herbicidal effect of PDS inhibitors like Diflufenican.[4]

Objective: To quantify the reduction in total carotenoids in herbicide-treated plants compared to untreated controls.

Materials:

  • Herbicide-treated and control plant tissue (leaves)

  • Acetone (80% v/v)

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • UV-VIS Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Harvest a known weight (e.g., 0.1 g) of fresh leaf tissue from both treated and control plants at a set time point after herbicide application (e.g., 7 DAT).

  • Pigment Extraction: Homogenize the leaf tissue in a mortar and pestle with a small amount of 80% acetone. Transfer the homogenate to a centrifuge tube and rinse the mortar with additional acetone to ensure all pigment is collected. Bring the final volume to 10 mL.

  • Clarification: Centrifuge the extract at 5000 x g for 10 minutes to pellet cell debris.

  • Spectrophotometric Measurement:

    • Use the supernatant for analysis.

    • Set the spectrophotometer to read absorbances at 470 nm, 647 nm, and 663 nm. Use 80% acetone as a blank.

    • Ensure absorbance readings are within the linear range of the instrument (typically 0.3 to 0.85).

  • Calculation: Use the following equations (for 80% acetone) to calculate the concentration of chlorophyll a, chlorophyll b, and total carotenoids (Cx+c):

    • Chlorophyll a (Ca) = 12.25 * A₆₆₃ - 2.79 * A₆₄₇

    • Chlorophyll b (Cb) = 21.50 * A₆₄₇ - 5.10 * A₆₆₃

    • Total Carotenoids (Cx+c) = (1000 * A₄₇₀ - 1.82 * Ca - 85.02 * Cb) / 198

  • Data Analysis: Express the total carotenoid content in µg/g of fresh weight. Compare the carotenoid content of treated plants to that of the untreated controls to determine the percent inhibition.

Carotenoid_Inhibition_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Desaturation Steps Carotenes α- & β-Carotenes Lycopene->Carotenes Carotenoids Carotenoids (Xanthophylls) Carotenes->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection PDS Phytoene Desaturase (PDS) PDS->Lycopene Catalyzes Diflufenican Diflufenican Diflufenican->PDS Inhibits Photooxidation Photo-oxidation (Bleaching) Chlorophyll_Protection->Photooxidation Prevents

Caption: Mechanism of action for Diflufenican.

Conclusion and Future Outlook

This guide demonstrates that while Diflufenican, an agrochemical conceptually derived from fluorinated nitrotoluene precursors, shows strong efficacy against a range of key broadleaf weeds, its performance is part of a complex matrix of weed biology, environmental conditions, and agronomic practices. Its unique mode of action as a carotenoid biosynthesis inhibitor makes it a valuable tool, particularly in resistance management strategies when used in rotation or combination with herbicides from other groups like Pendimethalin (Group 3), Isoproturon (Group 7), and Chlorsulfuron (Group 2).

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring data is both reliable and reproducible. As weed resistance to existing herbicides continues to evolve, the development and strategic deployment of novel, effective, and selective active ingredients like Diflufenican will remain a cornerstone of sustainable agriculture.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Fluoro-2-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Specificity in Small Molecule Therapeutics and Diagnostics

In the landscape of drug development and diagnostic assay design, specificity is paramount. For small molecules, such as the derivatives of 3-Fluoro-2-nitrotoluene, the potential for cross-reactivity—the unintended binding of an antibody or therapeutic agent to molecules other than the target analyte—can lead to significant complications. These can range from inaccurate diagnostic results to severe off-target effects in therapeutic applications.[1][2][3] this compound and its analogues are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[4] Therefore, a thorough understanding and rigorous evaluation of their cross-reactivity profiles are not merely procedural hurdles but fundamental requirements for ensuring safety and efficacy.

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for assessing molecular specificity. We will delve into the causal logic behind experimental choices, present detailed protocols for robust and self-validating assays, and provide a model for the clear and concise presentation of comparative data.

Understanding the Immunological Basis of Cross-Reactivity

Small molecules like this compound are haptens, meaning they are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier protein.[5][6][7] The antibodies generated will be specific to the hapten, but this specificity is not always absolute. Structural similarities between the hapten and other molecules can lead to cross-reactivity.[2] This occurs when an antibody's binding site (paratope) recognizes a similar epitope on a non-target molecule. The degree of cross-reactivity is influenced by factors such as the chemical structure, conformation, and charge distribution of the molecules .

The following diagram illustrates the concept of hapten-carrier conjugation and the potential for cross-reactivity.

Hapten_Cross_Reactivity cluster_0 Immunization cluster_1 Immune Response & Antibody Production cluster_2 Binding Assays Hapten This compound (Hapten) Small molecule, not immunogenic alone Conjugate Hapten-Carrier Conjugate Immunogenic Complex Hapten->Conjugate Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Large, immunogenic molecule Carrier->Conjugate Antibody Anti-3-F-2-NT Antibody Specific to Hapten Conjugate->Antibody Induces production of SpecificBinding Specific Binding Antibody->SpecificBinding Binds to CrossReactivity Cross-Reactivity Antibody->CrossReactivity May bind to Target Target Analyte This compound Target->SpecificBinding NonTarget Structurally Similar Molecules e.g., other nitrotoluene derivatives NonTarget->CrossReactivity

Caption: Hapten-carrier principle and the basis of cross-reactivity.

Designing a Robust Cross-Reactivity Study: A Multi-Faceted Approach

A comprehensive cross-reactivity study should employ multiple analytical techniques to provide a complete picture of a compound's specificity profile. Here, we will focus on two widely accepted and powerful methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Experimental Workflow

The overall workflow for a cross-reactivity study is depicted below. This systematic approach ensures that all necessary steps, from reagent preparation to data analysis, are conducted in a logical and reproducible manner.

Cross_Reactivity_Workflow start Start: Define Study Objectives & Select Compounds prep 1. Preparation of Reagents - Synthesize Hapten-Protein Conjugates - Produce/Source Antibodies - Prepare Test Compound Solutions start->prep elisa 2. Competitive ELISA - Assay Development & Optimization - Screen Derivatives and Analogs - Determine IC50 Values prep->elisa spr 3. Surface Plasmon Resonance (SPR) - Ligand Immobilization - Kinetic Analysis of Binding - Determine Affinity (KD) elisa->spr Orthogonal Method Validation data 4. Data Analysis & Interpretation - Calculate % Cross-Reactivity - Compare ELISA and SPR Data - Structure-Activity Relationship (SAR) Analysis elisa->data spr->data report 5. Reporting & Documentation - Summarize Findings in Tables - Generate Visualizations - Compile Comprehensive Report data->report end_node End: Complete Cross-Reactivity Profile report->end_node

Caption: A systematic workflow for conducting cross-reactivity studies.

Part 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and high-throughput method for quantifying the binding of an antibody to its target antigen. In this format, the test compound (a derivative of this compound) competes with a labeled or immobilized antigen for binding to a limited amount of antibody. The signal generated is inversely proportional to the concentration of the test compound.

Detailed Protocol for Competitive ELISA

  • Preparation of Hapten-Protein Conjugates:

    • Synthesize the immunizing hapten (this compound derivative) and conjugate it to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the coating antigen.[8] The choice of different carrier proteins is crucial to avoid antibody responses against the carrier itself.[9]

    • Characterize the conjugates to determine the hapten-to-protein molar ratio using techniques like MALDI-MS.[8]

  • Antibody Production:

    • Immunize animals (e.g., rabbits or mice) with the hapten-KLH conjugate to generate polyclonal or monoclonal antibodies.

    • Purify the antibodies from the serum using protein A/G chromatography.

  • ELISA Plate Coating:

    • Coat a 96-well microtiter plate with the hapten-BSA conjugate (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.[8]

    • Wash the plate three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).

  • Blocking:

    • Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.[8]

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the test derivatives in assay buffer.

    • In a separate plate or tubes, pre-incubate the diluted standards/samples with a fixed, limiting concentration of the anti-3-F-2-NT antibody for 1 hour at room temperature.

    • Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species and isotype.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add the enzyme substrate (e.g., TMB) and incubate until sufficient color development.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus the log of the concentration of the this compound standard.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for the standard and each test derivative.

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Part 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[10][11][12] It is an excellent orthogonal method to validate ELISA findings and provides deeper insights into the binding affinity (K D) and the association (k a) and dissociation (k d) rates.

Detailed Protocol for SPR Analysis

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the anti-3-F-2-NT antibody onto the sensor surface using standard amine coupling chemistry. The goal is to achieve a stable and active surface.[13]

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound standard and the test derivatives in a suitable running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the antibody.

  • Surface Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction without denaturing the antibody (e.g., a low pH glycine solution).

  • Data Analysis:

    • Fit the sensorgram data (RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k a and k d).

    • Calculate the equilibrium dissociation constant (K D) as the ratio of k d to k a (K D = k d / k a). A lower K D value indicates a higher binding affinity.

    • Compare the K D values of the test derivatives to that of the standard this compound to assess relative binding affinities.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a well-structured table. Below is a hypothetical dataset for a cross-reactivity study of this compound and its derivatives.

Table 1: Comparative Cross-Reactivity of this compound Derivatives

CompoundStructureELISA IC50 (nM)% Cross-Reactivity (ELISA)SPR K D (nM)
This compound (Standard) Insert Image50100%25
2-NitrotolueneInsert Image50010%250
3-NitrotolueneInsert Image10005%500
4-NitrotolueneInsert Image> 10,000< 0.5%> 5,000
3-Bromo-2-nitrotolueneInsert Image7566.7%40
2-Fluoro-3-nitrotolueneInsert Image20025%100

Note: The structures in the table are for illustrative purposes and would be replaced with actual chemical structure images in a final report.

Interpretation of Results:

  • This compound serves as the reference compound with 100% cross-reactivity.

  • 2-Nitrotoluene and 3-Nitrotoluene show significantly reduced cross-reactivity, indicating that the fluorine atom at the 3-position is a critical part of the epitope recognized by the antibody.

  • 4-Nitrotoluene exhibits negligible cross-reactivity, suggesting that the relative positions of the nitro and methyl groups are crucial for antibody binding.

  • 3-Bromo-2-nitrotoluene shows substantial cross-reactivity. The similarity in size and electronegativity between fluorine and bromine at the 3-position likely leads to this observation.

  • 2-Fluoro-3-nitrotoluene , an isomer of the standard, has reduced but still notable cross-reactivity, highlighting the importance of the precise spatial arrangement of the substituents on the toluene ring.

The strong correlation between the ELISA and SPR data provides a high degree of confidence in the findings.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of an orthogonal method (SPR) to confirm the results from the primary screening method (ELISA) is a cornerstone of building a trustworthy dataset.[10] Additionally, the inclusion of positive and negative controls in each assay, adherence to standardized protocols, and rigorous data analysis contribute to the overall reliability of the study. For regulatory submissions, these studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[14]

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound approach for evaluating the cross-reactivity of this compound derivatives. By combining high-throughput screening with in-depth kinetic analysis, researchers can gain a comprehensive understanding of the specificity of their compounds. The hypothetical data presented serves as a template for how to report and interpret such findings, which are critical for making informed decisions in the drug discovery and development process.

Future studies could expand on this framework by including a wider range of structurally related compounds, investigating the effects of different carrier proteins and conjugation chemistries, and exploring the cross-reactivity profile in more complex biological matrices.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of hazardous materials like 3-Fluoro-2-nitrotoluene is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

The procedural choices outlined below are based on the known hazards of halogenated nitroaromatic compounds. These substances are recognized for their potential toxicity, and their disposal requires a systematic approach to mitigate risks to personnel and the environment.[1][2]

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation.[3][4] Therefore, adherence to strict safety protocols is the critical first step.

Personal Protective Equipment (PPE):

The causality behind the selection of specific PPE lies in creating an effective barrier against the primary routes of exposure—inhalation, dermal contact, and ocular contact.

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.[5]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5]

  • Lab Coat: A lab coat or chemical-resistant apron will protect against contamination of personal clothing.[6]

  • Respiratory Protection: All handling and disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4] If the potential for aerosolization exists or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]

Emergency Preparedness:

An operational laboratory must have immediate access to emergency equipment. An eyewash station and safety shower should be readily accessible in the event of accidental exposure.[7]

Segregation and Storage of Waste

Proper segregation of chemical waste is a foundational principle of laboratory safety, designed to prevent dangerous reactions between incompatible materials.

Waste Container Requirements:

  • Compatibility: The waste container must be constructed of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

  • Condition: The container must be in good condition, with a securely sealing lid to prevent leaks or spills.[8]

Interim Storage Protocol:

Waste awaiting disposal must be stored in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.[9] It is crucial to store it segregated from incompatible materials, such as strong bases or reducing agents.[9]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted through a licensed hazardous waste disposal service.[10] Attempting to dispose of this chemical via laboratory drains or as common refuse is a serious regulatory violation and environmental hazard.[9]

For Unused or Waste this compound:

  • Transfer: Carefully transfer the waste chemical into a designated, properly labeled hazardous waste container. Use a funnel to prevent spills and work within a chemical fume hood.

  • Sealing: Securely seal the container. Do not leave a funnel in the container during storage.[8]

  • Logistics: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.

For Small Spills:

  • Evacuation and Ventilation: Ensure the immediate area is clear of personnel and that ventilation is maximized.[9]

  • Containment: Absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and any contaminated debris (e.g., gloves) into a suitable, sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The sealed container of spill debris should be labeled as hazardous waste and disposed of following the same procedure as for the chemical itself.

Disposal of Empty Containers:

Empty containers that have held this compound must also be treated as hazardous waste.[9]

  • Rinsing: The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]

  • Defacing: Thoroughly obliterate or remove the original label from the container.[8]

  • Final Disposal: After rinsing and defacing, the container can typically be disposed of as regular solid waste, but institutional policies should be confirmed.

Data Presentation
PropertyValueSource
Hazards Harmful if swallowed, skin contact, or inhaled. Causes skin and eye irritation.[3]
Flash Point 98 °C / 208.4 °F
OSHA PEL 5 ppm (30 mg/m³) TWA (for Nitrotoluene, all isomers)[11]
NIOSH REL 2 ppm (11 mg/m³) TWA (for Nitrotoluene, all isomers)[11]
Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Disposal of this compound ppe Don Appropriate PPE start->ppe assess Assess Material Type waste_chem Unused/Waste Chemical assess->waste_chem spill Spill assess->spill container Empty Container assess->container ppe->assess transfer Transfer to Labeled Hazardous Waste Container waste_chem->transfer absorb Absorb with Inert Material spill->absorb collect_rinse Collect First Rinse as Hazardous Waste container->collect_rinse store Store in Designated Satellite Accumulation Area transfer->store collect_spill Collect Contaminated Material in Labeled Container absorb->collect_spill deface Deface Original Label collect_rinse->deface collect_spill->store deface->store disposal Arrange for Professional Hazardous Waste Disposal store->disposal final Complete Disposal disposal->final

Caption: Decision workflow for this compound disposal.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and the use of appropriate PPE to correct segregation, storage, and professional disposal—researchers can ensure a safe working environment and maintain compliance with environmental regulations. This commitment to safety and environmental stewardship is integral to the advancement of science.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Fluoro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in pharmaceutical and agrochemical development, the introduction of novel reagents is the lifeblood of innovation. 3-Fluoro-2-nitrotoluene, a key intermediate in the synthesis of complex fluorinated aromatic compounds, offers significant potential.[1] However, its reactivity and toxicological profile demand a rigorous and informed approach to laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this valuable compound, ensuring that your research is not only groundbreaking but also fundamentally safe.

Understanding the Inherent Risks of this compound

This compound is classified as a hazardous substance, and a thorough understanding of its properties is the cornerstone of safe laboratory practice.[2][3][4] The primary hazards are acute toxicity through multiple exposure routes and significant irritation potential.[2][3]

Key Hazard Statements:

  • Harmful if swallowed[2][3]

  • Harmful in contact with skin[2][3]

  • Causes skin irritation[2][3]

  • Causes serious eye irritation[2][3]

  • Harmful if inhaled[2][3]

  • May cause respiratory irritation[2][3][5]

These hazards are not abstract warnings; they represent tangible risks to the unprepared researcher. Skin contact can lead to irritation and systemic toxicity due to dermal absorption.[2][3] Inhalation of its dust or vapors can irritate the respiratory tract, and ingestion can be harmful.[2][3][5] Furthermore, like other nitrotoluenes, it is a combustible solid, adding a fire risk to its toxicological profile.[6]

The following table summarizes the critical physical and chemical properties that inform our safety protocols:

PropertyValueSource
Physical State Low Melting Solid / Solid[5]
Appearance Off-white / Colorless - Light yellow[5][7]
Boiling Point 226.1°C at 760 mmHg[5]
Flash Point 90.5°C[5]
Density 1.274 g/cm³[5]

The Core of Protection: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance but a scientifically-driven decision process to mitigate the specific risks posed by this compound. A multi-layered approach is essential to prevent contact and inhalation.

Hand Protection: The First Line of Defense

Given that this compound is harmful in contact with skin, chemically resistant gloves are mandatory.[2][3] The choice of glove material is critical. While specific breakthrough times for this exact compound are not always available, recommendations for similar aromatic nitro-compounds suggest that nitrile gloves provide adequate protection for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.[8]

Eye and Face Protection: Shielding Against the Unseen

The risk of serious eye irritation necessitates robust eye protection.[2][3] Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[9] Standard safety glasses with side shields are insufficient. When there is a potential for splashing, such as during transfers of solutions or in the event of a spill, a full-face shield should be worn in addition to safety goggles.[8][10]

Body Protection: Preventing Dermal Exposure

To prevent skin contact, a chemically resistant lab coat is essential.[6][10] This should be fully buttoned to provide maximum coverage. For tasks with a higher risk of contamination, consider the use of a chemical-resistant apron or a disposable suit. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste; it should never be taken home.[5][6]

Respiratory Protection: An Essential Safeguard

Given that this compound may cause respiratory irritation and is harmful if inhaled, all handling of the solid or its solutions must be conducted within a certified chemical fume hood to minimize the concentration of airborne particles or vapors.[2][3][5] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill clean-up, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is recommended.[9][11][12]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound task_assessment Assess Task: - Scale of work - Potential for splash/aerosol start->task_assessment engineering_controls Work in Chemical Fume Hood? task_assessment->engineering_controls respirator Wear NIOSH-approved Respirator (Organic Vapor/P100) engineering_controls->respirator No or Inadequate no_respirator Standard Fume Hood Operation Sufficient engineering_controls->no_respirator Yes body_protection Wear: - Chemical-resistant Lab Coat - Closed-toe Shoes respirator->body_protection no_respirator->body_protection hand_protection Wear: - Nitrile Gloves (minimum) - Inspect before use body_protection->hand_protection eye_protection Wear: - Chemical Safety Goggles - Face Shield (if splash risk) hand_protection->eye_protection end_ppe Proceed with Task eye_protection->end_ppe

Caption: PPE Selection Workflow for this compound.

Operational Plan: From Benchtop to Disposal

A comprehensive safety plan extends beyond PPE to encompass every stage of the chemical's lifecycle in the laboratory.

Safe Handling and Storage Procedures
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[10]

  • Ventilation: Ensure the fume hood is functioning correctly before starting any work.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5][13] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6][7]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5][7] It should be stored in a locked cabinet to restrict access.[5]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[3] Use non-sparking tools when handling.[10]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5][7]
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: A Commitment to Environmental Stewardship

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containerization: Use chemically resistant containers that can be tightly sealed.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[2][5][7] Never dispose of this chemical down the drain or in the regular trash.[9]

By integrating these detailed safety protocols into your daily workflow, you can confidently and responsibly unlock the synthetic potential of this compound, advancing your research while upholding the highest standards of laboratory safety.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-nitrotoluene
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-nitrotoluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.